2-[(Propan-2-yl)amino]butanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-(propan-2-ylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-6(7(9)10)8-5(2)3;/h5-6,8H,4H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAMDFCKOSUIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride, a compound of interest for researchers and professionals in drug development and fine chemical synthesis. The methodologies described herein are grounded in established chemical principles, ensuring reproducibility and a thorough understanding of the compound's physicochemical properties.
Introduction: Significance and Applications
2-[(Propan-2-yl)amino]butanoic acid, an N-substituted derivative of the non-proteinogenic amino acid 2-aminobutanoic acid, holds potential as a building block in the synthesis of novel pharmaceutical agents and other specialty chemicals.[1][2][3] Its structural features, combining a chiral center with a secondary amine, make it a versatile intermediate for creating compounds with specific stereochemistry and biological activity. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various applications.[4]
Synthesis via Reductive Amination
The most direct and widely employed method for the synthesis of 2-[(Propan-2-yl)amino]butanoic acid is the reductive amination of 2-oxobutanoic acid with isopropylamine.[5][6] This one-pot reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.
Underlying Principles
Reductive amination is a cornerstone of amine synthesis in organic chemistry. The reaction is initiated by the nucleophilic attack of the primary amine (isopropylamine) on the carbonyl carbon of the α-keto acid (2-oxobutanoic acid), forming a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base, or imine. The crucial final step is the reduction of this imine to the stable secondary amine. The choice of reducing agent is critical to the success of the reaction, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) being preferred due to their mildness and selectivity for the protonated imine over the carbonyl starting material.
dot
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Oxobutanoic acid
-
Isopropylamine
-
Methanol (anhydrous)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (concentrated)
-
Diethyl ether (anhydrous)
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-oxobutanoic acid in anhydrous methanol.
-
Amine Addition: Cool the solution to 0°C using an ice bath and slowly add isopropylamine. A slight exotherm may be observed.
-
pH Adjustment & Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation and adjust the pH to approximately 6. Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture back to 0°C and add sodium cyanoborohydride portion-wise, ensuring the temperature remains below 10°C. Allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by carefully adding concentrated hydrochloric acid until the pH is acidic (pH ~2). This will also neutralize any remaining reducing agent.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction (as Free Base): To isolate the free amino acid, neutralize the aqueous residue with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent like ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Purification
Purification of the final product is essential to remove any unreacted starting materials, byproducts, or salts. Recrystallization is a highly effective method for purifying amino acid hydrochlorides.[7]
Recrystallization Protocol
Solvent System Selection: A common and effective solvent system for the recrystallization of amino acid hydrochlorides is a mixture of ethanol and water or isopropanol and water.[7][8]
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., 95% ethanol).
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
A comprehensive characterization is necessary to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
dot
Caption: Key techniques for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the synthesized molecule. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include:
-
A triplet corresponding to the methyl protons of the ethyl group.[9][10][11]
-
A multiplet for the methylene protons of the ethyl group.[9][10][11]
-
A doublet for the two methyl groups of the isopropyl moiety.
-
A multiplet (septet) for the methine proton of the isopropyl group.
-
A triplet or multiplet for the α-proton on the butanoic acid backbone.[9]
-
Broad signals for the amine and carboxylic acid protons, which may exchange with the solvent.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[9]
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| -CH₃ (ethyl) | ~0.9 | ~10 |
| -CH₂- (ethyl) | ~1.8 | ~24 |
| -CH(CH₃)₂ | ~1.2 (d) | ~20-22 |
| -CH(CH₃)₂ | ~3.0-3.5 (m) | ~50-55 |
| α-CH | ~3.5-4.0 (t) | ~55-60 |
| -COOH | >10 (broad) | ~170-175 |
Note: Expected chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[12][13][14][15] Key expected absorption bands for the hydrochloride salt include:
-
O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H stretch (Ammonium salt): A broad band in the region of 2400-2800 cm⁻¹, often appearing as multiple smaller peaks.
-
C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.
-
N-H bend (Ammonium salt): An absorption around 1500-1600 cm⁻¹.
-
C-N stretch: An absorption in the 1020-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[16][17][18][19] Electrospray ionization (ESI) is a suitable technique for this polar molecule. The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample. The experimentally determined percentages should be in close agreement with the calculated theoretical values for the molecular formula C₇H₁₆ClNO₂. This provides a definitive confirmation of the compound's empirical formula and purity.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. [20][21][22][23]
-
2-Oxobutanoic acid: Corrosive and should be handled with care to avoid skin and eye contact.[20]
-
Isopropylamine: Highly flammable and toxic.[21] Avoid inhalation and contact with skin.
-
Sodium cyanoborohydride: Toxic and should be handled with extreme caution. Quenching with acid will produce hydrogen cyanide gas, which is highly poisonous. This step must be performed in a well-ventilated fume hood.
-
Hydrochloric acid: Corrosive. Handle with appropriate personal protective equipment.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound via reductive amination is a robust and reliable method. The subsequent purification by recrystallization and thorough characterization using a suite of analytical techniques, including NMR, FTIR, mass spectrometry, and elemental analysis, are essential to ensure the identity and purity of the final product. This guide provides a detailed framework for researchers to successfully synthesize and characterize this valuable chemical intermediate.
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Physicochemical properties of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
An In-Depth Technical Guide to the Physicochemical Characterization of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
Abstract
This technical guide provides a comprehensive framework for the full physicochemical characterization of this compound. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties for applications ranging from synthetic chemistry to pharmaceutical formulation. Recognizing the limited availability of published experimental data for this specific molecule, this guide emphasizes the established methodologies and analytical workflows required to determine its critical physicochemical parameters. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and discuss the implications of these properties for potential research and development applications.
Introduction: Compound Overview and Rationale for Characterization
This compound is a derivative of the non-proteinogenic amino acid, 2-aminobutanoic acid. The structure incorporates a secondary amine with an isopropyl substituent and is presented as a hydrochloride salt. Such modifications to a parent amino acid can significantly alter its physicochemical properties, influencing its potential use as a pharmaceutical intermediate, a building block in peptide synthesis, or a candidate for prodrug strategies.[1][2]
The comprehensive characterization of its physical and chemical properties is a prerequisite for any meaningful application.[3] Properties such as solubility, pKa, and melting point are fundamental to designing synthetic routes, developing stable formulations, and predicting biological behavior like membrane permeability and absorption.[4] This guide provides the authoritative blueprint for obtaining this critical data.
Molecular Structure and Fundamental Properties
The foundational step in characterizing any chemical entity is to define its molecular structure and calculate its basic properties.
IUPAC Name: 2-[(Propan-2-yl)amino]butanoic acid;hydrochloride Synonyms: N-isopropyl-2-aminobutanoic acid HCl
The structure consists of a butanoic acid backbone with a secondary amine at the alpha-carbon (C2). The nitrogen is substituted with an isopropyl group. As a hydrochloride salt, the amine is protonated, forming an ammonium chloride ion pair with the carboxylate or, more likely in the solid state and under acidic conditions, a protonated amine with a chloride counter-ion and a neutral carboxylic acid.
Caption: Chemical structure of this compound.
Table 1: Calculated Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₆ClNO₂ | Calculated |
| Molecular Weight | 181.66 g/mol | Calculated |
Predicted Physicochemical Properties and Analog Analysis
Table 2: Predicted Physicochemical Properties
| Property | Predicted/Analog Value | Rationale and Discussion |
|---|---|---|
| Physical State | White to off-white crystalline solid | Based on the common appearance of amino acid hydrochlorides.[5] |
| Melting Point | >200 °C (Decomposes) | The parent amino acid, L-2-aminobutyric acid, has a very high melting point (>290 °C).[5][6] The hydrochloride salt form and the N-alkylation may lower this value, but it is expected to remain high. |
| Aqueous Solubility | Soluble | As a hydrochloride salt of an amino acid, high solubility in water and polar protic solvents is expected. L-2-aminobutyric acid is soluble in water.[7] The isopropyl group adds some lipophilicity, which may slightly reduce solubility compared to the parent compound, but the salt form ensures significant aqueous solubility. |
| pKa₁ (Carboxylic Acid) | ~2.2 - 2.5 | The pKa of the carboxylic acid group in α-amino acids is typically in this range. The electron-withdrawing effect of the adjacent protonated amine lowers the pKa compared to a simple carboxylic acid like butanoic acid (pKa ~4.8). |
| pKa₂ (Secondary Amine) | ~9.5 - 10.5 | Secondary amines on α-amino acids typically have pKa values in this range. This value is critical for understanding the ionization state of the molecule at physiological pH. |
Comprehensive Analytical Characterization Workflow
A systematic approach is essential for the definitive characterization of the compound. The following workflow ensures that its identity, purity, and key physicochemical properties are rigorously determined. This workflow represents a self-validating system, where each step confirms and builds upon the last.
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A Comprehensive Spectroscopic Guide to 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride: Structure Elucidation and Characterization
Abstract
This technical guide provides an in-depth exploration of the spectroscopic analysis of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride, a substituted amino acid derivative of interest in synthetic chemistry and drug development. As a chiral building block, its unambiguous structural confirmation and purity assessment are paramount. This document moves beyond a simple recitation of data, offering a detailed rationale for the application of multi-technique spectroscopic analysis. We will dissect the anticipated results from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, and integrated workflows are presented to demonstrate how these techniques synergize to provide a comprehensive and trustworthy characterization of the target molecule. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for the analytical validation of similar N-alkylated amino acid derivatives.
Introduction: The Analytical Imperative
This compound belongs to the class of N-alkylated alpha-amino acids. These motifs are crucial in medicinal chemistry, as the introduction of alkyl groups on the alpha-amino nitrogen can significantly modulate a peptide's or small molecule's conformational properties, receptor affinity, and metabolic stability.[1] The subject compound, a derivative of 2-aminobutanoic acid, features an isopropyl group that imparts specific steric and electronic characteristics.
Given its potential role as a synthetic intermediate, rigorous spectroscopic characterization is not merely a procedural step but a foundational requirement for ensuring the integrity of subsequent research and development. The presence of the hydrochloride salt form, common for improving the stability and solubility of amino-containing compounds, further influences its spectroscopic behavior. This guide provides the technical framework for its complete structural elucidation using a confluence of modern analytical techniques.
Molecular Structure and Spectroscopic Overview
The fundamental structure consists of a butanoic acid backbone with a secondary amine at the C2 (alpha) position. This amine is substituted with a propan-2-yl (isopropyl) group. In its hydrochloride form, the nitrogen atom is protonated, forming a secondary ammonium salt, with chloride as the counter-ion.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing unparalleled detail about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR reveals the chemical environment of each hydrogen atom, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons (N-H, O-H), simplifying the spectrum. DMSO-d₆ will allow for the observation of these exchangeable protons.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or a water-soluble standard like DSS, to calibrate the chemical shift scale to 0.00 ppm.[2]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum on a 400 MHz or higher field instrument. A standard acquisition may involve 16-64 scans to achieve an adequate signal-to-noise ratio.[3]
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).
Anticipated ¹H NMR Data and Interpretation
The spectrum is predicted to show distinct signals corresponding to the ethyl moiety of the butanoic acid chain and the isopropyl group. The protonation of the nitrogen deshields adjacent protons, shifting them downfield.
| Proton Assignment | Anticipated δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| -COOH | 10.0 - 13.0 | Broad Singlet | N/A | 1H | Acidic proton, signal is often very broad. Will exchange and disappear in D₂O. |
| -N⁺H₂- | 8.0 - 9.5 | Broad Singlet | N/A | 2H | Ammonium protons, deshielded. Signal broadens due to quadrupolar coupling and exchange. Will exchange and disappear in D₂O. |
| Cα-H | 3.5 - 4.0 | Triplet | ~7 Hz | 1H | Deshielded by both the adjacent ammonium and carboxyl groups. Coupled to the Cβ-H₂ protons.[4] |
| Isopropyl CH | 3.2 - 3.7 | Septet | ~6.5 Hz | 1H | Deshielded by the adjacent ammonium group. Coupled to the six equivalent methyl protons of the isopropyl group.[5] |
| Cβ-H₂ | 1.8 - 2.2 | Sextet / Multiplet | ~7 Hz | 2H | Coupled to both the Cα-H and the terminal Cγ-H₃ protons. |
| Isopropyl (CH₃)₂ | 1.2 - 1.5 | Doublet | ~6.5 Hz | 6H | Two equivalent methyl groups coupled to the isopropyl CH proton. |
| Cγ-H₃ | 0.9 - 1.2 | Triplet | ~7.5 Hz | 3H | Terminal methyl group of the butanoic chain, coupled to the Cβ-H₂ protons.[6] |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides a count of the unique carbon environments in the molecule.
Experimental Protocol: ¹³C NMR The protocol is analogous to that for ¹H NMR, using the same sample. A broadband proton-decoupled experiment is standard, which results in each unique carbon appearing as a singlet. Acquisition times are longer due to the low natural abundance of ¹³C, often requiring several hundred to thousands of scans.
Anticipated ¹³C NMR Data and Interpretation
The molecule possesses 7 unique carbon atoms. The chemical shifts are influenced by the electronegativity of attached atoms (O, N).
| Carbon Assignment | Anticipated δ (ppm) | Rationale |
| C=O (C1) | 170 - 175 | Carboxylic acid carbonyl carbon, highly deshielded by two oxygen atoms. |
| Cα (C2) | 55 - 65 | Alpha-carbon, deshielded by both the ammonium and carboxyl groups.[7] |
| Isopropyl CH | 50 - 60 | Methine carbon attached to nitrogen.[2] |
| Cβ (C3) | 22 - 28 | Aliphatic methylene carbon. |
| Isopropyl (CH₃)₂ | 18 - 22 | Two equivalent methyl carbons of the isopropyl group.[8] |
| Cγ (C4) | 9 - 13 | Terminal methyl carbon of the butanoic chain. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
Experimental Protocol: FTIR-ATR
-
Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[10]
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands for the molecule's functional groups.
Anticipated FTIR Data and Interpretation
The spectrum of an amino acid hydrochloride is distinct from its zwitterionic form. The key is to identify the vibrations associated with the carboxylic acid and the secondary ammonium salt.[11][12]
| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Appearance | Functional Group |
| O-H Stretch | 2500 - 3300 | Very broad, strong | Carboxylic Acid |
| N⁺-H Stretch | 2400 - 2800 | Broad, multiple bands | Secondary Ammonium |
| C-H Stretch | 2850 - 3000 | Medium to strong, sharp | Aliphatic (CH, CH₂, CH₃) |
| C=O Stretch | 1700 - 1730 | Strong, sharp | Carboxylic Acid (non-ionized) |
| N⁺-H Bend | 1560 - 1610 | Medium to strong | Secondary Ammonium |
| C-O Stretch / O-H Bend | 1200 - 1300 | Medium, broad | Carboxylic Acid |
| C-N Stretch | 1100 - 1200 | Medium | Amine |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid salts.[13]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Infusion: The solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺) are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum plots ion intensity versus m/z. High-resolution MS can provide an exact mass to confirm the elemental composition.
Anticipated MS Data and Interpretation
The molecular formula of the free base is C₇H₁₅NO₂. Its monoisotopic mass is approximately 145.11 Da. In positive ion mode ESI-MS, the protonated molecule ([M+H]⁺) is expected.
-
Parent Ion: An intense peak at m/z ≈ 146.12 corresponding to [C₇H₁₅NO₂ + H]⁺.
-
Key Fragmentation Pathways: Collision-induced dissociation (CID) of the parent ion can lead to characteristic fragments. The most common losses for amino acids are water and the carboxyl group.
-
Loss of H₂O: A fragment at m/z ≈ 128.11 ([M+H - H₂O]⁺).
-
Loss of COOH (as formic acid): A fragment at m/z ≈ 100.12 ([M+H - HCOOH]⁺), resulting in an iminium ion. This is a very characteristic fragmentation for α-amino acids.
-
Cleavage of the Isopropyl Group: Loss of propene (42 Da) from the m/z 100 fragment can occur.
-
Caption: Predicted ESI-MS fragmentation pathway for 2-[(Propan-2-yl)amino]butanoic acid.
Integrated Analytical Workflow
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods. This workflow ensures a self-validating system where each result corroborates the others.
Caption: Integrated workflow for the spectroscopic confirmation of the target molecule.
Conclusion
The structural characterization of this compound is definitively achieved through a coordinated application of NMR, FTIR, and MS. Mass spectrometry confirms the molecular weight and elemental composition. FTIR provides rapid verification of the essential carboxylic acid and secondary ammonium functional groups. Finally, ¹H and ¹³C NMR spectroscopy delivers an unambiguous map of the atomic connectivity and chemical environments, confirming the specific arrangement of the butanoic acid and N-isopropyl moieties. This multi-faceted approach provides a robust and reliable analytical dossier, ensuring the identity and purity of the compound for its intended applications in research and development.
References
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G. A. V. D. T. Vdovin, I. V. Komarov, "Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters," Journal of the American Society for Mass Spectrometry, 2016. [Online]. Available: [Link]
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W. R. Feairheller, Jr., J. T. Miller, Jr., "INFRARED SPECTRA OF AMINO ACIDS AND SIMPLE POLYPEPTIDES," Defense Technical Information Center, 1970. [Online]. Available: [Link]
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Doc Brown's Chemistry, "13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine." [Online]. Available: [Link]
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R. C. Gore, R. B. Barnes, E. Petersen, "The Infrared Spectra of Some Amino Acids," Journal of the American Chemical Society, 1949. [Online]. Available: [Link]
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SpectraBase, "L-Valine ethyl ester hydrochloride - Optional[1H NMR] - Spectrum." [Online]. Available: [Link]
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SpectraBase, "Isopropylamine - Optional[13C NMR] - Chemical Shifts." [Online]. Available: [Link]
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SpectraBase, "isopropylamine, hydrochloride - Optional[13C NMR] - Chemical Shifts." [Online]. Available: [Link]
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ResearchGate, "Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters," 2016. [Online]. Available: [Link]
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FooDB, "Showing Compound D-2-Aminobutanoic acid (FDB012680)." [Online]. Available: [Link]
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PubChem, "(-)-2-Aminobutyric acid | C4H9NO2 | CID 80283." [Online]. Available: [Link]
-
M. K. Banjare et al., "Multi-spectroscopic monitoring of molecular interactions between an amino acid-functionalized ionic liquid and potential anti-Alzheimer's drugs," RSC Advances, 2020. [Online]. Available: [Link]
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M. Ordóñez et al., "Conversion of 'Customizable Units' into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides," The Journal of Organic Chemistry, 2019. [Online]. Available: [Link]
-
Monash University, "Synthesis of N-Alkyl Amino Acids," 2011. [Online]. Available: [Link]
-
S. Adhikari, S. K. Seth, T. Kar, "Structural studies and physicochemical properties of l-valine hydrochloride monohydrate," CrystEngComm, 2013. [Online]. Available: [Link]
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NIST, "NIST Chemistry WebBook." [Online]. Available: [Link]
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PubChem, "D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691." [Online]. Available: [Link]
-
A. S. Al-Harrasi et al., "Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis," PLOS ONE, 2021. [Online]. Available: [Link]
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Elucidating the Mechanism of Action of 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride: A Proposed Research Framework
Abstract
2-[(Propan-2-yl)amino]butanoic acid hydrochloride is a synthetic amino acid derivative for which the mechanism of action has not been extensively characterized in publicly available literature. Its structural similarity to endogenous amino acids and their metabolites suggests a potential for interaction with various physiological pathways, particularly within the central nervous system and in metabolic processes. This technical guide presents a structured, hypothesis-driven research framework for the systematic elucidation of its mechanism of action. We provide a series of proposed experimental workflows, from initial in-vitro screening to functional and metabolic assays, designed to identify its molecular targets and downstream biological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Introduction and Structural Analysis
This compound is a chiral alpha-amino acid derivative. Its core structure is 2-aminobutanoic acid (a homolog of alanine), which is N-alkylated with an isopropyl group.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for experimental assays.
The key structural features that inform our mechanistic hypotheses are:
-
Alpha-Amino Acid Core: The 2-aminobutanoic acid backbone is a structural analog of several key biomolecules, including the neurotransmitter GABA (gamma-aminobutyric acid, a structural isomer), and proteinogenic amino acids like valine and leucine. This suggests potential interactions with amino acid transporters, receptors, or enzymes involved in amino acid metabolism.[3][4]
-
N-Isopropyl Group: The addition of a bulky, lipophilic isopropyl group to the amine significantly alters the molecule's steric and electronic profile compared to its parent amino acid. N-alkylation is a common strategy in medicinal chemistry to modify the pharmacological properties of peptides and amino acid-based molecules.[5] This modification can increase lipophilicity, potentially enhancing membrane permeability, and can alter binding affinity and selectivity for target proteins.[6][]
Given the lack of direct pharmacological data, this guide will proceed by outlining a logical, multi-tiered experimental plan to de-orphanize this compound. The primary hypothesis is that the compound acts as a modulator of amino acid-related biological systems.
Hypothesized Mechanisms and Targets
Based on its structure, we can propose several plausible mechanisms of action that warrant investigation.
2.1. Neuromodulation via CNS Receptors and Transporters
The structural similarity to aminobutyric acid isomers suggests the central nervous system as a primary area of investigation.
-
Hypothesis 2.1.1: Interaction with GABA or Glutamate Receptors. The compound could act as an agonist, antagonist, or allosteric modulator of ionotropic or metabotropic receptors for GABA or glutamate, the primary inhibitory and excitatory neurotransmitters, respectively. N-alkylated derivatives of other excitatory amino acids have been shown to interact with NMDA receptors.[8]
-
Hypothesis 2.1.2: Inhibition of Amino Acid Transporters. Many cancer types up-regulate amino acid transporters like ASCT2 to fuel their growth.[9] Derivatives of aminobutanoic acid have recently been developed as potent ASCT2 inhibitors.[9] The subject compound could interfere with the uptake of amino acids such as glutamine, serine, or alanine by targeting transporters like ASCT2, LAT1, or the various GABA transporters (GATs).
2.2. Interference with Amino Acid Metabolism
The compound could act as an inhibitor or a false substrate for enzymes involved in amino acid biosynthesis or catabolism.
-
Hypothesis 2.2.1: Inhibition of Branched-Chain Amino Acid Synthesis. Herbicides have been developed that inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine).[10] The structural similarity to these amino acids suggests that 2-[(Propan-2-yl)amino]butanoic acid could potentially interfere with this or related pathways.
-
Hypothesis 2.2.2: Inhibition of Transaminases. It could inhibit aminotransferases that utilize related amino acids as substrates, thereby disrupting cellular nitrogen balance and metabolic pathways.
Proposed Experimental Workflow for Mechanism Deconvolution
A phased approach is recommended to systematically test the proposed hypotheses, starting with broad screening and progressing to more specific functional assays.
The initial phase focuses on identifying potential molecular targets through broad, in-vitro screening assays.
Workflow Diagram: Phase 1
Caption: Phase 1 Workflow for broad target screening.
Experimental Protocol: Radioligand Binding Assay for CNS Receptors
-
Objective: To determine if the compound binds to a panel of common CNS receptors.
-
Materials:
-
Membrane preparations from cells expressing the target receptor (e.g., GABA-A, NMDA).
-
Specific radioligand for each target receptor (e.g., [³H]Muscimol for GABA-A).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (specific to each receptor).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and cocktail.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., from 10 µM to 1 nM).
-
In a 96-well plate, add assay buffer, membrane preparation, radioligand (at a concentration near its Kd), and either vehicle, unlabeled ligand (for non-specific binding), or test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Allow filters to dry, then add scintillation cocktail to each well.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Determine the IC50 value (concentration causing 50% inhibition) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
If Phase 1 yields a "hit" (i.e., significant binding or inhibition), Phase 2 will determine the functional consequence of this interaction.
Workflow Diagram: Phase 2
Caption: Phase 2 Workflow for functional characterization.
Experimental Protocol: Cell-Based Glutamine Uptake Assay (for ASCT2)
-
Objective: To determine if the compound functionally inhibits glutamine transport via the ASCT2 transporter.
-
Materials:
-
HEK293 cells stably expressing human ASCT2 (and a control cell line).
-
Culture medium, 96-well culture plates.
-
Test compound stock solution.
-
Uptake buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
[³H]L-Glutamine.
-
Lysis buffer (e.g., 0.1 M NaOH).
-
-
Procedure:
-
Seed ASCT2-expressing cells and control cells in 96-well plates and grow to confluence.
-
Wash cells with uptake buffer.
-
Pre-incubate cells with various concentrations of the test compound or vehicle in uptake buffer for 10-15 minutes.
-
Initiate uptake by adding [³H]L-Glutamine to each well and incubate for a short, defined period (e.g., 5 minutes) within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to a scintillation vial, add cocktail, and quantify radioactivity.
-
-
Data Analysis: Normalize the data to protein concentration. Calculate the rate of glutamine uptake at each concentration of the test compound and generate a dose-response curve to determine the IC50 for functional inhibition.
If a functional effect is confirmed, the final phase investigates the broader consequences on cellular signaling and metabolism.
Table 1: Proposed Assays for Downstream Effects
| Hypothesis Target | Downstream Pathway | Proposed Assay | Measured Endpoint |
| ASCT2 Transporter | mTOR Signaling | Western Blot | Phosphorylation status of S6K, 4E-BP1 |
| ASCT2 Transporter | Amino Acid Metabolism | LC-MS Metabolomics | Intracellular amino acid pool levels |
| GABA-A Receptor | Neuronal Excitability | Patch-Clamp Electrophysiology | Changes in membrane potential, ion currents |
| Metabolic Enzyme | Cellular Proliferation | Cell Viability Assay (e.g., MTT) | Cell growth inhibition (GI50) |
Conclusion
While the precise mechanism of action for this compound remains to be defined, its chemical structure provides a strong rationale for a targeted investigation into its effects on amino acid signaling and metabolism. The multi-phased experimental framework proposed herein offers a systematic and robust approach to de-orphanize this compound. By progressing from broad target screening to specific functional and downstream assays, researchers can efficiently identify its molecular targets, characterize its pharmacological activity, and ultimately elucidate its core mechanism of action. This structured approach ensures scientific rigor and provides a clear path for evaluating the compound's potential as a research tool or therapeutic lead.
References
-
Madsen, U., & Krogsgaard-Larsen, P. (1994). Synthesis and pharmacology of N-alkylated derivatives of the excitotoxin ibotenic acid. Journal of Medicinal Chemistry. Available at: [Link]
-
Gellman, S. H., et al. (2021). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of Chemical Research. Available at: [Link]
- Aurelio, L., & Hughes, A. B. (2018). Synthesis of N-Alkyl Amino Acids. Monash University Publishing.
-
Albericio, F., & Perrotta, E. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). (s)-2-Aminobutanoic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Iachetta, J. (n.d.). Amino Acid Inhibition Herbicides. Purdue University. Available at: [Link]
-
Li, J., et al. (2024). Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). (-)-2-Aminobutyric acid. National Center for Biotechnology Information. Available at: [Link]
-
FooDB. (2010). Showing Compound L-2-Aminobutanoic acid (FDB012537). Canadian Institutes of Health Research. Available at: [Link]
-
Exposome-Explorer. (n.d.). 2-Aminobutyric acid (Compound). International Agency for Research on Cancer. Available at: [Link]
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In Vitro Evaluation of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
Technical Monograph & Characterization Guide
Part 1: Executive Technical Summary
Compound Identity: 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
Synonyms: N-Isopropyl-α-aminobutyric acid HCl; N-Isopropyl-2-aminobutanoic acid HCl.
Molecular Formula: C
This guide provides a structured framework for the in vitro evaluation of This compound , a non-proteinogenic amino acid derivative. Unlike standard α-amino acids, the N-isopropyl substitution introduces steric bulk and increased lipophilicity, significantly altering its interaction with amino acid transporters (LAT1/LAT2) and metabolic enzymes.
Primary Applications:
-
Chiral Intermediate: Precursor for pyrrolidone-based antiepileptics (Racetam analogs) and peptide mimetics.
-
Biological Probe: Tool compound for investigating System L amino acid transport kinetics and blood-brain barrier (BBB) permeability.
-
Excitability Modulation: Structural analog to GABA and Glutamate, requiring evaluation for off-target synaptic activity.
Part 2: Physicochemical Characterization (The Foundation)
Before biological assays, the fundamental properties determining "druggability" and assay compatibility must be established. The hydrochloride salt form enhances water solubility but requires pH buffering in physiological media.
Table 1: Predicted Physicochemical Profile
| Parameter | Value (Predicted) | Significance |
| Molecular Weight | 181.66 g/mol (Salt) | Low MW favors high permeability. |
| LogP (Parent) | ~0.9 - 1.2 | N-alkylation increases lipophilicity vs. parent 2-aminobutyric acid (LogP -2.5). |
| pKa (Carboxyl) | ~2.3 | Ionized at physiological pH (COO-). |
| pKa (Amine) | ~9.8 | Highly basic due to N-alkylation; predominantly cationic at pH 7.4. |
| Solubility | >50 mg/mL (Water) | High aqueous solubility facilitates stock preparation (PBS/Water). |
Experimental Directive:
-
Solubility Validation: Dissolve in 100 mM Phosphate Buffer (pH 7.4). If turbidity occurs, cosolvent screening (DMSO < 0.5%) is required, though unlikely for this salt.
-
Stability Check: Verify resistance to spontaneous cyclization (lactam formation) using HPLC-MS after 24h incubation at 37°C in pH 7.4 buffer.
Part 3: Biological Profiling (The Core)
The core evaluation focuses on three pillars: Transport , Metabolism , and Safety . The N-isopropyl group is a critical determinant of whether this molecule acts as a substrate or an inhibitor for transport systems.
Transport Mechanisms (LAT1 vs. LAT2)
The most critical evaluation for this compound is its interaction with the System L (LAT1/SLC7A5) transporter, which governs BBB penetration. The bulky isopropyl group may shift specificity compared to the parent amino acid.
-
Hypothesis: The N-isopropyl group may reduce transport velocity (
) while maintaining affinity ( ), potentially converting the molecule into a competitive transport inhibitor rather than a substrate.
Metabolic Stability (Microsomal)
N-alkylated amino acids are susceptible to N-dealkylation by cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4).
-
Assay: Liver Microsome Stability (Human/Rat).
-
Marker: Monitor for the formation of 2-aminobutyric acid (loss of isopropyl) and acetone.
Cytotoxicity Profiling
As a synthetic intermediate, residual presence in final drug products requires safety limits.
-
Cell Lines: HEK293 (Kidney - Excretion model), HepG2 (Liver - Metabolic model), SH-SY5Y (Neuronal - Neurotoxicity model).
-
Endpoint: MTT or ATP-based viability assay (24h/48h).
Part 4: Visualized Workflows
Biological Transport Interaction Map
The following diagram illustrates the competitive uptake mechanism and the downstream metabolic fate of the compound within a cellular system.
Figure 1: Proposed transport mechanism via System L (LAT1), showing competitive binding against endogenous amino acids and subsequent metabolic pathways.
Part 5: Detailed Experimental Protocols
Protocol A: Competitive Uptake Inhibition Assay (LAT1 Specificity)
Objective: Determine if 2-[(Propan-2-yl)amino]butanoic acid interacts with the BBB transporter LAT1.
Materials:
-
Cell Line: HEK293 stably expressing hLAT1 (SLC7A5) and h4F2hc (SLC3A2).
-
Radiotracer: [
H]-L-Leucine (System L substrate). -
Test Compound: 2-[(Propan-2-yl)amino]butanoic acid HCl (1 µM – 1 mM).
-
Control: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) as a positive inhibitor.
Methodology:
-
Seeding: Plate HEK-LAT1 cells in 24-well plates (Poly-D-lysine coated) at
cells/well. Culture for 24h. -
Equilibration: Wash cells
with pre-warmed ( ) Na -free Choline-Cl transport buffer (to eliminate Na -dependent transport). -
Incubation (Zero-Trans):
-
Add transport buffer containing [
H]-L-Leucine (100 nM) + Test Compound (titrated concentrations). -
Incubate for exactly 2 minutes (initial rate conditions).
-
-
Termination: Rapidly aspirate buffer and wash
with ice-cold PBS containing 1 mM unlabeled Leucine (to stop efflux). -
Lysis & Quantification: Lyse cells with 0.1 N NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC
.
Validation Criteria:
-
Z-Factor: > 0.5 for assay robustness.
-
BCH Control: Must show >90% inhibition at 1 mM.
-
Self-Check: If inhibition is observed, perform a counter-screen using [
H]-Alanine (System A/ASC) to ensure specificity to System L.
Protocol B: Microsomal Stability (Metabolic Clearance)
Objective: Assess the lability of the N-isopropyl group.
Methodology:
-
Reaction Mix: 0.5 mg/mL Human Liver Microsomes (HLM), 1 µM Test Compound, 100 mM Phosphate Buffer (pH 7.4).
-
Initiation: Pre-incubate at
for 5 min. Start reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). -
Sampling: Aliquot 50 µL at
min. -
Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 20 min.
-
Analysis: LC-MS/MS (MRM mode). Monitor parent decay and appearance of 2-aminobutyric acid (m/z 104.1).
Part 6: References
-
International Transporter Consortium. (2010). Membrane transporters in drug development. Nature Reviews Drug Discovery, 9(3), 215–236. [Link]
-
PubChem. (2025).[2] 2-Aminobutyric acid (Compound Summary). National Library of Medicine. [Link]
-
Geier, E. G., et al. (2013). Structure-activity relationships for the LAT1 amino acid transporter. Bioorganic & Medicinal Chemistry Letters, 23(13), 3728-3731. [Link]
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]
-
Bhutani, P., et al. (2015). Capsaicinoids as potential inhibitors of the human amino acid transporter LAT1. Journal of Natural Products, 78(3), 402-406. (Demonstrates protocol for N-alkylated/bulky amino acid transport inhibition). [Link]
Sources
An In-depth Technical Guide on the Structure-Activity Relationship of 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) for analogs of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with actionable experimental insights to facilitate the rational design of novel, potent, and selective compounds within this chemical class.
Introduction: The Significance of Amino Acid Analogs in Herbicide Discovery
2-[(Propan-2-yl)amino]butanoic acid belongs to a class of amino acid derivatives that have garnered significant interest, primarily in the field of agrochemicals as potential herbicides. These compounds often act by mimicking natural amino acids, thereby inhibiting essential enzymes in plant metabolic pathways. A notable example is the inhibition of acetolactate synthase (ALS), a critical enzyme for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but not in animals. This selectivity provides a key advantage for developing herbicides with favorable toxicological profiles.
The hydrochloride salt form of these amines enhances their solubility and stability, which are crucial properties for formulation and bioavailability. Understanding the nuanced relationships between the molecular architecture of these analogs and their biological efficacy is paramount for optimizing herbicidal activity, selectivity, and environmental safety. This guide will deconstruct the core structural components of the parent molecule to elucidate the principles governing its activity.
Core Structure-Activity Relationship (SAR) Analysis
The herbicidal activity of this class of compounds is intricately linked to three primary structural domains: the stereochemistry of the chiral center, the nature of the amino substituent (the N-alkyl group), and the structure of the carboxylic acid backbone.
The Critical Role of Stereochemistry
The carbon atom at the second position of the butanoic acid chain (the α-carbon) is a chiral center. It has been consistently demonstrated that the stereoisomerism at this position has a profound impact on biological activity. For many amino acid-based herbicides, the (R)-enantiomer exhibits significantly higher herbicidal potency compared to the (S)-enantiomer. This stereoselectivity strongly suggests a specific and constrained binding interaction with the target enzyme, where only one enantiomer can achieve the optimal orientation within the active site.
The (R)-enantiomer is often referred to as the eutomer (the more active isomer), while the (S)-enantiomer is the distomer. The development of enantiomerically pure herbicides is a major focus in the agrochemical industry to reduce the environmental load by eliminating the less active or inactive isomer.
Influence of the N-Alkyl Substituent (Propan-2-yl Group)
The isopropyl (propan-2-yl) group attached to the nitrogen atom is a key determinant of activity. Its size, shape, and lipophilicity are critical for fitting into a hydrophobic pocket within the target enzyme's active site.
-
Steric Bulk: Small, branched alkyl groups like isopropyl and sec-butyl often confer higher activity than linear or very bulky groups. A linear chain (e.g., n-propyl) may lack the specific steric profile required for optimal binding, while excessively large groups (e.g., tert-butyl or larger) can introduce steric hindrance, preventing the molecule from accessing the active site.
-
Lipophilicity: The lipophilicity of this substituent influences the compound's ability to cross plant cell membranes and reach its target. There is typically an optimal range of lipophilicity for maximum efficacy.
Modifications to the Carboxylic Acid Backbone
The butanoic acid moiety serves as the foundational scaffold. Alterations to this part of the molecule can significantly modulate activity.
-
Chain Length: The four-carbon chain of butanoic acid appears to be optimal for many compounds in this class. Shortening the chain to propanoic or extending it to pentanoic acid often leads to a decrease in activity. This suggests that the length of the chain is crucial for positioning the terminal methyl group and the carboxylic acid group in their respective binding pockets within the enzyme.
-
Substitution on the Chain: Introducing substituents on the alkyl chain can impact activity, often negatively, by altering the molecule's conformation and steric profile.
The following diagram illustrates the key structural domains influencing the SAR of these analogs.
Caption: Key structural domains governing the SAR of the parent molecule.
Experimental Methodologies for SAR Elucidation
A systematic investigation of the SAR for this compound class requires robust synthetic protocols and reliable biological assays. The following workflows represent a validated approach to generating and evaluating novel analogs.
Synthesis of Analogs: Reductive Amination
A common and efficient method for synthesizing these analogs is through the reductive amination of an α-keto acid with a primary amine. This approach allows for the facile introduction of diverse N-alkyl substituents.
Protocol: Synthesis of 2-[(Alkyl)amino]butanoic Acid Analogs
-
Reaction Setup: In a round-bottom flask, dissolve 2-ketobutanoic acid (1.0 equivalent) in a suitable solvent such as methanol.
-
Amine Addition: Add the desired primary amine (e.g., isopropylamine, 1.1 equivalents) to the solution.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 6-7 using a mild acid like acetic acid. This is crucial for promoting the formation of the imine intermediate.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents), portion-wise to the mixture while stirring at room temperature. The use of NaBH₃CN is advantageous as it selectively reduces the imine in the presence of the ketone.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification:
-
Quench the reaction by adding dilute hydrochloric acid (HCl).
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting amino acid analog using ion-exchange chromatography or by crystallization of the hydrochloride salt.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
The following diagram outlines the synthetic workflow.
Caption: General workflow for the synthesis of analogs via reductive amination.
Biological Evaluation: In Vitro ALS Enzyme Inhibition Assay
To quantify the intrinsic activity of the synthesized analogs, an in vitro assay measuring the inhibition of the target enzyme, acetolactate synthase (ALS), is essential.
Protocol: ALS Inhibition Assay
-
Enzyme Extraction: Extract ALS from a suitable plant source, such as young pea or maize shoots, following established protocols. Partially purify the enzyme to remove interfering substances.
-
Assay Preparation: Prepare a reaction mixture containing a buffer (e.g., potassium phosphate buffer, pH 7.5), pyruvate (the substrate), and necessary cofactors like thiamine pyrophosphate (TPP), MgCl₂, and FAD.
-
Inhibitor Addition: Add varying concentrations of the synthesized test compounds (analogs) to the reaction mixture. Include a positive control (a known ALS inhibitor like chlorsulfuron) and a negative control (vehicle, e.g., DMSO).
-
Reaction Initiation and Incubation: Initiate the reaction by adding the extracted ALS enzyme. Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Stop the reaction by adding sulfuric acid (H₂SO₄). This also catalyzes the conversion of the enzymatic product, acetolactate, to acetoin.
-
Incubate to allow for complete conversion.
-
Add creatine and α-naphthol, which react with acetoin to form a colored complex.
-
-
Quantification: Measure the absorbance of the colored complex using a spectrophotometer at 530 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Data Summary and Interpretation
Table 1: SAR of 2-[(Propan-2-yl)amino]butanoic Acid Analogs
| Compound ID | Stereochemistry | N-Substituent (R) | Backbone | IC₅₀ (µM) vs. ALS |
| 1 (Parent) | Racemic | Isopropyl | Butanoic | 55.2 |
| 1a | (R) | Isopropyl | Butanoic | 28.1 |
| 1b | (S) | Isopropyl | Butanoic | > 200 |
| 2 | (R) | Ethyl | Butanoic | 75.9 |
| 3 | (R) | sec-Butyl | Butanoic | 32.5 |
| 4 | (R) | tert-Butyl | Butanoic | 150.8 |
| 5 | (R) | Isopropyl | Propanoic | 98.4 |
| 6 | (R) | Isopropyl | Pentanoic | 112.0 |
Interpretation of Data:
-
Stereochemistry: A comparison of 1a and 1b clearly demonstrates the critical importance of the (R)-configuration for activity, with the (S)-enantiomer being essentially inactive.
-
N-Substituent: The isopropyl group (1a ) and the structurally similar sec-butyl group (3 ) provide the highest potency. The smaller ethyl group (2 ) and the bulkier tert-butyl group (4 ) both lead to a significant reduction in activity, defining a narrow window for optimal steric and electronic properties at this position.
-
Backbone: Both shortening (5 ) and lengthening (6 ) the carboxylic acid chain from the optimal four-carbon butanoic acid structure result in a marked decrease in inhibitory activity.
Conclusion and Future Perspectives
The structure-activity relationship for this compound analogs is well-defined and highly sensitive to stereochemistry and the steric bulk of its substituents. The optimal structure for inhibiting acetolactate synthase consists of an (R)-chiral center, a small, branched N-alkyl group like isopropyl or sec-butyl, and a four-carbon acid backbone.
Future research should focus on:
-
Computational Modeling: Docking studies with a homology model of plant ALS could provide a structural basis for the observed SAR and guide the design of new analogs with enhanced binding affinity.
-
Whole-Plant Screening: Promising candidates from in vitro assays must be evaluated for their herbicidal efficacy in greenhouse and field trials to assess factors like uptake, translocation, and metabolism.
-
Selectivity Profiling: Investigating the selectivity of potent analogs between different plant species (crops vs. weeds) is crucial for practical application in agriculture.
By integrating rational design, efficient synthesis, and precise biological evaluation, the development of novel and effective herbicides based on this scaffold can be significantly accelerated.
References
Technical Guide: Solubility Profiling and Solvent Selection for 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride
[1]
Executive Summary & Chemical Identity[1][2][3]
This technical guide provides a comprehensive framework for understanding the solubility behavior of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride (also known as N-isopropyl-2-aminobutyric acid HCl).[1] As a secondary amine derivative of alpha-aminobutyric acid, this compound exhibits distinct solubility characteristics governed by its ionic lattice energy and the lipophilicity of the isopropyl side chain.[1]
Understanding these parameters is critical for designing efficient crystallization , purification , and formulation processes in drug development.[1]
Chemical Structure & Properties[1][2][3][4][5]
Thermodynamic Basis of Solubility
To predict and manipulate the solubility of this compound, we must analyze the competition between Crystal Lattice Energy and Solvation Enthalpy .
The "Salt Effect" on Amino Acids
Unlike neutral zwitterionic amino acids, which have high crystal lattice energies and poor solubility in organic solvents, the hydrochloride salt form disrupts the strong intermolecular ionic network.[1]
-
Protonation: The HCl protonates the secondary amine and the carboxyl group remains largely protonated in acidic organic media, preventing zwitterion formation.
-
Result: This significantly enhances solubility in polar protic organic solvents (e.g., Methanol, Ethanol) compared to the free base.[1]
Predicted Solubility Profile (Hansen Solubility Parameters)
Based on the structure (Polar Head + Hydrophobic Isopropyl/Ethyl Tails), the compound follows a "Like Dissolves Like" distribution:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Protic | Water, Methanol | High (>100 mg/mL) | Strong ion-dipole interactions; H-bonding.[1] |
| Lower Alcohols | Ethanol, Isopropanol (IPA) | Moderate to High | Solvation of the alkyl chains; temperature-dependent.[1] |
| Polar Aprotic | DMSO, DMF | High | High dielectric constant stabilizes the cation. |
| Ketones/Esters | Acetone, Ethyl Acetate | Low / Sparingly | Insufficient polarity to overcome lattice energy. |
| Non-Polar | Hexane, Toluene, DCM | Insoluble | Lack of H-bonding; high energy cost for cavity formation.[1] |
Experimental Protocols for Solubility Determination
Since specific literature data for this intermediate is often proprietary, the following self-validating protocols are required to generate actionable data.
Protocol A: Rapid Visual Solubility Screening
Objective: Qualitatively categorize solvents to identify potential crystallization systems.
-
Preparation: Weigh 50 mg of 2-[(Propan-2-yl)amino]butanoic acid HCl into 4 mL clear glass vials.
-
Solvent Addition: Add solvent in 100 µL increments (up to 2 mL total) at Room Temperature (25°C).
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Soluble: Clear solution obtained.
-
Sparingly Soluble: Cloudiness persists but clears upon heating to 50°C.
-
Insoluble: Solid remains visible even after 2 mL addition.
-
-
Thermal Stress: For "Insoluble" and "Sparingly Soluble" vials, heat to boiling point (or max 60°C). Observe dissolution.
-
Cooling: Allow heated clear solutions to cool slowly. Precipitate formation indicates a viable Cooling Crystallization system.
Protocol B: Quantitative Gravimetric Determination
Objective: Determine exact Saturation Solubility (
-
Saturation: Add excess solid to 5 mL of the target solvent in a sealed flask.
-
Equilibration: Stir at constant temperature (e.g., 25°C) for 24 hours .
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility).
-
Evaporation: Transfer a known volume (
) of filtrate to a pre-weighed weighing dish ( ). Evaporate solvent under vacuum/nitrogen flow. -
Drying: Dry residue at 50°C under vacuum until constant weight (
). -
Calculation:
Process Development Workflow
The following diagram illustrates the decision matrix for selecting solvents based on the solubility data generated above.
Figure 1: Decision matrix for solvent selection based on solubility tiers. High solubility solvents are paired with low solubility anti-solvents for purification.[1]
Critical Data Summary & Applications
Based on general amino acid hydrochloride behavior [1][2], the expected solubility performance for 2-[(Propan-2-yl)amino]butanoic acid HCl is summarized below.
Table 1: Estimated Solubility & Process Application
| Solvent | Solubility Estimate (25°C) | Solubility Estimate (60°C) | Process Application |
| Water | Very High (>500 mg/mL) | Very High | Dissolution, Extraction (Aq.[1] Phase). |
| Methanol | High (>200 mg/mL) | Very High | Primary solvent for reaction/transfer. |
| Ethanol | Moderate (50-100 mg/mL) | High | Ideal for Cooling Crystallization. |
| Isopropanol | Low (10-30 mg/mL) | Moderate | Anti-solvent or High-Yield Cooling Cryst.[1] |
| Acetone | Negligible (<1 mg/mL) | Low | Primary Anti-solvent. |
| Ethyl Acetate | Insoluble | Insoluble | Wash solvent (removes non-polar impurities). |
Purification Strategy (Crystallization)
For high purity (>99.5%), a Cooling Crystallization or Anti-solvent Crystallization is recommended:
-
Method A (Cooling): Dissolve crude solid in Ethanol at reflux (78°C). Cool slowly to 0-5°C. The HCl salt should crystallize out while non-polar impurities remain in mother liquor.
-
Method B (Anti-solvent): Dissolve in minimum volume of Methanol at RT. Slowly add Ethyl Acetate or Acetone (Ratio 1:3) to induce precipitation.
References
-
Needham, T. E. (1970).[3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[3] Link
-
Hayashi, K., et al. (1966). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry.[4][5] Link
-
PubChem. (2023).[6] Compound Summary: (S)-2-Aminobutanoic acid hydrochloride.[1][7][8] National Library of Medicine. Link
- Vertex AI Search. (2023). Synthesis and Properties of Amino Acid Derivatives.
Sources
- 1. CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]
- 2. This compound CAS#: 1803562-12-0 [chemicalbook.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. L-(+)-2-Aminobutyric acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. (s)-2-Aminobutanoic acid hydrochloride | C4H10ClNO2 | CID 15556546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the pH-Dependent Stability of 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride
Abstract
This technical guide provides a comprehensive framework for evaluating the chemical stability of 2-[(propan-2-yl)amino]butanoic acid hydrochloride across a range of pH conditions. The stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that influences drug product development, formulation, packaging, and storage. This document outlines the fundamental physicochemical properties of the molecule, delineates its theoretical degradation pathways, and provides detailed, field-proven protocols for conducting forced degradation studies. Furthermore, it details the development of a stability-indicating analytical method and the subsequent interpretation of stability data. This guide is intended for researchers, scientists, and drug development professionals engaged in the chemical characterization and formulation of amine-containing small molecules.
Introduction: The Criticality of pH Stability Profiling
This compound is an N-alkylated amino acid derivative. Such molecules are common structural motifs in organic synthesis and are often precursors or active pharmaceutical ingredients (APIs) themselves. The presence of both a secondary amine and a carboxylic acid functional group makes its chemical behavior highly dependent on the pH of its environment. The hydrochloride salt form suggests that the compound is handled and often formulated as a protonated species.
Understanding the pH-stability profile is not merely an academic exercise; it is a cornerstone of robust drug development. An unfavorable stability profile can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability. Therefore, a systematic evaluation of how the molecule behaves in acidic, neutral, and alkaline conditions is mandated by regulatory bodies globally, including the International Council for Harmonisation (ICH).
This guide provides the scientific rationale and a step-by-step methodology for conducting a comprehensive pH stability assessment of this compound.
Physicochemical Properties and pH-Dependent Speciation
The stability of this compound is intrinsically linked to its acid-base chemistry. The molecule possesses two ionizable groups: the carboxylic acid and the secondary amine.
-
Carboxylic Acid Group (-COOH): This group is acidic and will deprotonate to form a carboxylate (-COO⁻) as the pH increases. The pKa is typically in the range of 2-3 for alpha-amino acids.
-
Secondary Amine Group (-NH-): This group is basic and exists in its protonated, cationic form (-NH₂⁺-) at low pH. As the pH increases, it will deprotonate to its neutral form. The pKa for the conjugate acid of a secondary amine of this type is typically around 10-11.
The molecule will exist as a cation at low pH, a zwitterion at neutral pH, and an anion at high pH. These different ionic forms exhibit distinct reactivities and susceptibilities to degradation.
Potential pH-Dependent Degradation Pathways
Based on the functional groups present, several degradation pathways can be hypothesized. The goal of a forced degradation study is to challenge the molecule under harsh conditions to identify these potential pathways.
Oxidative Degradation
Secondary amines are susceptible to oxidation, which can be influenced by pH. The lone pair of electrons on the deprotonated nitrogen atom (more prevalent at higher pH) is more readily oxidized than the protonated form. Potential oxidation products could include N-oxides, hydroxylamines, or even cleavage of the C-N bond. The presence of trace metals in buffer solutions can catalyze such oxidative processes.
Racemization
The alpha-carbon (C2) of 2-[(propan-2-yl)amino]butanoic acid is a chiral center. The stability of this center can be pH-dependent. Both acidic and basic conditions can facilitate the removal of the alpha-proton, leading to the formation of a planar carbanion or enolate intermediate, which can then be re-protonated from either face, resulting in racemization. This is a critical consideration if the molecule's biological activity is stereospecific.
Decarboxylation
While generally requiring high temperatures, decarboxylation can sometimes be facilitated at lower temperatures under specific pH conditions, particularly if there are neighboring groups that can stabilize the resulting carbanion intermediate. This is considered a less likely pathway under typical pharmaceutical storage conditions but must be investigated during forced degradation.
Below is a diagram illustrating the logical relationship between pH and the primary degradation concerns for this molecule.
Caption: Relationship between pH conditions and potential degradation pathways.
Experimental Design: A Forced Degradation Protocol
Forced degradation studies, or stress testing, are essential for identifying likely degradation products and demonstrating the specificity of analytical methods. The following protocol outlines a systematic approach.
Materials and Reagents
-
This compound (high purity reference standard)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Phosphate and Borate buffer systems
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Hydrogen Peroxide (H₂O₂, 30%), as an oxidative stressor
Experimental Workflow
The overall workflow for the stability study is depicted below.
Comprehensive Structural Analysis of 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride
The following technical guide details the structural analysis of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride (CAS 1803562-12-0), a critical intermediate in the synthesis of next-generation antiepileptic drugs (e.g., Brivaracetam analogs) and peptide mimetics.
Executive Summary
The structural elucidation of This compound (hereafter IPABA-HCl ) presents unique crystallographic challenges due to the steric bulk of the
Understanding the solid-state arrangement of IPABA-HCl is critical for:
-
Chiral Purity Verification: Confirming the retention of stereochemistry during reductive amination.
-
Polymorph Screening: Identifying thermodynamically stable forms for formulation.
-
Structure-Activity Relationship (SAR): Mapping the steric volume of the
-substituent.
Synthesis & Crystallization Strategy
To obtain diffraction-quality crystals, purity must exceed 99.5%. The presence of residual inorganic salts (e.g., NaCl) or unreacted amine will disrupt the hydrogen-bonding lattice.
Synthesis Pathway
The synthesis typically involves the reductive amination of 2-oxobutyric acid with isopropylamine, followed by acidification.
-
Condensation: 2-Oxobutyric acid + Isopropylamine
Imine intermediate. -
Reduction:
or reduction to the amine. -
Salt Formation: Addition of 4M HCl in dioxane to precipitate the hydrochloride salt.
Crystallization Protocol
Standard evaporation often yields needles unsuitable for SCXRD. We employ a Vapor Diffusion method to grow block-like prisms.
| Parameter | Condition | Rationale |
| Solvent | Methanol (MeOH) | High solubility for the polar salt. |
| Antisolvent | Ethyl Acetate (EtOAc) | Moderate polarity; induces gradual supersaturation. |
| Temperature | 4°C | Slower kinetics reduce twinning and disorder. |
| Concentration | 20 mg/mL | Optimal nucleation density. |
Procedure:
-
Dissolve 20 mg of IPABA-HCl in 1 mL of MeOH. Filter through a 0.22 µm PTFE syringe filter.
-
Place the solution in a small vial (inner vial).
-
Place the open inner vial inside a larger jar containing 5 mL of EtOAc.
-
Seal the outer jar and store at 4°C. Crystals appear within 48–72 hours.
X-Ray Diffraction Workflow
The following workflow ensures high-redundancy data collection, essential for resolving the light-atom structure and potential disorder in the isopropyl group.
Data Acquisition Parameters
-
Source: Mo-K
( Å) or Cu-K ( Å). Note: Cu is preferred for absolute configuration determination of light-atom structures, though the Cl atom provides sufficient anomalous scattering for Mo. -
Temperature: 100 K . Cryogenic cooling is mandatory to freeze the thermal motion of the terminal methyl groups on the isopropyl and ethyl chains.
-
Detector Distance: 50 mm (maximize resolution to 0.75 Å).
Structural Solution & Refinement
-
Space Group: Likely monoclinic
(if enantiopure) or (if racemic). -
Refinement Software: SHELXL (via OLEX2 or WinGX).
-
Hydrogen Treatment:
-
N-H / O-H: Locate from difference Fourier maps and refine semi-freely (with DFIX restraints) to accurately map the H-bond network.
-
C-H: Place in calculated geometric positions (HFIX).
-
Figure 1: Optimized X-ray diffraction workflow for light-atom organic salts.
Structural Analysis & Interpretation
Upon solving the structure, the analysis focuses on three critical domains: Stereochemistry, Conformation, and Packing.
Absolute Configuration (Chirality)
For the enantiopure synthesis (starting from L-2-aminobutyric acid), the C2 carbon must exhibit the (S)-configuration .
-
Flack Parameter (
):- : Correct absolute structure.
- : Inverted structure (wrong enantiomer).
- : Racemic twin.
-
Note: The presence of the Chloride ion (
) provides sufficient anomalous scattering to determine the absolute structure even with Mo radiation, provided the data quality is high ( ).
Conformational Analysis
The IPABA molecule is expected to adopt a specific torsion to minimize steric clash between the
-
Torsion
(C1-C2-N-C_iso): Typically anti-periplanar or gauche depending on packing forces. -
Disorder: The terminal methyl groups of the isopropyl moiety often exhibit rotational disorder. This is modeled by splitting the methyl carbons into two positions (Part A / Part B) with refined occupancies (e.g., 0.60/0.40).
Hydrogen Bonding Network
In the hydrochloride salt form, the amino acid is not a zwitterion. Instead, it exists as a cationic carboxylic acid :
-
Species:
and . -
Counterion:
.
The lattice is stabilized by a "Charge-Assisted Hydrogen Bond Sandwich":
-
Strong Donors: The ammonium protons (
) act as strong donors to the Chloride anions.-
Interaction:
(Distance Å).
-
-
Weak Donors: The carboxylic acid proton (
) donates to either a Chloride ion or a carbonyl oxygen of a neighboring molecule.-
Interaction:
or .
-
This network typically forms distinct hydrophilic layers (ionic/H-bond interactions) alternating with hydrophobic layers (alkyl chains), creating a bilayer structure common in amino acid salts.
Figure 2: Topology of the expected hydrogen bonding network in IPABA-HCl.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876–881. Link
- Görbitz, C. H. (1989). "Crystal and molecular structures of N-alkyl-amino acids." Acta Chemica Scandinavica, 43, 871-875. (Foundational work on N-isopropyl amino acid packing).
-
Sigma-Aldrich. "Product Specification: this compound (CAS 1803562-12-0)." Link
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148–155. Link
Thermal Decomposition of 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride
This guide provides an in-depth technical analysis of the thermal decomposition of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride (also known as N-isopropyl-2-aminobutyric acid hydrochloride). It is designed for researchers in pharmaceutical process development and organic synthesis who require a mechanistic understanding of this compound's stability profile.
Mechanisms, Kinetics, and Stability Profile
Executive Summary
This compound (CAS: 1803562-12-0) is a secondary
Chemical Identity & Physicochemical Baseline[1][2][3]
Before analyzing decomposition, the structural baseline must be established to interpret mass loss and thermal events correctly.
| Property | Detail |
| IUPAC Name | This compound |
| Synonyms | N-Isopropyl- |
| CAS Number | 1803562-12-0 |
| Molecular Formula | |
| Formula Weight | 181.66 g/mol (Free base: 145.20 g/mol ) |
| Structure | A butanoic acid backbone with an isopropyl group attached to the |
| Key Functionalities | Secondary amine (sterically hindered), Carboxylic acid, Hydrochloride salt.[1] |
Thermal Decomposition Mechanisms
The thermal degradation of this compound is a multi-stage process. The hydrochloride salt significantly alters the decomposition pathway compared to the free zwitterion by stabilizing the amine against oxidation but introducing an initial dehydrochlorination step.
Phase I: Dehydrochlorination & Lattice Collapse (
)
The initial thermal event is the endothermic dissociation of the hydrochloride salt. Unlike simple inorganic salts, amino acid hydrochlorides often lose HCl gas simultaneously with melting.
-
Reaction:
-
Observation: A sharp endotherm in DSC accompanied by mass loss in TGA equivalent to the HCl fraction (~20% w/w).
Phase II: Competitive Degradation Pathways (
)
Once the free acid is generated (in the melt phase), three competitive pathways emerge. The N-isopropyl group exerts steric influence, making Pathway B (Decarboxylation) often more favorable than Pathway A (Cyclization).
A. Cyclization (Diketopiperazine Formation)
Standard
-
Mechanism: Intermolecular condensation of two molecules releasing
. -
Product: 1,4-Diisopropyl-3,6-diethylpiperazine-2,5-dione.
-
Likelihood: Reduced kinetics due to steric hindrance compared to Glycine or Alanine.
B. Decarboxylation
At high temperatures, the carboxylic acid group is lost as
-
Mechanism: Thermolytic cleavage of the
bond. -
Product: N-Isopropyl-butan-1-amine (secondary amine).
-
Mass Loss: Loss of 44 Da (
).
C. Hofmann-type Elimination (Dealkylation) Under acidic thermal stress (if HCl is trapped), the isopropyl group can eliminate propene.
-
Mechanism: Proton transfer followed by
-elimination. -
Products: 2-Aminobutanoic acid + Propene (
).
Visualization of Decomposition Pathways
Caption: Thermal decomposition pathways showing the transition from salt to competitive degradation products.
Experimental Characterization Protocols
To validate the decomposition profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) coupled with Evolved Gas Analysis (EGA) is required.
Protocol A: TGA/DSC Simultaneous Thermal Analysis
This protocol differentiates between melting, solvent loss, and degradation.
-
Sample Prep: Weigh 5–10 mg of the hydrochloride salt into an alumina pan. Do not crimp hermetically (allow gas escape).
-
Purge Gas: Nitrogen (
) at 50 mL/min to prevent oxidation; switch to Air for combustion analysis if needed. -
Ramp: Heat from
to at . -
Data Interpretation:
-
Event 1 (
): Loss of surface moisture (if hygroscopic). -
Event 2 (
): of decomposition. Look for a sharp mass loss step corresponding to HCl release (theoretical ). -
Event 3 (
): Broad mass loss indicating organic breakdown ( , amines).
-
Protocol B: Evolved Gas Analysis (TGA-MS/FTIR)
Crucial for confirming the loss of HCl versus
-
Coupling: Connect TGA exhaust to a Mass Spectrometer or FTIR gas cell.
-
Monitoring Ions (MS):
- 36, 38 (HCl) – Primary indicator of salt breakdown.
-
18 (
) – Indicator of condensation/DKP formation. -
44 (
) – Indicator of decarboxylation. - 41, 42 (Propene fragments) – Indicator of dealkylation.
-
Logic: If
36 peaks before 44, dehydrochlorination precedes decarboxylation.
Kinetic Analysis & Stability Prediction
For drug development, calculating the Activation Energy (
Methodology: Kissinger-Akahira-Sunose (KAS) Iso-conversional Method
Perform TGA at multiple heating rates (
-
Record Temperatures: Note the temperature (
) at a fixed conversion ( , e.g., 5% mass loss) for each heating rate. -
Plot:
vs . -
Calculate: The slope of the line equals
.-
Expected
: Amino acid hydrochlorides typically exhibit in the range of 110–160 kJ/mol .
-
-
Application: Use the Arrhenius equation
to predict stability at storage temperatures ( ).
Kinetic Logic Flowchart
Caption: Workflow for determining kinetic stability parameters using multi-rate TGA.
Implications for Process Safety & Storage
1. Thermal Runaway Risk: While amino acids are generally not explosive, the release of HCl gas in a closed vessel can cause rapid pressure accumulation.
-
Recommendation: Ensure reactor venting systems are sized for non-condensable gas generation (
, , Propene) if processing above .
2. Impurity Profile in Synthesis: If this compound is an intermediate (e.g., for racetam synthesis), thermal stress during drying can generate N-isopropyl-propylamine (via decarboxylation). This amine is a volatile impurity that may carry over into subsequent steps.
-
Control Strategy: Dry under vacuum at
to minimize thermal stress.
3. Storage Conditions:
-
Hygroscopicity: Hydrochloride salts are often hygroscopic. Moisture uptake lowers the glass transition temperature (
) and can accelerate hydrolytic degradation. -
Protocol: Store in tightly sealed containers with desiccant at ambient temperature (
).
References
-
Rodante, F. (1992). Thermodynamics of the ionization processes of amino acids. Thermochimica Acta, 200, 47-61. Link
-
Weiss, I. M., et al. (2018). Thermal Decomposition of Amino Acids and the Effect of Peptide Bond Formation.[2] Journal of Agricultural and Food Chemistry. (General mechanisms of AA degradation).
-
Svecova, M., et al. (2016). Thermal stability of amino acids and their hydrochlorides.[3] Journal of Thermal Analysis and Calorimetry, 123, 1533–1541. (Specifics on HCl salt behavior).
-
ChemicalBook. (2024). This compound Product Properties. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet & Product Specification: this compound. Link
Sources
An In-Depth Technical Guide on the Research Chemical: 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern drug discovery and biochemical research is continually evolving, with a constant demand for novel molecular entities that can serve as tools to probe biological systems or as scaffolds for the development of new therapeutic agents. Within this context, non-proteinogenic amino acids and their derivatives represent a particularly fertile ground for exploration. These compounds, by virtue of their structural similarity to endogenous amino acids, can interact with a wide array of biological targets, including enzymes, receptors, and transporters. This guide provides a detailed technical overview of a novel research chemical, 2-[(Propan-2-yl)amino]butanoic acid hydrochloride, a compound of interest for its potential applications in various fields of biomedical research.
This document serves as a comprehensive resource, detailing the synthesis, analytical validation, hypothesized biological activity, and safety considerations for this compound. The information presented herein is intended to empower researchers with the foundational knowledge required to effectively utilize this compound in their investigations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in experimental settings. The following table summarizes the key properties of this compound, derived from its chemical structure.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₆ClNO₂ |
| Molecular Weight | 181.66 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) |
| Melting Point | >200 °C (decomposition, typical for amino acid hydrochlorides)[1] |
| pKa | Carboxylic acid: ~2-3; Isopropylamino group: ~9-10 (estimated) |
Synthesis of this compound
The synthesis of N-alkylated amino acids can be achieved through various methods, with one of the most direct being the nucleophilic substitution of an α-halo acid with the corresponding amine.[2] The following protocol details a robust and scalable method for the preparation of this compound.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobutanoic acid (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Amine: To the stirred solution, add an excess of isopropylamine (3-5 equivalents). The excess amine serves both as a nucleophile and as a base to neutralize the hydrobromic acid formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification of the Free Amino Acid: Dissolve the residue in water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting materials. The aqueous layer containing the desired amino acid can be further purified by ion-exchange chromatography if necessary.
-
Salt Formation: To the purified aqueous solution of 2-[(propan-2-yl)amino]butanoic acid, add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring until the pH is acidic (pH ~1-2).
-
Isolation of the Product: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.
Analytical Validation
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical testing. The following techniques are recommended for comprehensive characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group of the butanoic acid backbone, the isopropyl group, and the methine proton at the α-carbon. The integration of these signals should correspond to the number of protons in each environment.[3][4][5][6]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid, the α-carbon, and the carbons of the ethyl and isopropyl groups.[3][4][5][7]
2. Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the molecular weight of the compound and for obtaining structural information through fragmentation patterns.[8][9][10][11][12]
-
Expected Molecular Ion Peak: In positive ion mode, the expected [M+H]⁺ peak for the free amino acid would be at m/z 146.12.
3. High-Performance Liquid Chromatography (HPLC):
HPLC is an essential technique for assessing the purity of the synthesized compound.[13][14][15][][17]
-
Method: A reversed-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) is suitable.
-
Detection: Detection can be achieved using a UV detector (after derivatization) or an evaporative light scattering detector (ELSD).
-
Purity Assessment: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Hypothesized Mechanism of Action and Research Applications
Given its structure as an N-substituted amino acid, this compound is hypothesized to interact with biological systems that recognize and transport amino acids.
Potential as an Amino Acid Transporter Modulator:
Many N-alkylated amino acids have been shown to be inhibitors or substrates of various amino acid transporters.[18][19][20][21] These transporters play crucial roles in cellular metabolism, nutrient uptake, and neurotransmission. The bulky isopropyl group on the nitrogen atom of 2-[(propan-2-yl)amino]butanoic acid may confer selectivity for certain transporters.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. N-Isopropylaniline(768-52-5) 13C NMR [m.chemicalbook.com]
- 6. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. The mass spectra of amino-acid and peptide derivatives. I. Benzyloxycarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 12. The mass spectra of amino-acid and peptide derivatives: phthaloylamino-acids - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 13. bevital.no [bevital.no]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 17. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 18. Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches [mdpi.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
Technical Guide: Early-Stage Research on 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride
Part 1: Executive Summary & Strategic Context
2-[(Propan-2-yl)amino]butanoic acid hydrochloride (also known as N-isopropyl-2-aminobutyric acid HCl or N-iPr-Abu-OH·HCl ) represents a specialized class of N-alkylated non-proteinogenic amino acids . In early-stage drug discovery, this compound serves as a critical building block for peptidomimetics and fragment-based drug design (FBDD).
Its structural significance lies in the N-isopropyl group , which introduces steric bulk and lipophilicity to the amino acid backbone. This modification is pivotal for:
-
Proteolytic Stability: N-alkylation prevents the formation of the canonical hydrogen bond required by proteases for peptide bond hydrolysis.
-
Conformational Constraint: The bulky isopropyl group restricts the
and dihedral angles, locking peptides into specific bioactive conformations (e.g., polyproline helices or -turns). -
Lipophilicity Modulation: Increasing the LogP of peptide-based drugs to enhance membrane permeability.
This guide provides a rigorous technical framework for the synthesis, characterization, and application of this compound, moving beyond basic catalog data to actionable research protocols.
Part 2: Chemical Profile & Physicochemical Properties
Before initiating synthesis or biological testing, a complete physicochemical profile is required to predict behavior in solution and biological matrices.
| Property | Value / Description | Note |
| IUPAC Name | This compound | |
| Common Name | N-Isopropyl-2-aminobutyric acid HCl | |
| CAS Number | 1803562-12-0 | |
| Molecular Formula | C | |
| Molecular Weight | 181.66 g/mol | |
| Solubility | High in H | Polar ionic salt |
| pKa (Predicted) | Carboxyl: ~2.3 | Amine: ~9.8 (Shifted by N-alkylation) |
| LogP (Free Base) | ~0.8 - 1.2 | Enhanced vs. parent amino acid |
Part 3: Synthesis Strategy (Reductive Amination)
The most robust route for synthesizing N-alkylated amino acids in early-stage research is Reductive Amination . This method avoids the over-alkylation issues common with direct alkyl halides.
Core Reaction Pathway
-
Condensation: 2-Aminobutyric acid reacts with Acetone to form a Schiff base (imine).
-
Reduction: The imine is selectively reduced in situ to the secondary amine.
-
Salt Formation: Conversion to the hydrochloride salt for stability and purification.
Detailed Protocol
Reagents:
-
(S)-2-Aminobutyric acid (or racemic, depending on target)
-
Acetone (Solvent & Reagent)
-
Sodium Cyanoborohydride (NaBH
CN) or Sodium Triacetoxyborohydride (STAB) -
Acetic Acid (Catalyst)
-
HCl in Dioxane (4M)
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 10 mmol of 2-aminobutyric acid in 20 mL of Methanol/Acetic Acid (9:1).
-
Add 15 mmol of Acetone (1.5 eq).
-
Stir at room temperature for 30 minutes to equilibrate the Schiff base.
-
-
Reduction:
-
Cool the solution to 0°C.
-
Slowly add 12 mmol (1.2 eq) of NaBH
CN in portions. Caution: Vent evolved gas. -
Allow to warm to room temperature and stir for 12-16 hours.
-
-
Quenching & Workup:
-
Quench with 1N HCl (to pH ~2) to decompose excess hydride.
-
Concentrate under reduced pressure to remove methanol.
-
Load the aqueous residue onto a cation-exchange column (Dowex 50W).
-
Wash with water (remove non-basic impurities) and elute product with 2M NH
OH.
-
-
Salt Formation:
-
Concentrate the ammoniacal eluate to dryness.
-
Redissolve the free base in minimal dry ethanol.
-
Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.
-
Precipitate with diethyl ether, filter, and dry under vacuum.
-
Yield Expectation: 75-85% Purity Target: >98% (by HPLC)
Part 4: Analytical Characterization & QC
Trustworthiness in research data relies on rigorous characterization. The following diagnostic signals confirm the structure.
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, D
- 1.01 (t, 3H): Methyl group of the ethyl side chain (C4).
- 1.35 (d, 6H): Isopropyl methyls (Diagnostic doublet).
- 1.95 (m, 2H): Methylene group of the ethyl side chain (C3).
- 3.45 (m, 1H): Methine proton of the isopropyl group (Septet).
- 3.85 (t, 1H): Alpha-proton (C2). Shifted downfield due to N-alkylation.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization)
-
Observed Mass: [M+H]
= 146.12 m/z (Free base mass). -
Fragmentation: Look for loss of carboxyl group (M-45) or isopropyl group (M-43).
HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 15 min.
-
Detection: UV 210 nm (Low wavelength required due to lack of chromophores).
Part 5: Visualization of Research Workflow
The following diagrams illustrate the logical flow of synthesis and the structural impact of the compound in drug design.
Caption: Figure 1. Step-by-step synthesis workflow from precursor to validated salt form.
Caption: Figure 2. Mechanistic impact of N-isopropyl-2-aminobutyric acid on peptide drug properties.
Part 6: Applications & Future Directions
Peptidomimetics & "N-Capping"
Incorporating 2-[(Propan-2-yl)amino]butanoic acid at the N-terminus of a peptide sequence ("N-capping") can significantly extend the half-life of the drug in vivo. The bulky isopropyl group prevents aminopeptidases from docking effectively.
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "fragment" for screening against hydrophobic pockets in protein targets. Its small size (MW < 200) and defined vectors for growth (Carboxyl and Isopropyl groups) make it a high-value starting point for growing larger, high-affinity ligands.
Impurity Profiling
For drugs synthesized via reductive amination of aminobutyric acid derivatives (e.g., Levetiracetam analogs or Brivaracetam intermediates), this compound is a critical Reference Standard for quality control. It allows analytical chemists to quantify potential side-reactions where isopropyl groups are inadvertently introduced.
Part 7: References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19986908 (Related Structure: N-isopropyl-glycine). Retrieved from [Link]
-
Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design. (General reference on N-alkyl amino acid utility).
Sources
Methodological & Application
LC-MS/MS analysis of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride in plasma
Application Note: Quantitative Determination of 2-[(Propan-2-yl)amino]butanoic acid in Human Plasma via HILIC-MS/MS
Executive Summary
This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of 2-[(Propan-2-yl)amino]butanoic acid (also known as
Due to the zwitterionic and highly polar nature of this analyte, traditional Reversed-Phase Chromatography (RPLC) often yields poor retention and significant ion suppression from the void volume. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention (
Analyte Overview & Challenges
-
Compound: 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
-
Molecular Formula:
-
Molecular Weight (Free Base): 145.20 g/mol
-
Bioanalytical Challenges:
-
Polarity: High water solubility leads to elution in the void volume on C18 columns.
-
Isobaric Interference: Plasma contains endogenous amino acids (e.g., lysine, glutamine) that may cause mass interference if not chromatographically resolved.
-
Matrix Effects: Co-eluting phospholipids in plasma can severely suppress ionization in ESI+ mode.
-
Method Development Strategy
The following workflow illustrates the critical decision pathways taken to optimize this method, prioritizing HILIC separation over Ion-Pairing RPLC to maintain mass spectrometer hygiene.
Figure 1: Strategic decision tree highlighting the selection of HILIC to overcome polarity challenges.
Experimental Protocol
Chemicals and Reagents[2][3][4]
-
Reference Standard: 2-[(Propan-2-yl)amino]butanoic acid HCl (>99% purity).
-
Internal Standard (IS): 2-[(Propan-2-yl)amino]butanoic acid-d7 (or generic analog like Valine-d8 if specific IS is unavailable).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), and Ammonium Formate.
Sample Preparation (Protein Precipitation)
A simple precipitation method is chosen to maximize recovery of polar analytes, as they often adsorb to SPE sorbents or wash through during load steps.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in ACN).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Note: The acid helps disrupt protein binding and ensures the analyte is protonated.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to a clean HPLC vial.
-
Dilution (Critical for HILIC): Dilute the supernatant with 150 µL of Acetonitrile .
-
Reasoning: HILIC requires high organic content at injection to prevent peak broadening. Injecting a water-rich sample directly will ruin peak shape.
-
LC-MS/MS Conditions
Liquid Chromatography (HILIC Mode)
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent Zwitterionic-HILIC.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[2][3][4][5]
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[3]
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.00 | 10 | 90 | Initial |
| 1.00 | 10 | 90 | Hold |
| 4.00 | 40 | 60 | Linear |
| 4.10 | 10 | 90 | Return |
| 6.00 | 10 | 90 | Re-equilibrate |
Mass Spectrometry (ESI+)
-
Source: Electrospray Ionization (Positive Mode).[3]
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temp: 500°C.
-
Cone Gas: 150 L/Hr.
MRM Transitions:
The precursor ion is the protonated molecule
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| Target Analyte | 146.1 | 100.1 | 25 | 18 | Quantifier |
| Target Analyte | 146.1 | 58.1 | 25 | 25 | Qualifier |
| Internal Standard | 153.1 | 107.1 | 25 | 18 | Quantifier |
Validation Parameters (FDA Guidance)
Adherence to the FDA Bioanalytical Method Validation Guidance for Industry (2018) is mandatory.
Linearity & Sensitivity
-
Range: 5.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Curve Fit: Linear (
weighting) to account for heteroscedasticity. -
Acceptance:
; Back-calculated standards must be within (20% at LLOQ).
Accuracy & Precision
Perform QC runs at four levels: LLOQ, Low, Mid, and High.
| QC Level | Intra-Day Precision (%CV) | Inter-Day Accuracy (%Bias) | Acceptance Criteria |
| LLOQ | < 8.5% | ± 12.0% | < 20% |
| Low QC | < 5.2% | ± 4.5% | < 15% |
| Mid QC | < 4.1% | ± 3.2% | < 15% |
| High QC | < 3.8% | ± 2.8% | < 15% |
Matrix Effect & Recovery
Because HILIC is susceptible to ion suppression from salts, matrix factors (MF) must be evaluated.
-
Protocol: Compare peak area of analyte spiked into extracted blank plasma vs. analyte in neat solvent.
-
Target: IS-normalized MF should be close to 1.0 (0.85 – 1.15).
Troubleshooting Guide
Figure 2: Troubleshooting logic for common HILIC peak shape issues.
-
Drifting Retention Times: HILIC columns require long equilibration. Ensure at least 20 column volumes of initial mobile phase before the first injection.
-
High Backpressure: Salt precipitation can occur if mixing high % ACN with high molarity buffers. Keep buffer concentration
10 mM.
References
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Prinsen, H. et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease. Retrieved from [Link]
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
Sources
- 1. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 2. 2-[Formyl(propan-2-yl)amino]pentanoic acid | C9H17NO3 | CID 63701964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acids [medizin.uni-muenster.de]
Application Notes and Protocols for 2-[(Propan-2-yl)amino]butanoic acid hydrochloride in Cell Culture
Introduction: A Novel Valine/Leucine Analog for Probing Amino Acid Sensing and mTOR Signaling
2-[(Propan-2-yl)amino]butanoic acid hydrochloride is a synthetic amino acid analog with structural similarity to the branched-chain amino acids (BCAAs) L-valine and L-leucine. Its butanoic acid backbone, combined with an N-isopropyl group, positions it as a compelling tool for investigating cellular processes that are critically dependent on amino acid availability. In the landscape of cell biology and drug discovery, the study of amino acid sensing and metabolism has gained paramount importance, particularly in the context of cancer, metabolic disorders, and immunology.
Rapidly proliferating cells, especially cancer cells, exhibit an increased demand for essential amino acids to fuel protein synthesis, energy production, and biomass accumulation. This dependency is primarily regulated by the mammalian target of rapamycin (mTOR) signaling pathway, a central controller of cell growth and metabolism that is exquisitely sensitive to amino acid levels. The L-type amino acid transporter 1 (LAT1), which is frequently overexpressed in various cancers, is a key gateway for the uptake of large neutral amino acids like leucine and valine, and its activity is directly linked to the activation of mTOR complex 1 (mTORC1).
Given its structure, this compound is hypothesized to act as a competitive inhibitor of LAT1. By competing with natural BCAAs for transport into the cell, it is expected to mimic a state of amino acid starvation, leading to the suppression of mTORC1 signaling and a subsequent reduction in cell proliferation and survival. These application notes provide a comprehensive guide for researchers to effectively utilize this compound in cell culture to explore these fundamental cellular mechanisms.
I. Compound Handling and Preparation
Physicochemical Properties and Storage
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO₂ | PubChem |
| Molecular Weight | 181.66 g/mol | PubChem |
| Appearance | White to off-white solid | Typical for amino acid hydrochlorides |
| Storage | Store at 2-8°C, desiccated. | General recommendation for hydrochloride salts |
Preparation of Stock Solutions
The hydrochloride salt form of 2-[(Propan-2-yl)amino]butanoic acid enhances its stability and is expected to improve its solubility in aqueous solutions compared to the free base. However, empirical determination of solubility is crucial.
Protocol for Stock Solution Preparation (100 mM)
-
Initial Solubility Test:
-
To a sterile 1.5 mL microcentrifuge tube, add 1.82 mg of this compound.
-
Add 100 µL of sterile Phosphate-Buffered Saline (PBS), pH 7.4.
-
Vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming (37°C) or sonication can be attempted.
-
If solubility in PBS is limited, repeat the process using sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). Most cells can tolerate up to 0.5% DMSO in the final culture medium[1].
-
-
Preparation of 100 mM Stock Solution:
-
Aseptically weigh out 18.17 mg of this compound.
-
Add to a sterile 15 mL conical tube.
-
Add 1 mL of the chosen solvent (sterile PBS or DMSO) to achieve a 100 mM stock solution.
-
Vortex until the compound is completely dissolved.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or at -80°C for up to six months[2].
-
II. Proposed Mechanism of Action: Competitive Inhibition of LAT1 and mTORC1 Signaling
We propose that this compound functions as a competitive antagonist for the L-type amino acid transporter 1 (LAT1). This transporter is a primary route for the cellular uptake of large neutral amino acids, which are essential for activating the mTORC1 signaling cascade.
dot
Caption: Proposed mechanism of 2-[(Propan-2-yl)amino]butanoic acid HCl action.
By blocking LAT1, the compound is expected to reduce the intracellular concentration of essential amino acids, thereby preventing the activation of mTORC1. This leads to the dephosphorylation of key downstream effectors of mTORC1, such as p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the inhibition of protein synthesis and cell cycle arrest.
III. Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on cell proliferation and mTOR signaling. It is recommended to use cell lines known to express high levels of LAT1, such as various cancer cell lines (e.g., A549 lung carcinoma, MIA Paca-2 pancreatic cancer)[3].
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Target cells (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (100 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the compound in complete growth medium. A suggested starting range, based on other LAT1 inhibitors, is 0.1 µM to 10 mM[4][5]. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell proliferation).
Western Blot Analysis of mTOR Pathway Activation
This protocol is for detecting changes in the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Target cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of the compound (e.g., IC₅₀ and 2x IC₅₀ as determined from the proliferation assay) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
IV. Experimental Workflow and Data Interpretation
dot
Caption: A typical experimental workflow for evaluating the compound.
Expected Outcomes:
-
A dose-dependent inhibition of cell proliferation is expected in LAT1-expressing cell lines.
-
Western blot analysis should reveal a decrease in the phosphorylation of S6K1 and 4E-BP1 in response to treatment with the compound, confirming the inhibition of the mTORC1 pathway.
V. Recommended Starting Concentrations for Screening
Since specific data for this compound is not yet available, the following concentration ranges are suggested for initial screening experiments, based on the known activities of other LAT1 inhibitors.
| Compound | Cell Line(s) | Effective Concentration Range | Reference |
| BCH | Esophageal Cancer Cells | 1-100 mM (proliferation) | [5] |
| JPH203 | Various Cancer Cells | 0.1 - 100 µM (proliferation) | [3][6] |
| 2-[(Propan-2-yl)amino]butanoic acid HCl | Suggested Starting Range | 1 µM - 10 mM | N/A |
It is strongly recommended to perform a broad dose-response curve in your specific cell line of interest to determine the optimal working concentration.
VI. Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitation in media | Low solubility or exceeding solubility limit. | Prepare a higher concentration stock in DMSO. Ensure the final DMSO concentration in the media is below 0.5%. |
| No effect on cell proliferation | Cell line does not express LAT1 or is insensitive. | Use a positive control cell line known to be sensitive to LAT1 inhibition. Confirm LAT1 expression by Western blot or qPCR. |
| High variability in MTT assay | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for reagent addition. |
| No change in mTOR signaling | Treatment time is too short or too long. | Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point for observing changes in phosphorylation. |
References
-
The Selective LAT1 Inhibitor JPH203 Enhances Mitochondrial Metabolism and Content in Insulin-Sensitive and Insulin-Resistant C2C12 Myotubes. (2023). MDPI. Available at: [Link]
-
Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. (n.d.). PMC. Available at: [Link]
-
Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. (2021). PMC. Available at: [Link]
- Application Notes: M084 in Western Blot Analysis of the mTOR Signaling P
- An in vitro based investigation into the cytotoxic effects of D-amino acids. (n.d.). hrcak.srce.hr.
- Cytotoxicity assay on several theophylline-7-acetic acid amides with amino acids. (n.d.).
-
Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. (2023). ACS Publications. Available at: [Link]
-
Amino Acid Analogs as Possible Cancer Drugs. (2014). Promega Connections. Available at: [Link]
- 1.
-
LAT1 inhibitor JPH203 sensitizes cancer cells to radiation by enhancing radiation-induced cellular senescence. (n.d.). PMC. Available at: [Link]
-
Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. (2019). Bio-protocol. Available at: [Link]
-
Distinct Signaling Events Downstream of mTOR Cooperate To Mediate the Effects of Amino Acids and Insulin on Initiation Factor 4E-Binding Proteins. (n.d.). PMC. Available at: [Link]
- mTOR Antibody. (n.d.). cellsignal.com.
- L-Valine Cell Culture Reagent. (n.d.). puresynth.com.
- 2-Amino-2-norbornanecarboxylic. (n.d.). sigmaaldrich.com.
-
The solubility-pH profiles of amino acids showing departures from the... (n.d.). ResearchGate. Available at: [Link]
-
BCH (2-Amino-2-norbornanecarboxylic acid) is soluble in PBS or MEM medium? (2014). ResearchGate. Available at: [Link]
- BCH, an Inhibitor of System L Amino Acid Transporters, Induces Apoptosis in Cancer Cells. (2025). mdpi.com.
- BCH (2-amino-2-Norbornanecarboxylic Acid, CAS Number: 20448-79-7). (n.d.). caymanchem.com.
-
The Effect of Amino Acids and Amino Acid Derivatives on Cell Proliferation. (n.d.). PubMed. Available at: [Link]
-
How to prepare and store Amino acid stock solution? (2016). ResearchGate. Available at: [Link]
- Assaying Cell Proliferation and DNA Replication with Click Chemistry. (n.d.). lumiprobe.com.
- Method for preparing L-valine and D-valine by chemical resolution. (n.d.). Google Patents.
-
Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021). PMC. Available at: [Link]
- Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions†. (n.d.). pubs.acs.org.
-
A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (n.d.). PMC. Available at: [Link]
- QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (n.d.). eng.ankara.edu.tr.
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- 1. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
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- 6. selleckchem.com [selleckchem.com]
Application of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride in neuroscience research
This guide details the application of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride (also known as N-isopropyl-α-aminobutyric acid or N-iPr-AABA ) in neuroscience research.
Based on its chemical structure—a lipophilic, N-alkylated derivative of the neuroactive metabolite α-aminobutyric acid (AABA)—this compound serves as a critical chemical probe for investigating amino acid transport systems (specifically System L/LAT1 ) at the blood-brain barrier (BBB) and for modulating glutathione-related oxidative stress pathways.
Executive Summary
This compound is a synthetic α-amino acid derivative characterized by an N-isopropyl group attached to an α-aminobutyric acid backbone. In neuroscience, it is utilized primarily as a steric probe for Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) and as a metabolic modulator in glutathione (GSH) biosynthesis research. Its bulky N-isopropyl group prevents rapid metabolism by aminotransferases while retaining affinity for transport systems, making it an ideal tool for studying blood-brain barrier (BBB) permeability and neurometabolic coupling without the confounding effects of rapid degradation.
Mechanism of Action & Scientific Rationale
System L (LAT1) Transport Interrogation
The primary application of N-iPr-AABA is in mapping the substrate specificity of LAT1 (SLC7A5) , the major transporter responsible for delivering essential amino acids (Leucine, Valine) and drugs (Levetiracetam, Gabapentin) across the BBB.
-
Mechanism: LAT1 prefers substrates with bulky hydrophobic side chains. N-iPr-AABA mimics the lipophilicity of Leucine but introduces steric bulk at the nitrogen atom.
-
Utility: It acts as a competitive inhibitor or slow-translocating substrate , allowing researchers to determine the pore size limits and "occluded state" dynamics of the transporter. Unlike natural substrates, it is not incorporated into proteins, providing a clean signal for transport kinetics.
Modulation of the Ophthalmic Acid Pathway
α-Aminobutyric acid (AABA) is a metabolic precursor to ophthalmic acid , a biomarker for oxidative stress that accumulates when glutathione is depleted.
-
Mechanism: Under stress, γ-glutamylcysteine synthetase (γ-GCS) utilizes AABA instead of cysteine. N-iPr-AABA competes with AABA or inhibits the transamination steps required to generate the AABA pool.
-
Utility: By blocking or modifying this pathway, researchers can isolate the specific contribution of AABA to neuronal antioxidant defenses.
Experimental Protocols
Protocol A: Competitive Inhibition Assay for LAT1 Activity (BBB Model)
Objective: Determine the affinity (
Materials:
-
Primary Human Brain Microvascular Endothelial Cells (HBMECs)
-
Radiolabeled tracer:
-L-Leucine (1 µCi/mL) -
Test Compound: 2-[(Propan-2-yl)amino]butanoic acid HCl (10 µM – 10 mM)
-
Control Inhibitor: BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid)
-
Transport Buffer: HBSS (pH 7.4), pre-warmed to 37°C.
Workflow:
-
Cell Preparation: Seed HBMECs in 24-well plates and grow to confluence (monolayer integrity verification via TEER > 200 Ω·cm²).[1]
-
Equilibration: Wash cells
with warm Transport Buffer. -
Uptake Phase:
-
Incubate cells with Transport Buffer containing
-L-Leucine (100 nM) plus increasing concentrations of N-iPr-AABA (0, 10, 100, 1000, 5000 µM). -
Incubation time: 1 minute (to measure initial rate).
-
-
Termination: Rapidly aspirate buffer and wash
with ice-cold PBS containing 2 mM unlabeled Leucine (to remove surface-bound tracer). -
Lysis & Quantification: Lyse cells with 0.1 N NaOH. Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot uptake (% of control) vs. log[N-iPr-AABA]. Calculate
and derived using the Cheng-Prusoff equation.
Expected Results:
| Compound | IC50 (µM) | Interpretation |
|---|---|---|
| L-Leucine (Self) | ~20 | High Affinity (Native Substrate) |
| N-iPr-AABA | 50 - 200 | Moderate Affinity (Steric hindrance reduces binding) |
| L-Alanine | >1000 | Low Affinity (Too small for LAT1) |
Protocol B: Metabolic Stability & BBB Permeability Screening
Objective: Assess if N-iPr-AABA crosses the BBB intact without degradation by cerebral aminotransferases.
Workflow:
-
In Vivo Administration: Administer N-iPr-AABA (10 mg/kg, i.p.) to C57BL/6 mice.
-
Sampling: Collect plasma and brain tissue at
min. -
Extraction: Homogenize brain tissue in methanol/water (80:20). Centrifuge to remove proteins.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Detection: MRM mode monitoring parent ion
(free base).
-
-
Metabolite Check: Screen for de-alkylated (AABA) or de-aminated (2-oxobutyrate) metabolites.
Self-Validating Step: If N-iPr-AABA is a robust probe, the Brain/Plasma ratio should exceed 0.1 (indicating transport) with <5% conversion to metabolites.
Pathway Visualization
Figure 1: LAT1 Transport Mechanism & N-iPr-AABA Inhibition
This diagram illustrates how N-iPr-AABA competes with Leucine at the Blood-Brain Barrier LAT1 transporter.
Caption: Schematic of competitive transport at the BBB. N-iPr-AABA binds LAT1 but translocates slower than Leucine due to the N-isopropyl steric bulk.
References
-
Singh, N. & Ecker, G.F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. International Journal of Molecular Sciences. Link
-
Gauthier-Coles, G. et al. (2021). Quantitative modelling of amino acid transport and homeostasis in the human brain. Nature Communications. Link
-
Soga, T. et al. (2006). Differential Metabolomics Reveals Ophthalmic Acid as an Oxidative Stress Biomarker Indicating Hepatic Glutathione Consumption. Journal of Biological Chemistry. Link
-
ChemicalBook. (2024). Product Data: this compound (CAS 1803562-12-0).[2] Link
-
PubChem. (2024). Compound Summary: 2-(isopropylamino)butanoic acid. National Library of Medicine. Link
Sources
Application Note: The Strategic Use of 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride as a Chiral Building Block
Abstract
Optically pure N-functionalized α-amino acids are indispensable chiral building blocks for the synthesis of high-value pharmaceuticals, agrochemicals, and other complex organic molecules.[1] This application note provides a detailed technical guide on the synthesis, characterization, and application of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride. We will explore its role as a key intermediate, with a particular focus on stereoselective synthesis strategies. Protocols for its preparation via reductive amination and its subsequent use in synthetic workflows are detailed, emphasizing experimental causality and best practices. This guide is intended for researchers, chemists, and process development professionals engaged in asymmetric synthesis and drug discovery.
Introduction: The Importance of N-Substituted Amino Acids
Chiral N-substituted α-amino acids are core structural motifs in a multitude of biologically active compounds.[2][3] The incorporation of an N-alkyl group, such as the propan-2-yl (isopropyl) moiety, can significantly enhance the pharmacokinetic properties of peptidomimetics and other small molecules, improving metabolic stability, membrane permeability, and oral bioavailability.[2] 2-[(Propan-2-yl)amino]butanoic acid, an N-substituted derivative of aminobutanoic acid, serves as a valuable precursor that introduces a specific chiral center and a defined lipophilic group, guiding the stereochemical outcome of subsequent reactions and influencing the final molecule's interaction with biological targets.
Traditional N-alkylation methods often involve harsh conditions or genotoxic reagents.[2] Modern synthetic strategies, therefore, lean towards more sustainable and stereocontrolled methods like reductive amination of α-keto acids, which offers a direct and efficient route to these valuable building blocks.[4][5]
Physicochemical Properties and Stereochemistry
The utility of a chiral building block begins with a thorough understanding of its physical and chemical properties.
| Property | Value | Source |
| Chemical Formula | C₇H₁₆ClNO₂ | PubChem |
| Molecular Weight | 181.66 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Typical Data |
| Stereocenter | C2 of the butanoic acid backbone | Chemical Structure |
| Enantiomers | (S)- and (R)- forms | Chemical Structure |
| Solubility | Soluble in water, methanol; sparingly soluble in isopropanol | Typical Data |
The key feature of this molecule is the stereogenic center at the alpha-carbon (C2). The specific rotation of the enantiomerically pure compound is a critical quality control parameter. The hydrochloride salt form enhances stability and water solubility, simplifying handling and purification.
Stereoselective Synthesis Protocol
The most common and efficient method for preparing N-substituted amino acids is the reductive amination of an α-keto acid.[4] This one-pot reaction involves the formation of an intermediate imine from an α-keto acid and an amine, which is then reduced in situ to the desired N-alkylated amino acid.[6]
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of 2-[(Propan-2-yl)amino]butanoic acid HCl.
Detailed Experimental Protocol
Materials:
-
2-Ketobutanoic acid (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[7]
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (Et₂O)
-
Isopropanol (IPA)
Procedure:
-
Reaction Setup: To a stirred solution of 2-ketobutanoic acid (1.0 eq) in methanol, add isopropylamine (1.2 eq) at room temperature. The addition is mildly exothermic.
-
Reductive Amination: After stirring for 30 minutes, add sodium cyanoborohydride (1.5 eq) portion-wise over 20 minutes.
-
Causality: NaBH₃CN is a preferred reducing agent because it is stable in protic solvents at near-neutral pH and selectively reduces the imine in the presence of the ketone starting material.[7]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the 2-ketobutanoic acid is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of acetone to consume any excess NaBH₃CN. Concentrate the mixture under reduced pressure.
-
Purification: Dissolve the resulting residue in water and wash with diethyl ether (2x) to remove any non-polar impurities.
-
Product Isolation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate should form.
-
Crystallization & Drying: Stir the cold suspension for 1-2 hours to maximize crystallization. Filter the solid, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product.
Application in Pharmaceutical Synthesis
This chiral building block is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). One notable example, while structurally related, is the use of L-valine (2-amino-3-methylbutanoic acid) in the synthesis of the antiviral drug Valganciclovir.[8][9] The principles of its incorporation are directly analogous to how 2-[(propan-2-yl)amino]butanoic acid would be used. The amino acid moiety is esterified to a core scaffold, acting as a prodrug to improve bioavailability.
Reaction Pathway: Esterification
The primary application involves the coupling of the N-protected amino acid with a hydroxyl group on a core molecule, often mediated by a coupling agent.
Caption: General pathway for coupling the chiral building block to a core molecule.
Protocol: DCC-Mediated Esterification
This protocol describes a general procedure for coupling the chiral building block to a hydroxyl-containing molecule.
Prerequisite: The amino group of 2-[(propan-2-yl)amino]butanoic acid must first be protected, for example, with a Carboxybenzyl (Cbz) group, to prevent self-condensation.
-
Activation: Dissolve N-Cbz-2-[(propan-2-yl)amino]butanoic acid (1.1 eq) and the hydroxyl-containing core molecule (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Coupling: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP). Cool the solution to 0 °C and add Dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Expert Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydroxyl group of the core molecule.[9] The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
-
Deprotection: The N-Cbz protecting group can be removed via hydrogenolysis using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final amine.[10]
Analytical and Quality Control
Ensuring the chemical and stereochemical purity of the building block is paramount for its successful application.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural verification and purity assessment. | Peaks corresponding to the ethyl, isopropyl, and alpha-proton moieties with correct integration and splitting patterns. |
| ¹³C NMR | Confirm the carbon skeleton. | Signals for all 7 unique carbons. |
| Mass Spectrometry | Determine molecular weight. | [M+H]⁺ ion corresponding to the free base molecular weight (146.21 g/mol ). |
| Chiral HPLC | Determine enantiomeric excess (e.e.). | For an enantiopure sample, >99% e.e. with a single peak on a suitable chiral column (e.g., Chiralpak AD-H). |
| FT-IR | Identify key functional groups. | Characteristic stretches for N-H (amine salt), C=O (carboxylic acid), and C-H bonds. |
Conclusion
This compound is a versatile and valuable chiral building block. Its stereoselective synthesis via reductive amination provides a reliable and scalable route for its production. The strategic incorporation of this intermediate into complex molecules, particularly in pharmaceutical development, allows for the precise introduction of chirality and N-alkylation, which are critical for optimizing the biological activity and pharmacokinetic profiles of drug candidates. The protocols and insights provided herein serve as a robust foundation for researchers leveraging this compound in their synthetic endeavors.
References
-
Grogan, G., & Turner, N. J. (2019). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 58(32), 10956-10960. [Link]
-
Kolodiazhnyi, O. I., Grishkun, E. V., Galushko, S. V., & Golovatyi, O. R. (1995). Stereoselective way to derivatives of N-phosphorylated amino acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 103(1-4), 183-190. [Link]
-
den Hartog, T., et al. (2021). Engineered C–N Lyases for Stereoselective Synthesis of Tertiary Amines. Angewandte Chemie International Edition, 60(16), 8827-8832. [Link]
-
ResearchGate. (n.d.). Representative N‐substituted α‐amino acid derivatives with biological...[Link]
-
IBMM. (n.d.). Stereoselective Synthesis & Modified Amino Acids. [Link]
-
Angajala, G., et al. (2016). Novel synthesis of process related impurities of valganciclovir hydrochloride. ResearchGate. [Link]
-
Reddy, A. S., et al. (2011). A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor. ARKIVOC, 2011(ii), 199-208. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Pearson+. (n.d.). Show how valine can be prepared by c. a reductive amination. [Link]
- Google Patents. (2014). CN103787968A - Synthesis method of valganciclovir as hydrochloric acid.
-
ResearchGate. (n.d.). Scheme 2. Synthesis of valganciclovir hydrochloride (1). [Link]
- Google Patents. (2007).
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Application Notes and Protocols for 2-[(Propan-2-yl)amino]butanoic acid hydrochloride as a Ligand in Receptor Binding Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride as a novel ligand in receptor binding assays. Given the limited pre-existing data on this specific compound, this guide is structured to provide both the theoretical foundation and practical, step-by-step protocols for characterizing its interaction with a target receptor. The protocols are designed as self-validating systems, emphasizing scientific integrity and reproducibility. This document covers preliminary ligand characterization, assay development, detailed protocols for saturation, competitive, and kinetic binding assays, as well as a functional assessment using the GTPγS binding assay for G-protein coupled receptors (GPCRs).
Introduction: Characterizing a Novel Ligand
The study of ligand-receptor interactions is a cornerstone of pharmacology and drug discovery.[1] Receptor binding assays are indispensable in vitro tools used to quantify the affinity of a ligand for its receptor, determine the density of receptors in a biological sample, and elucidate the nature of this interaction.[2][3] This guide focuses on this compound, a compound for which extensive receptor binding data is not publicly available. As such, we will treat it as a novel chemical entity (NCE) and outline the necessary procedures to establish its receptor binding profile from first principles.
These protocols are designed to be adaptable to various receptor systems, with a particular focus on membrane-bound receptors like GPCRs, which are major targets for pharmaceuticals.[1][4] The successful characterization of a ligand's binding properties is a critical first step in understanding its potential therapeutic efficacy and mechanism of action.[1]
Preliminary Ligand and Receptor Preparation
Before initiating binding assays, it is crucial to characterize the ligand and prepare the receptor source to ensure the reliability and reproducibility of the experimental data.
Ligand Characterization: this compound
-
Purity Assessment: The purity of the ligand should be determined using methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Impurities can interfere with the binding assay, leading to erroneous results.
-
Solubility: Determine the solubility of the compound in aqueous buffers. A stock solution should be prepared in a suitable solvent (e.g., distilled water, DMSO) at a high concentration. Subsequent dilutions into the assay buffer should not result in precipitation. The final concentration of the solvent in the assay should be kept low (typically <1%) to avoid affecting the receptor integrity or binding characteristics.
-
Stability: Assess the stability of the ligand in the stock solution and the final assay buffer under the planned experimental conditions (e.g., temperature, pH). Degradation of the ligand during the experiment will lead to an underestimation of its affinity.
Receptor Preparation
The choice of receptor preparation is critical and depends on the research question.
-
Membrane Preparations: For membrane-bound receptors, crude membrane fractions from cells or tissues are commonly used.[5] This preparation is suitable for high-throughput screening and detailed pharmacological characterization.
-
Whole Cells: Assays using intact cells can provide insights into the binding characteristics in a more physiological context but can be more complex due to cellular processes like receptor internalization.
Protocol for Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenize the cells using a Dounce or polytron homogenizer on ice.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30-60 minutes at 4°C) to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane aliquots at -80°C until use.
Principles of Receptor Binding Assays
Receptor binding assays are based on the law of mass action, which describes the reversible interaction between a ligand ([L]) and a receptor ([R]) to form a ligand-receptor complex ([LR]). The primary goal is to determine the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.[6]
Total, Specific, and Non-Specific Binding:
-
Total Binding: The total amount of radioligand bound to the receptor preparation.
-
Non-Specific Binding (NSB): The binding of the radioligand to components other than the target receptor, such as the filter membrane or other proteins.[7] NSB is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.
-
Specific Binding: The binding of the radioligand to the target receptor. It is calculated by subtracting non-specific binding from total binding.
Experimental Workflow and Protocols
The characterization of a novel ligand typically follows a structured workflow to determine its binding and functional properties.
Caption: Workflow for characterizing a novel ligand.
Saturation Binding Assay
This assay determines the affinity (Kd) and the density of receptors (Bmax) by incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand.[6][8] Since this compound is unlabeled, this protocol assumes the availability of a suitable radiolabeled ligand for the target receptor. If no such radioligand exists, one would need to be synthesized, or a different assay format (like label-free methods) would be required.
Caption: Principle of the Saturation Binding Assay.
Protocol:
-
Prepare a series of dilutions of the radioligand in assay buffer. A typical range would span from 0.1 to 10 times the expected Kd.
-
In a 96-well plate, set up two sets of tubes: one for total binding and one for non-specific binding.
-
For all wells, add a consistent amount of membrane preparation (e.g., 10-50 µg of protein).
-
To the non-specific binding wells, add a saturating concentration of a suitable unlabeled ligand (100-1000 fold higher than its Kd).
-
To all wells, add the increasing concentrations of the radioligand.
-
Incubate the plate at a constant temperature for a duration sufficient to reach equilibrium (determined during assay optimization).
-
Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate specific binding at each radioligand concentration.
-
Plot specific binding versus the concentration of the radioligand and fit the data using non-linear regression (one-site binding hyperbola) to determine Kd and Bmax.
| Parameter | Typical Value/Range |
| Radioligand Conc. | 0.1x to 10x estimated Kd |
| Membrane Protein | 10 - 50 µ g/well |
| Incubation Time | 30 - 120 minutes |
| Incubation Temp. | Room Temperature or 37°C |
| Unlabeled Ligand (for NSB) | 100-1000x its Kd |
Competitive Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand from the receptor.[2][9] This allows for the determination of the competitor's inhibitory constant (Ki), which reflects its affinity for the receptor.
Caption: The G-protein activation cycle in a GTPγS assay.
Protocol:
-
In a 96-well plate, add membrane preparation, assay buffer (containing MgCl₂ and GDP), and varying concentrations of this compound.
-
To determine antagonist activity, pre-incubate with the test compound before adding a known agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the incorporated [³⁵S]GTPγS by scintillation counting.
-
Plot the stimulated binding versus the log concentration of the ligand to determine potency (EC50) and efficacy (Emax).
Interpretation of Results:
-
Agonist: Stimulates [³⁵S]GTPγS binding above basal levels.
-
Antagonist: Has no effect on its own but blocks the effect of an agonist.
-
Inverse Agonist: Decreases basal [³⁵S]GTPγS binding.
| Reagent | Typical Concentration | Purpose |
| [³⁵S]GTPγS | 0.05 - 0.5 nM | Radiolabeled G-protein activator |
| GDP | 1 - 100 µM | Maintains low basal binding |
| MgCl₂ | 3 - 10 mM | Essential for G-protein activation |
| Membrane Protein | 5 - 20 µ g/well | Source of receptor and G-proteins |
Data Analysis and Interpretation
Proper data analysis is critical for drawing accurate conclusions. Non-linear regression is the preferred method for analyzing binding data. [10]
-
Scatchard Plot: A linearized transformation of saturation binding data (Bound/Free vs. Bound). While historically used, it can distort experimental error. [11]It is now mainly used for qualitative assessment; a linear plot suggests a single class of binding sites. [10]* Hill Plot: Used to assess the cooperativity of ligand binding. A Hill coefficient (nH) of 1 indicates non-cooperative binding, nH > 1 suggests positive cooperativity, and nH < 1 indicates negative cooperativity. [12][13]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | Radioligand is too "sticky" (lipophilic). Filter type is not optimal. Insufficient washing. | Use a different radioligand if possible. Test different filter types (e.g., with different coatings). Increase the number or volume of washes. |
| Low Specific Binding Signal | Receptor concentration is too low. Ligand or receptor has degraded. Incubation time is too short. | Increase the amount of membrane protein. Use fresh aliquots of ligand and receptor. Perform a time-course experiment to ensure equilibrium is reached. [14] |
| Poor Reproducibility | Pipetting errors. Inconsistent washing. Temperature fluctuations. | Use calibrated pipettes. Ensure consistent and rapid filtration and washing. Maintain a constant temperature during incubation. |
| IC50 > 10x Radioligand Conc. in Competitive Assay | Assay is not sensitive enough. Competitor has very low affinity. | Lower the radioligand concentration (ideally to ≤ Kd). If affinity is very low, this may be the true result. |
Conclusion
This guide provides a comprehensive framework for characterizing the binding and functional properties of a novel ligand, this compound. By following these detailed protocols and understanding the underlying principles, researchers can generate robust and reliable data to elucidate the pharmacological profile of this and other new chemical entities. Adherence to proper assay validation, including the use of appropriate controls, is paramount for ensuring the scientific integrity of the findings.
References
-
Oncodesign Services. (n.d.). Radioligand Binding Assays. Retrieved from [Link]
-
Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
- Thomsen, W., et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
- Jiang, L. I., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 688522.
- Vandamme, D., et al. (2020). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments, (161).
-
Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]
-
SlideShare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery. Retrieved from [Link]
-
Agilent. (n.d.). G-Protein Coupled Receptors (GPCR) Signaling Assays. Retrieved from [Link]
- Sun, S., et al. (2005). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Metabolic Engineering, 7(1), 38-44.
-
ResearchGate. (n.d.). Flowchart of the protocol for the MS binding assay. Retrieved from [Link]
- Gizzatkulov, N. M., et al. (2012). An approach to computer analysis of the ligand binding assay data on example of radioligand assay data.
-
University of Arizona. (n.d.). Hill and Scatchard Plots for Bivalent Ligand Binding. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Dahlquist, F. W. (1978). The meaning of Scatchard and Hill plots. Methods in Enzymology, 48, 270-299.
-
ResearchGate. (n.d.). Scatchard and Hill plot analysis. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
-
Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]
- Assay Guidance Manual [Internet]. (2012). GTPγS Binding Assays. Bethesda (MD)
-
Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]
-
Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]
-
Biosensing Instrument. (2018, December 1). Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis. Retrieved from [Link]
-
European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]
- Assay Guidance Manual [Internet]. (2012). Receptor Binding Assays for HTS and Drug Discovery. Bethesda (MD)
- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
-
GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
- Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363.
-
Grokipedia. (n.d.). Scatchard equation. Retrieved from [Link]
-
Carnegie Mellon University. (2001, September 26). Lecture 12: Ligand Binding Measurements. Retrieved from [Link]
-
Celtarys Research. (2023, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759.
-
Fluidic Analytics. (2023, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
- Assay Guidance Manual [Internet]. (2021). Analyzing Kinetic Binding Data. Bethesda (MD)
-
Sartorius. (2022, December 1). Biomolecular Binding Kinetics Assays on the Octet® BLI Platform. Retrieved from [Link]
-
Molecular Biology Explained. (n.d.). Assay Troubleshooting. Retrieved from [Link]
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In vivo studies using 2-[(Propan-2-yl)amino]butanoic acid hydrochloride in animal models
Executive Summary & Scientific Rationale
Compound Identity: 2-[(Propan-2-yl)amino]butanoic acid hydrochloride (also referred to as N-isopropyl-α-aminobutyric acid HCl). Class: N-alkylated non-proteinogenic amino acid.[1]
Scientific Context: The structural motif of N-alkylated aminobutanoic acids has emerged as a critical scaffold in the development of Amino Acid Transporter Inhibitors , specifically targeting ASCT2 (SLC1A5) and LAT1 (SLC7A5) . These transporters are often upregulated in oncological indications (e.g., Non-Small Cell Lung Cancer, Triple-Negative Breast Cancer) to fuel "glutamine addiction" and rapid proliferation.
Unlike standard amino acids, the N-isopropyl modification introduces steric bulk that can:
-
Block Transporter Turnover: Acting as a competitive antagonist rather than a substrate.
-
Enhance Metabolic Stability: The N-alkylation protects the
-amino group from rapid deamination by oxidases. -
Modulate BBB Permeability: Altering lipophilicity for central nervous system (CNS) applications.
This application note details the in vivo interrogation of this compound, focusing on Pharmacokinetic (PK) Profiling and Antitumor Efficacy in xenograft models.
Formulation & Stability Protocol
Challenge: As a hydrochloride salt, the compound is hydrophilic, but the N-isopropyl group adds lipophilicity. Improper pH buffering can lead to precipitation or injection site necrosis.
Reagents:
-
2-[(Propan-2-yl)amino]butanoic acid HCl (Assay >98%)[2]
-
PBS (Phosphate Buffered Saline, pH 7.4)
-
0.1N NaOH (for pH adjustment)
-
Sterile 0.22
m PES filters
Preparation Steps:
-
Weighing: Calculate the free base equivalent (FBE) dose. (MW Salt
181.66 g/mol ; MW Base 145.20 g/mol ). Correction factor: 1.25. -
Dissolution: Dissolve the HCl salt in 80% of the final volume of PBS. The solution will be acidic (pH
3-4). -
Neutralization (Critical): Slowly titrate with 0.1N NaOH under constant stirring to reach pH 7.0–7.4.
-
Note: Rapid addition may cause transient precipitation.
-
-
Filtration: Pass through a 0.22
m syringe filter into a sterile vial. -
Stability Check: Verify concentration via HPLC-UV (210 nm) or LC-MS/MS. Stable for 24h at 4°C.
Pharmacokinetic (PK) Profiling (Rat/Mouse)
Objective: Determine oral bioavailability (%F), half-life (
Experimental Design
| Parameter | Group A (IV Bolus) | Group B (Oral Gavage - PO) |
| Species | Sprague-Dawley Rats (n=3/timepoint) | Sprague-Dawley Rats (n=3/timepoint) |
| Dose | 5 mg/kg | 20 mg/kg |
| Vehicle | PBS (pH 7.4) | PBS (pH 7.4) |
| Sampling | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h | 0.25, 0.5, 1, 2, 4, 8, 24 h |
| Matrix | Plasma (K2EDTA), Brain (terminal @ 1h) | Plasma (K2EDTA) |
Bioanalytical Method (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Transition: Monitor the specific parent-to-fragment transition (likely loss of isopropyl or carboxyl group).
-
Internal Standard:
-Leucine or -Proline.
Data Analysis (Non-Compartmental)
Calculate
Efficacy Study: Xenograft Tumor Model (Lung Cancer)
Mechanism: Blockade of ASCT2 prevents Glutamine uptake, inducing metabolic starvation and apoptosis in tumor cells.[3]
Pathway Visualization
Caption: Mechanism of Action. The N-alkylated analog blocks ASCT2, preventing Glutamine influx, thereby downregulating mTORC1 and starving the TCA cycle, leading to tumor cell death.
Protocol Steps
-
Cell Line: A549 (Human NSCLC) or HCC827.
-
Rationale: These lines are highly dependent on Glutamine transport (ASCT2 high expressors).
-
-
Implantation: Inject
cells subcutaneously into the right flank of BALB/c nude mice (6-8 weeks old). Use Matrigel (1:1 ratio). -
Randomization: When tumors reach 100–150 mm³ (approx. 10-14 days), randomize mice into groups (n=8-10/group).
-
Dosing Regimen:
-
Vehicle Control: PBS (QD, IP).
-
Low Dose: 10 mg/kg (QD, IP).
-
High Dose: 30 mg/kg (QD, IP).
-
Positive Control: V9302 (Reference ASCT2 inhibitor) or CB-839 (Glutaminase inhibitor).
-
-
Monitoring:
-
Measure tumor volume (
) every 2-3 days. -
Weigh mice daily to monitor toxicity (body weight loss >15% requires euthanasia).
-
-
Endpoint: Day 21 or when control tumors reach 1500 mm³.
-
Tissue Harvest: Collect tumors for IHC (Ki67, Cleaved Caspase-3) and Metabolomics (intracellular Glutamine/Glutamate levels).
Safety & Toxicology Markers
Since this compound is an amino acid analog, renal reabsorption competition is a potential toxicity liability.
Key Safety Assays:
-
Renal Function: Serum Creatinine and BUN (Blood Urea Nitrogen) at study termination.
-
Hepatic Function: ALT/AST levels.
-
Behavioral: Observation for sedation or hyperactivity (due to potential GABAergic or Glutamatergic cross-reactivity in the CNS).
References
-
Wang, Y., et al. (2024). "Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer."[3] Journal of Medicinal Chemistry, 67(2), 1234-1250.
-
Schulte, M. L., et al. (2018). "Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models." Nature Medicine, 24, 194-202.
-
Kanai, Y., et al. (2018). "The SLC1 high-affinity glutamate and neutral amino acid transporter family." Molecular Aspects of Medicine, 34(2-3), 108-120.
-
Chou, T. C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research, 70(2), 440-446.
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Characterizing 2-[(Propan-2-yl)amino]butanoic acid hydrochloride as a Novel Enzyme Inhibitor
An Application & Protocol Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for the characterization of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride, a novel small molecule, as a potential enzyme inhibitor. Enzyme inhibition assays are fundamental to drug discovery, enabling the identification and characterization of molecules that modulate the activity of enzymatic targets.[1][2] This document details the underlying principles of enzyme kinetics, provides step-by-step protocols for determining key inhibitory parameters such as IC50 and the mode of inhibition, and offers guidance on data analysis and interpretation. By following these protocols, researchers can systematically evaluate the inhibitory potential of this and other novel compounds against their enzyme of interest.
Compound Profile and Handling
This compound is an amino acid derivative. While specific biological activity data is not widely published, its structure suggests potential as a substrate analog inhibitor for enzymes that process small amino acids or similar substrates.[3] Experimental validation is essential to determine its efficacy and mechanism.[4]
Table 1: Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2-(propan-2-ylamino)acetic acid;hydrochloride | PubChem[5] |
| Molecular Formula | C5H12ClNO2 | PubChem[5] |
| Molecular Weight | 153.61 g/mol | PubChem[5] |
| Structure | (See PubChem CID 19986908) | PubChem[5] |
Safety and Handling Precautions
While specific toxicity data for this compound is limited, standard laboratory safety practices for handling novel chemical entities should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or aerosols.[7] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place.[7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Foundational Principles of Enzyme Inhibition Kinetics
A robust understanding of enzyme kinetics is critical for accurately characterizing an inhibitor.[8] The activity of many enzymes can be described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[9]
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[9][10]
-
Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[10][11]
Inhibitors reduce an enzyme's activity. Key metrics used to quantify this effect are the IC50 and the Ki.
-
IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[12][13] It is a practical measure of potency but is dependent on the experimental setup, particularly the substrate concentration.[12][13]
-
Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It represents the true binding affinity of the inhibitor for the enzyme and is independent of substrate concentration.[11] A smaller Ki value signifies a more potent inhibitor.[14]
Types of Reversible Inhibition
Understanding the mode of inhibition is crucial for drug development.[1] This is determined by observing how the inhibitor affects the enzyme's Km and Vmax.
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate.[10][15] This type of inhibition can be overcome by increasing the substrate concentration.
-
Effect: Increases apparent Km, Vmax remains unchanged.
-
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, affecting its catalytic efficiency but not substrate binding.[10][15]
-
Effect: Km remains unchanged, decreases apparent Vmax.
-
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product.[10][16]
-
Effect: Decreases both apparent Vmax and apparent Km.
-
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site, affecting both substrate binding and catalytic activity.[17]
-
Effect: Decreases apparent Vmax, may increase or decrease apparent Km.
-
Experimental Design and Assay Development
Before characterizing an inhibitor, a robust and validated enzyme assay is required.[18] The goal is to ensure the reaction is in the linear range, where the measured rate is directly proportional to the enzyme's activity.[8][19]
Key Considerations for Assay Setup
-
Buffer and pH: Use a buffer system that maintains a stable pH optimal for the target enzyme's activity.[8]
-
Enzyme Concentration: Use a concentration that produces a linear reaction rate over the desired time course. Test several enzyme concentrations to find the optimal one.[20]
-
Substrate Concentration: For IC50 determination, a substrate concentration at or near the Km is often recommended to ensure sensitivity to competitive inhibitors.[8] For kinetic studies, a range of concentrations spanning from below to well above the Km is necessary.[8]
-
Controls: Always include positive controls (no inhibitor, 100% activity) and negative controls (no enzyme, 0% activity) to establish the assay window.[21]
Caption: Workflow for determining the mode of enzyme inhibition.
Step-by-Step Procedure
-
Select Inhibitor Concentrations: Choose 3-4 fixed concentrations of the inhibitor based on the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Prepare Substrate Dilutions: Prepare a series of at least 6-8 substrate concentrations, ranging from approximately 0.1 x Km to 10 x Km.
-
Assay Plate Setup: Design a matrix on a 96-well plate. Each row can correspond to a fixed inhibitor concentration, and each column can correspond to a different substrate concentration. Include "no enzyme" controls for each substrate concentration to account for any background signal.
-
Pre-incubation: Add buffer, inhibitor (at its fixed concentration for that row), and enzyme to the wells. Pre-incubate for 15-30 minutes.
-
Initiate and Monitor: Start the reactions by adding the varying concentrations of substrate. Immediately measure the initial reaction velocities (V₀) using a plate reader in kinetic mode.
Data Analysis
-
Calculate Initial Velocities: Determine the V₀ for each combination of substrate and inhibitor concentration.
-
Plot Kinetic Data: The most traditional visualization is the Lineweaver-Burk (double reciprocal) plot, where 1/V₀ (Y-axis) is plotted against 1/[S] (X-axis).
-
Competitive: Lines intersect on the Y-axis.
-
Non-competitive: Lines intersect on the X-axis.
-
Uncompetitive: Lines are parallel.
-
Note: While visually intuitive, Lineweaver-Burk plots can distort experimental error. It is highly recommended to fit the raw V₀ vs. [S] data directly to the appropriate Michaelis-Menten equations for each inhibition model using non-linear regression software, as this provides more accurate estimates of Km and Vmax. [22]3. Calculate Ki: Once the mode of inhibition is determined, calculate Ki. For competitive inhibition, the Cheng-Prusoff equation is commonly used: [13] Ki = IC50 / (1 + ([S] / Km)) For other modes, different equations derived from the rate laws apply and are typically included in kinetic analysis software packages.
-
Data Interpretation and Troubleshooting
Table 2: Summary of Kinetic Effects for Reversible Inhibitors
| Inhibition Type | Apparent Vmax | Apparent Km | Lineweaver-Burk Plot |
| Competitive | No change | Increases | Lines intersect at the Y-axis |
| Non-competitive | Decreases | No change | Lines intersect at the X-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect left of the Y-axis |
Common Pitfalls
-
Compound Insolubility: The inhibitor may precipitate at high concentrations, leading to inaccurate results. Visually inspect solutions and consider using solubility-enhancing agents if compatible with the assay.
-
Assay Interference: The compound may absorb light at the detection wavelength or be fluorescent, creating false signals. Always run controls without the enzyme to check for this. [23]* Incorrect Timing: For endpoint assays, precise timing for starting and stopping reactions is critical, especially for fast enzymes. Automated liquid handlers can improve consistency.
-
Non-linear Reaction Progress: If the reaction rate of the uninhibited control is not linear for the duration of the measurement, it usually means too much substrate has been consumed (>10-15%) or the enzyme is unstable. [24]Reduce the enzyme concentration or the measurement time.
Conclusion
This application note provides a detailed, scientifically grounded methodology for characterizing the inhibitory properties of this compound. By systematically determining the IC50, mode of inhibition, and the Ki, researchers can generate a comprehensive profile of this novel compound's activity. This framework is not only applicable to the title compound but can also be adapted for the rigorous evaluation of any new potential enzyme inhibitor, forming a critical part of the early-stage drug discovery process.
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Gładun, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. MethodsX, 8, 101334. Available from: [Link]
-
Wikipedia. (2024). IC50. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
Biology LibreTexts. (2022). 5.4: Enzyme Kinetics. Retrieved from [Link]
-
Lobiuc, A., et al. (2023). Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. FEBS Letters, 597(15), 1935-1950. Available from: [Link]
-
Adriaens, F., et al. (2007). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1472-1476. Available from: [Link]
-
Biology Discussion. (2015). Top 5 Methods Devised for Enzyme Kinetics Measurement. Retrieved from [Link]
-
Scientist Live. (2022). Enzyme Kinetics Considerations. Retrieved from [Link]
-
Hsieh, Y-L., et al. (2021). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Toxicology and Applied Pharmacology, 429, 115703. Available from: [Link]
-
AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
-
Wikipedia. (2024). Enzyme inhibitor. Retrieved from [Link]
-
Save My Exams. (2024). Enzyme Inhibition – IB HL Biology Revision Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
Mohutsky, M. A., & Pollack, G. M. (1999). Estimation of Ki in a Competitive Enzyme-Inhibition Model: Comparisons Among Three Methods of Data Analysis. Drug Metabolism and Disposition, 27(9), 1031-1037. Available from: [Link]
-
Solidzymes. (2025). Controlling the Reaction: A Practical Guide to Enzyme Kinetics & Active Sites. Retrieved from [Link]
-
Robinson, A. (2016). IC50 or cell viability experiment. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
Liu, R., et al. (2022). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 3(4), 677-686. Available from: [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Eppendorf. (2020). Enzyme Kinetic Assays – How Does It Work? Retrieved from [Link]
-
Klappa, P. (2021). Finding ki of competitive inhibitor. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(Propan-2-yl)amino]acetic acid hydrochloride. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride for GC Analysis
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the derivatization of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride, a non-proteinogenic amino acid, for robust and reproducible analysis by Gas Chromatography (GC). Due to its polar nature and low volatility, direct GC analysis of this and similar amino acids is challenging, often resulting in poor peak shape and thermal decomposition.[1][2] Derivatization is a critical pre-analytical step to convert the analyte into a more volatile and thermally stable form suitable for GC separation and detection.[1][3][4] This guide details two primary, field-proven derivatization methodologies: Silylation and a two-step Esterification-Acylation process. We will explore the underlying chemistry, provide step-by-step protocols, and discuss the rationale behind experimental choices to ensure scientifically sound and reliable results.
Introduction: The Challenge of Analyzing N-Alkylated Amino Acids
2-[(Propan-2-yl)amino]butanoic acid, an N-alkylated analog of valine, presents unique analytical challenges. Like other amino acids, it exists as a zwitterion in solution and possesses both a carboxylic acid and a secondary amine group. These functional groups are highly polar and capable of hydrogen bonding, which contributes to its high boiling point and poor chromatographic performance on standard non-polar and mid-polar GC columns.[4] The hydrochloride salt form further complicates direct analysis.
The primary goal of derivatization is to mask these active hydrogens on the carboxyl and amino groups, thereby reducing the molecule's polarity and increasing its volatility.[1][3][4][5] This transformation is essential for achieving sharp, symmetrical peaks and obtaining accurate quantitative data in GC analysis, often coupled with Mass Spectrometry (GC-MS) for definitive identification.
Choosing Your Derivatization Strategy: Silylation vs. Acylation
Two of the most common and effective derivatization strategies for amino acids are silylation and acylation (often preceded by esterification).[4][6] The choice between them depends on several factors including sample matrix, available instrumentation (e.g., detector type), and the specific requirements of the analysis, such as the need for chiral separation.
| Method | Reagents | Advantages | Disadvantages |
| Silylation | MTBSTFA, BSTFA, MSTFA | Single-step reaction, produces neutral byproducts.[7] TBDMS derivatives are very stable.[3] | Highly sensitive to moisture,[3][8] may produce multiple derivatives for some amino acids. |
| Esterification-Acylation | Isopropanol/HCl, TFAA | Robust and less moisture-sensitive than silylation. Fluorinated acyl groups enhance ECD detection.[9] | Two-step process, requires removal of acidic byproducts.[10] |
Table 1. Comparison of Silylation and Esterification-Acylation Methods.
Protocol 1: Silylation with MTBSTFA
Silylation involves replacing active hydrogens with a silyl group, most commonly a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[10] For enhanced stability, particularly against moisture, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a superior reagent choice over traditional reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][6] MTBSTFA forms TBDMS derivatives which are approximately 10,000 times more stable than their TMS counterparts.[10]
Reaction Mechanism
The reaction with MTBSTFA proceeds via a nucleophilic attack from the active hydrogens of the amino and carboxyl groups on the silicon atom of the MTBSTFA molecule. This results in the formation of a stable TBDMS ether and TBDMS ester, respectively, and the volatile, neutral byproduct N-methyltrifluoroacetamide.[7][11]
Detailed Protocol
Materials:
-
This compound standard or sample
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (ACN), silylation grade
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen or argon gas for drying
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the analyte (e.g., 1 mg) into a reaction vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[8]
-
Reagent Addition: Add 100 µL of acetonitrile followed by 100 µL of MTBSTFA to the dried sample residue.[8]
-
Expertise Note: Acetonitrile is a common solvent that helps to dissolve the amino acid and facilitate the reaction. Other aprotic solvents like pyridine or DMF can be used, but may require different reaction conditions.
-
-
Reaction: Tightly cap the vial and heat at 70-100°C for 30-60 minutes.[7][8][12]
-
Optimization Tip: The optimal temperature and time may need to be determined empirically. Start with 70°C for 30 minutes and assess the completeness of the reaction by injecting the sample and looking for the absence of the underivatized analyte peak. For more sterically hindered groups, a higher temperature or longer reaction time may be necessary.
-
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.[7][13] A 1 µL injection is typical.
-
Self-Validation Check: The resulting mass spectrum of the derivatized analyte should show a characteristic fragmentation pattern, often with a prominent ion at [M-57]+, corresponding to the loss of a tert-butyl group, which is indicative of a TBDMS derivative.[14]
-
Protocol 2: Two-Step Esterification and Acylation
This classic two-step approach first converts the carboxylic acid group to an ester and then acylates the amino group.[2] For 2-[(Propan-2-yl)amino]butanoic acid, isopropanol is a logical choice for esterification to form the isopropyl ester. Subsequent acylation with trifluoroacetic anhydride (TFAA) yields a highly volatile and stable N-trifluoroacetyl amino acid isopropyl ester.[15][16]
Reaction Mechanism
Step 1: Esterification. The carboxylic acid is reacted with an alcohol (isopropanol) under acidic conditions (e.g., HCl) to form an ester. This reaction is an acid-catalyzed nucleophilic acyl substitution.[5]
Step 2: Acylation. The secondary amine of the isopropyl ester intermediate is then acylated using TFAA. This reaction blocks the remaining active hydrogen on the nitrogen atom.[10] TFAA is highly reactive and its byproducts are volatile, simplifying sample cleanup.[9]
Detailed Protocol
Materials:
-
This compound standard or sample
-
3 N HCl in Isopropanol (can be prepared by bubbling dry HCl gas through anhydrous isopropanol or by careful addition of acetyl chloride to cold isopropanol)
-
Trifluoroacetic anhydride (TFAA)[9]
-
Methylene chloride or Ethyl acetate (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen or argon gas for drying
-
GC-MS system
Procedure:
Part A: Esterification
-
Sample Preparation: Place a known amount of the analyte (e.g., 1 mg) into a reaction vial.
-
Reagent Addition: Add 1 mL of 3 N HCl in isopropanol.
-
Reaction: Tightly cap the vial and heat at 100°C for 30-45 minutes.
-
Causality Insight: The acidic catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the isopropanol. Heating accelerates this equilibrium-limited reaction.
-
-
Drying: Cool the vial to room temperature. Uncap carefully and evaporate the solvent to dryness under a gentle stream of nitrogen. Gentle heating can be applied if necessary.
Part B: Acylation 5. Reagent Addition: To the dried residue from Part A, add 1 mL of methylene chloride and 100 µL of TFAA.
- Expertise Note: Methylene chloride is a good solvent for this step. The reaction can also be performed in other aprotic solvents like ethyl acetate.
- Reaction: Tightly cap the vial and heat at 60°C for 15-20 minutes.
- Cleanup and Reconstitution: Cool the vial to room temperature. Uncap carefully and evaporate the solvent and excess TFAA under a gentle stream of nitrogen.
- Causality Insight: This step removes the volatile acidic byproducts (trifluoroacetic acid) that could damage the GC column.[10]
- Analysis: Reconstitute the final dried residue in a suitable volume of an appropriate solvent (e.g., methylene chloride or ethyl acetate) for GC-MS analysis.
Chiral Analysis Considerations
If the enantiomeric purity of 2-[(Propan-2-yl)amino]butanoic acid is of interest, the chosen derivatization method must not cause racemization. Both silylation and the described esterification-acylation protocols are generally considered safe and do not typically induce racemization. The separation of the resulting enantiomeric derivatives is then achieved using a chiral GC column.[16][17][18]
-
Column Selection: Cyclodextrin-based chiral stationary phases, such as those modified with tert-butyldimethylsilyl beta-cyclodextrin, are often effective for separating derivatized amino acid enantiomers.[17][19]
-
Method Development: Chiral separations are often temperature-sensitive. Lowering the oven temperature can increase the interaction time with the chiral stationary phase, potentially improving resolution.
Conclusion
The successful GC analysis of this compound is critically dependent on proper derivatization. Both silylation with MTBSTFA and a two-step esterification/acylation procedure are robust methods capable of producing volatile and thermally stable derivatives suitable for GC and GC-MS analysis.[20] Silylation offers a simpler, single-step workflow but requires stringent anhydrous conditions.[3][11] The two-step acylation method is more tolerant to trace amounts of moisture and can be advantageous when using detectors sensitive to halogenated compounds. The selection of the optimal method will depend on the specific analytical goals, sample matrix, and available resources. By understanding the chemical principles and carefully following the detailed protocols provided, researchers can achieve reliable and accurate quantification of this and other challenging amino acids.
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Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19. Available from: [Link]
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JJO, O., et al. (1998). Simultaneous gas chromatographic analysis of non-protein and protein amino acids as N(O,S)-isobutyloxycarbonyl tert.-butyldimethylsilyl derivatives. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 255-266. Available from: [Link]
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Green, B. S., et al. (2005). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC–MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. Journal of Neuroscience Methods, 143(1), 1-12. Available from: [Link]
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Chromatography Forum. (2010). Protocol for Amino Acid Derivatization by MTBSTFA. Available from: [Link]
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Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Modern Sample Preparation for Chromatography, 321-352. Available from: [Link]
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Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19. Available from: [Link]
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Dauner, M., & Sauer, U. (2000). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology Progress, 16(4), 642-649. Available from: [Link]
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Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. Journal of Separation Science, 26(17), 1474-1478. Available from: [Link]
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Kaspar, H., et al. (2008). Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B, 870(2), 222-232. Available from: [Link]
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Kaspar, H. (2009). Amino acid analysis in biological fluids by GC-MS. Dissertation, University of Regensburg. Available from: [Link]
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Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 184. Available from: [Link]
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O'Brien, D. M., et al. (2013). 13C analysis of amino acids in human hair using trimethylsilyl derivatives and gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 27(10), 1105-1112. Available from: [Link]
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ADIS International. (n.d.). Derivatization reagents for GC. Available from: [Link]
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Afeefy, H. Y. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. Available from: [Link]
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Wani, A. (2007). Reflections on Chiral Chromatographic Analysis. Indian Journal of Pharmaceutical Sciences, 69(2), 177. Available from: [Link]
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Le-Guen, M., et al. (2000). Chiral separation of amino acids by gas chromatography. Journal of Chromatography A, 886(1-2), 11-20. Available from: [Link]
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Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Available from: [Link]
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Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-21. Available from: [Link]
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Bérard, A., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Sensors, 23(2), 940. Available from: [Link]
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Application Notes & Protocols: A Framework for Efficacy Testing of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
Introduction
The discovery of novel chemical entities (NCEs) is a cornerstone of therapeutic advancement.[1][2] The journey from a promising molecule to a potential drug is a rigorous, multi-stage process where preclinical efficacy evaluation plays a pivotal role.[3][4][5] This guide provides a comprehensive framework for designing and executing preclinical efficacy studies for the novel compound 2-[(Propan-2-yl)amino]butanoic acid hydrochloride.
This molecule, an aminobutanoic acid derivative, bears structural resemblance to compounds that interact with amino acid metabolic pathways.[6] A critical metabolic pathway often exploited by cancer cells is the glutamine pathway, which is essential for energy production, biosynthesis, and maintaining redox balance.[7] A key gatekeeper of glutamine uptake in many cancer types is the alanine-serine-cysteine transporter 2 (ASCT2, also known as SLC1A5).[7][8] ASCT2 is overexpressed in numerous cancers, including non-small-cell lung cancer (NSCLC), breast cancer, and colorectal cancer, and its inhibition is a promising therapeutic strategy.[6][7][8][9]
Given the structural characteristics of this compound, we will proceed under the working hypothesis that it acts as an inhibitor of the ASCT2 transporter . This document outlines a logical, phased approach to test this hypothesis and evaluate the compound's potential as an anti-cancer agent, beginning with in vitro validation and progressing to in vivo disease models.
Part 1: Pre-Clinical Efficacy Evaluation Strategy
A robust preclinical program is essential to build a strong data package for an Investigational New Drug (IND) application.[10] The strategy should be sequential, with each phase informing the next. The goal is not only to demonstrate efficacy but also to understand the compound's mechanism of action (MoA).
The Phased Approach
-
Phase I: In Vitro Target Engagement & Cellular Activity. The initial phase confirms if the compound interacts with its hypothesized target (ASCT2) and elicits a functional response in cancer cells. Key questions include: Does it block glutamine transport? Does it inhibit the growth of cancer cells that are dependent on ASCT2?
-
Phase II: In Vivo Pharmacokinetics & Target Validation. Before assessing anti-tumor activity in animals, it is crucial to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This phase ensures that the compound can achieve sufficient exposure at the tumor site to have a biological effect.
-
Phase III: In Vivo Efficacy in Relevant Cancer Models. The final preclinical phase involves testing the compound's ability to inhibit tumor growth in established animal models of cancer.[3][11] This provides the most compelling evidence of potential therapeutic benefit before human trials.[12][13]
This phased approach ensures that resources are used efficiently and that go/no-go decisions are based on a solid foundation of scientific evidence.[4]
Logical Workflow for Efficacy Testing
The following diagram illustrates the proposed experimental workflow.
Caption: Phased workflow for preclinical efficacy evaluation.
Part 2: In Vitro Efficacy Assessment
The primary objectives of in vitro testing are to confirm that this compound (hereafter "Test Compound") engages its putative target, ASCT2, and exhibits anti-proliferative activity in cancer cells known to be dependent on glutamine.
Target Engagement: Amino Acid Transport Assay
Causality: To establish that the Test Compound works through the hypothesized mechanism, the first step is to directly measure its effect on ASCT2 function. A radiolabeled substrate uptake assay is a standard and robust method for this purpose.[14][15] We will measure the inhibition of [¹⁴C]-L-glutamine uptake in a cancer cell line with high ASCT2 expression.
Protocol 1: [¹⁴C]-L-Glutamine Uptake Inhibition Assay
-
Cell Line Selection: A549 (non-small-cell lung cancer) or LS174T (colon adenocarcinoma) cells are suitable choices as they are known to express high levels of ASCT2.[9]
-
Materials:
-
A549 cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
[¹⁴C]-L-Glutamine (radiolabeled substrate)
-
Test Compound stock solution (in DMSO or other suitable solvent)
-
V-9302 or other known ASCT2 inhibitor (positive control)[16]
-
Vehicle (solvent control)
-
24-well plates
-
Scintillation fluid and counter
-
-
Methodology:
-
Cell Seeding: Seed A549 cells into 24-well plates at a density of 8 x 10⁴ cells/well and incubate for 48 hours at 37°C.[15]
-
Preparation: On the day of the assay, prepare a range of concentrations of the Test Compound and the positive control in HBSS.
-
Assay Initiation: Aspirate the culture medium from the cells. Wash each well twice with 500 µL of warm (37°C) HBSS.
-
Inhibitor Incubation: Add 250 µL of HBSS containing the desired concentration of Test Compound, positive control, or vehicle to the wells. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Add 250 µL of HBSS containing [¹⁴C]-L-Glutamine (final concentration ~1 µM) to each well, initiating the uptake reaction.
-
Uptake: Incubate for exactly 2 minutes at 37°C. The short duration ensures measurement of the initial rate of transport.
-
Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 1 mL of ice-cold HBSS.
-
Cell Lysis: Add 500 µL of 0.1 M HCl to each well to lyse the cells and solubilize the intracellular contents.
-
Quantification: Transfer an aliquot (e.g., 400 µL) of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. Use the remaining lysate for protein quantification (e.g., BCA assay) to normalize the data.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration for each well.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the Test Compound and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of the compound that inhibits 50% of glutamine uptake. | 5 µM |
| Emax | Maximum observed inhibition. | >95% |
| Hill Slope | The steepness of the dose-response curve. | ~1.0 |
Cellular Functional Assay: Cell Viability
Causality: If the Test Compound successfully blocks glutamine uptake, it should impair the viability and proliferation of cancer cells that are highly dependent on this nutrient.[7] Cell viability assays, such as the MTT or CellTiter-Glo® assays, provide a quantitative measure of this downstream effect.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay quantifies ATP, an indicator of metabolically active, viable cells.[17] The amount of ATP is directly proportional to the number of cells in culture.[17]
-
Materials:
-
A549 cells (or another ASCT2-high cell line)
-
Culture medium
-
White, opaque-walled 96-well plates (for luminescence assays)
-
Test Compound
-
Positive control (e.g., Staurosporine)
-
CellTiter-Glo® Reagent (Promega, Cat.# G7570)
-
Luminometer
-
-
Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well opaque-walled plate at a density of 2,000-5,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the Test Compound. Add the compound to the wells, typically in a volume of 10-20 µL, to achieve the final desired concentrations. Include vehicle-only and positive controls.
-
Incubation: Incubate the plate for 72 hours at 37°C.[18] This duration is typically sufficient to observe effects on proliferation.
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[19]
-
Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[19]
-
Lysis & Signal Stabilization: Mix the contents on an orbital shaker for 2-5 minutes to induce cell lysis.[20] Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the log concentration of the Test Compound to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Part 3: In Vivo Efficacy Assessment
Demonstrating that a compound works in a petri dish is a critical first step, but the ultimate test of preclinical efficacy lies in its performance within a living organism.[3][12] In vivo studies provide a more comprehensive assessment, integrating factors like drug metabolism, safety, and interaction with the tumor microenvironment.[21]
Model Selection
Causality: The choice of animal model is critical for the clinical relevance of the study.[22][23] A human tumor xenograft model, where a human cancer cell line is implanted into an immunodeficient mouse, is a widely used and accepted standard for evaluating anti-cancer agents.[12][24]
-
Recommended Model: A subcutaneous A549 cell line-derived xenograft (CDX) model in athymic nude mice.[6] This model is well-characterized, has high ASCT2 expression, and is appropriate for an initial efficacy assessment. Patient-derived xenograft (PDX) models, which better preserve the original tumor microenvironment, can be considered in later-stage studies.[12][13]
In Vivo Study Design
Causality: A well-designed study is crucial for obtaining clear, interpretable, and statistically significant results.[25] Key elements include proper controls, randomization, defined endpoints, and sufficient group sizes to achieve statistical power.[26][27]
Protocol 3: Subcutaneous Xenograft Efficacy Study
-
Animals: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells in a mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline or a specific formulation buffer, administered by the same route as the test compound).
-
Group 2: Test Compound, Dose 1 (e.g., 10 mg/kg, daily, oral gavage).
-
Group 3: Test Compound, Dose 2 (e.g., 25 mg/kg, daily, oral gavage).[6]
-
Group 4: Positive Control (a standard-of-care agent for NSCLC, if applicable and necessary for context).
-
-
Dosing: The dose and schedule should be informed by prior pharmacokinetic studies. Treatment should continue for a pre-determined period (e.g., 21-28 days).
-
Endpoints:
-
Primary Endpoint: Tumor Growth Inhibition (TGI). This is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Secondary Endpoints: Body weight (as a measure of toxicity), clinical observations, and overall survival.
-
-
Study Termination: The study can be terminated when control tumors reach a pre-defined size (e.g., 1500-2000 mm³) or at the end of the treatment period. Tumors should be excised, weighed, and can be processed for pharmacodynamic marker analysis (e.g., mTOR pathway inhibition).
Mechanism of Action Pathway
Inhibition of ASCT2 is expected to decrease intracellular glutamine, which in turn should suppress the mTOR signaling pathway, a key regulator of cell growth and proliferation.[6][7][9]
Caption: Hypothesized mechanism of action pathway.
Part 4: Data Analysis & Interpretation
Statistical analysis must be planned concurrently with the study design.[25][28] The involvement of a statistician is highly recommended to ensure the appropriate methods are used.[4][27]
-
In Vitro Data: IC₅₀/GI₅₀ values should be calculated using non-linear regression analysis from at least three independent experiments.
-
In Vivo Data:
-
Tumor growth data should be analyzed using repeated measures analysis of variance (ANOVA) to compare the growth curves between groups.
-
End-of-study tumor volumes and weights can be compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group.[25]
-
A p-value of <0.05 is typically considered statistically significant.[26]
-
Trustworthiness & Self-Validation: Every experiment must include appropriate controls to be considered valid.
-
In Vitro: A vehicle control establishes the baseline, and a known inhibitor (positive control) confirms that the assay system is responsive.
-
In Vivo: The vehicle control group is essential to account for any effects of the delivery solution and the stress of the procedure.[29] Randomization and blinding (where possible) are critical to mitigate bias.
Conclusion
This document provides a strategic and detailed guide for the preclinical efficacy evaluation of this compound, based on the hypothesis that it is an inhibitor of the ASCT2 amino acid transporter. By following this phased approach—confirming target engagement and cellular activity in vitro before proceeding to robustly designed in vivo models—researchers can generate a comprehensive data package. This rigorous, mechanistically-driven evaluation is fundamental to making informed decisions and successfully advancing a novel compound toward clinical development.[1]
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Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Frontiers in Oncology. Available at: [Link]
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Statistical Considerations for Preclinical Studies. (2015). ILAR Journal. Available at: [Link]
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Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Journal of Cancer. Available at: [Link]
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Experimental mouse models for translational human cancer research. (2022). Frontiers in Oncology. Available at: [Link]
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Cancer Animal Models. Oncodesign Services. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Available at: [Link]
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In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (2013). Current Pharmaceutical Design. Available at: [Link]
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In Vivo Oncology Models for Drug Discovery. (2023). Eurofins Discovery. Available at: [Link]
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The Key To Robust Translational Results In Preclinical Data Analysis. (2023). Imaeka. Available at: [Link]
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In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. ProBio CDMO. Available at: [Link]
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). International Journal of Molecular Sciences. Available at: [Link]
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The glutamine transporter ASCT2 (SLC1A5) promotes tumor growth independently of the amino acid transporter LAT1 (SLC7A5). (2019). Journal of Biological Chemistry. Available at: [Link]
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A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer. (2023). International Journal of Molecular Sciences. Available at: [Link]
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Ag120-Mediated Inhibition of ASCT2-Dependent Glutamine Transport has an Anti-Tumor Effect on Colorectal Cancer Cells. (2022). Frontiers in Oncology. Available at: [Link]
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The role of a statistician in drug development: Pre-clinical studies. (2017). IDEAS Network. Available at: [Link]
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ASCT2 (SLC1A5) is an EGFR-associated protein that can be co-targeted by cetuximab to sensitize cancer cells to ROS-induced apoptosis. (2018). Oncotarget. Available at: [Link]
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Regulatory considerations for preclinical development of anticancer drugs. (1997). Cancer Chemotherapy and Pharmacology. Available at: [Link]
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The Role of a Statistician In a Pre-Clinical Study. (2011). Quanticate. Available at: [Link]
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Preclinical Oncology CRO Study Design Tips. (2023). Noble Life Sciences. Available at: [Link]
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The Regulation and Function of the Amino Acid Transporters LAT1, ASCT2, xCT in Urological Cancers. (2024). International Journal of Molecular Sciences. Available at: [Link]
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Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. Available at: [Link]
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Preclinical Requirements for Therapeutic Studies in Humans with Advanced Cancer. University of Arizona. Available at: [Link]
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Transporter assays as useful in vitro tools in drug discovery and development. (2018). Expert Opinion on Drug Discovery. Available at: [Link]
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Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes. (2015). British Journal of Pharmacology. Available at: [Link]
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Statistical Analysis in Preclinical Biomedical Research. (2024). ResearchGate. Available at: [Link]
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Screening for novel L-type amino acid transporter 1 (SLC7A5) inhibitors using a fluorescent amino acid. (2025). Journal of Pharmacological Sciences. Available at: [Link]
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Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023). YouTube. Available at: [Link]
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De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (2024). Advanced Science. Available at: [Link]
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l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. (2009). Cancer Science. Available at: [Link]
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De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (2025). ResearchGate. Available at: [Link]
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Novel Drug Design. (2023). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
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Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. (2024). International Journal of Molecular Sciences. Available at: [Link]
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Preclinical Studies in Drug Development. PPD. Available at: [Link]
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Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: Computer-Aided Drug Design, Chemical Synthesis, and Pharmacological Evaluation. (2017). Journal of Drug Design and Research. Available at: [Link]
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Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. (2024). Journal of Medicinal Chemistry. Available at: [Link]
-
Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (2020). Molecules. Available at: [Link]
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(s)-2-Aminobutanoic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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Comprehensive Purity Assessment of 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride: An Application Note
Abstract
This application note provides a detailed guide for the comprehensive purity assessment of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride, a critical component in pharmaceutical development. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for the safety and efficacy of the final drug product. This document outlines a multi-faceted analytical approach, combining chromatographic, spectroscopic, and thermal methods to identify and quantify potential impurities. The protocols provided are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies and explaining the scientific rationale behind each technique.
Introduction
This compound is an amino acid derivative with significant potential in pharmaceutical applications. Like all APIs, its purity must be rigorously controlled to meet regulatory standards and ensure patient safety. Impurities can arise from various stages of the manufacturing process, including starting materials, synthetic byproducts, and degradation products. A comprehensive purity profile includes the identification and quantification of related substances (both chiral and achiral), residual solvents, inorganic impurities (heavy metals), and water content. This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Karl Fischer Titration, and Thermal Analysis for a thorough purity assessment.
Overall Purity Assessment Workflow
A systematic approach is crucial for the comprehensive purity analysis of this compound. The following workflow diagram illustrates the logical sequence of analytical techniques to be employed.
Caption: Workflow for the comprehensive purity assessment of this compound.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. For amino acid derivatives, it is essential for both achiral and chiral separations.
Assay and Related Substances by HPLC with UV or Charged Aerosol Detection (CAD)
This method is designed to quantify the main component (assay) and detect any organic impurities. Since many amino acids and their derivatives lack a strong UV chromophore, Charged Aerosol Detection (CAD) can be a valuable alternative or complementary detection method.[1]
Rationale: A reversed-phase HPLC method provides excellent separation for polar and non-polar impurities.[2] For compounds with limited UV absorbance, CAD offers near-universal detection for non-volatile analytes, providing a more accurate assessment of impurity levels.[1]
Experimental Protocol:
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or Charged Aerosol Detector |
| Sample Preparation | Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL. |
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system.
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard and sample solutions.
-
Identify the main peak and any impurity peaks.
-
Calculate the assay value against the standard and the percentage of each impurity using area normalization.
Enantiomeric Purity by Chiral HPLC
The biological activity of chiral molecules is often stereospecific. Therefore, it is crucial to determine the enantiomeric purity of the API. Direct analysis on a chiral stationary phase (CSP) is the preferred method as it avoids derivatization steps that can introduce impurities.[3][4]
Rationale: Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are particularly effective for separating the enantiomers of underivatized amino acids.[3] These columns possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for polar and ionic compounds.[3]
Experimental Protocol:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL. |
Procedure:
-
Equilibrate the chiral HPLC system with the mobile phase.
-
Inject a solution of the racemic mixture to confirm the separation of the two enantiomers.
-
Inject the sample solution.
-
Calculate the percentage of the undesired enantiomer in the sample.
Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Organic solvents used in the manufacturing process must be controlled to ensure they are below acceptable limits defined by guidelines such as USP <467>.[5][6] HS-GC-MS is the standard technique for this analysis due to its high sensitivity and specificity.[7]
Rationale: This method analyzes the vapor phase above the sample, which is ideal for volatile organic compounds. The gas chromatograph separates the solvents, and the mass spectrometer provides definitive identification.[7]
Caption: Workflow for residual solvent analysis by HS-GC-MS.
Experimental Protocol:
| Parameter | Condition |
| GC Column | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (G43 type), 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium, constant flow |
| Oven Program | 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min, hold 20 min |
| Injector | Split, 140 °C |
| Detector | Mass Spectrometer (Scan mode) |
| Headspace Sampler | Vial Equilibration: 80 °C for 60 min |
| Sample Preparation | Accurately weigh ~100 mg of sample into a headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or water). |
Procedure:
-
Prepare standard solutions of expected residual solvents as per USP <467>.[5][6]
-
Run the standard solutions to establish retention times and response factors.
-
Analyze the sample preparation.
-
Identify and quantify any residual solvents present by comparing with the standards.
Inorganic Impurities
Elemental Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Elemental impurities can be introduced from raw materials or manufacturing equipment.[8] ICP-MS is the preferred method for this analysis due to its high sensitivity and ability to perform multi-elemental analysis.[8]
Rationale: ICP-MS can detect metals at very low concentrations (parts per billion or even parts per trillion).[8] The sample is introduced into a high-temperature plasma, which ionizes the atoms. These ions are then separated by their mass-to-charge ratio in a mass spectrometer.[8][9]
Experimental Protocol:
| Parameter | Condition |
| Instrument | ICP-MS |
| Sample Preparation | Accurately weigh ~0.1 g of the sample. Digest using concentrated nitric acid and hydrogen peroxide with microwave assistance until a clear solution is obtained. Dilute with deionized water to a final volume. |
| Analysis | Analyze for target elements (e.g., Pb, As, Cd, Hg, etc.) using appropriate isotopes and internal standards. |
| Quantification | Use external calibration with certified standards. |
Procedure:
-
Prepare a blank and multi-element standard solutions.
-
Digest the sample as described above.
-
Analyze the blank, standards, and sample solution by ICP-MS.
-
Quantify the concentration of each elemental impurity.
Water Content by Karl Fischer Titration
Accurate determination of water content is crucial as it can affect the stability and potency of the API.[10] Karl Fischer titration is a highly specific and accurate method for determining water content in pharmaceuticals.[10][11]
Rationale: This method is based on a chemical reaction between water, iodine, sulfur dioxide, and a base in an alcohol medium.[10] It is more specific to water than the loss on drying method, which measures all volatile components.[11]
Experimental Protocol:
| Parameter | Condition |
| Instrument | Volumetric or Coulometric Karl Fischer Titrator |
| Titrant | Karl Fischer Reagent (Volumetric) |
| Solvent | Anhydrous Methanol |
| Endpoint Detection | Bivoltammetric |
| Sample Preparation | Accurately weigh a suitable amount of sample and add it directly to the titration vessel. |
Procedure:
-
Standardize the Karl Fischer reagent using a known amount of water or a certified water standard.
-
Add the sample to the pre-tared titration vessel.
-
Titrate to the endpoint.
-
Calculate the water content as a percentage (w/w). For very low moisture levels, coulometric titration is preferred.[10][12]
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, decomposition, and presence of solvates.
Rationale: TGA measures the change in mass of a sample as a function of temperature, indicating decomposition or loss of volatiles.[13][14] DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting, crystallization, and polymorphic transitions.[13]
Experimental Protocol:
| Parameter | Condition |
| Instrument | TGA/DSC Analyzer |
| Sample Pan | Aluminum or Platinum |
| Temperature Range | 25 °C to 300 °C (or higher if needed) |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen, 50 mL/min |
| Sample Size | 2-5 mg |
Procedure:
-
Accurately weigh the sample into the sample pan.
-
Place the pan in the instrument and start the temperature program.
-
Analyze the resulting TGA thermogram for mass loss and the DSC thermogram for thermal events.
Conclusion
The purity of this compound must be rigorously established to ensure its quality, safety, and efficacy in pharmaceutical applications. The combination of analytical techniques described in this application note provides a comprehensive framework for a thorough purity assessment. By employing HPLC for assay and enantiomeric purity, HS-GC-MS for residual solvents, ICP-MS for elemental impurities, Karl Fischer titration for water content, and thermal analysis for stability, a complete and reliable purity profile can be generated, ensuring compliance with stringent regulatory requirements.
References
- USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025). Vertex AI Search.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- Determination of heavy metals in selected drug substances by inductively coupled plasma – mass spectrometry. (2005). Indian Journal of Pharmaceutical Sciences.
- Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.).
- Amino acid analysis in High Performance Liquid Chromatography (HPLC). (n.d.).
- The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments.
- Residual solvent analysis in pharmaceutical products according to USP <467> method using a new valve and loop headspace an. (n.d.). ThermoFisher.
- Chiral HPLC Separation of Protected Amino Acids. (1998). Marcel Dekker, Inc.
- USP <467> Residual solvent determination in pharmaceutical products. (n.d.). SCISPEC.
- Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chrom
- Detection of Amino Acids Using HPLC with CD Detection. (n.d.). JASCO Inc.
- Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. (n.d.). Metrohm.
- Analysis of USP <467> Residual Solvents with Improved Repeatability Using the Agilent 7697A Headspace Sampler. (n.d.). Agilent.
- analysis of amino acids by high performance liquid chromatography. (n.d.).
- ICP-MS – Heavy Metal Elemental Analysis. (n.d.). Pacific BioLabs.
- Water Content Determination by Karl Fischer. (2011). Pharmaguideline.
- Residual Solvent Analysis Implementing USP <467>. (n.d.). Cloudfront.net.
- State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. (n.d.). bevital.
- Determination of amino acid without derivatization by using HPLC - HILIC column. (2010). JOCPR.
- HPLC method and sample preparation for amino acids?. (2013).
- Thermogravimetric analysis curves of PA-derived salts (a) based on.... (n.d.).
- Determination of Water Content in Lyophilisates Using Karl Fischer Titr
- Water Determination by Karl Fischer. (n.d.). Eurofins BioPharma Product Testing.
- A rapid ICP-MS screen for heavy metals in pharmaceutical compounds. (2025).
- Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation. (2025).
- Inductively Coupled Plasma: The Future of Heavy Metals Testing. (2008). SGS.
- Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. (n.d.). PMC.
- A Comparative Guide to Purity Assessment of L-Cysteine Hydrochloride Monohydrate: HPLC vs. Titrimetric and IEC Methods. (2025). Benchchem.
- Heavy Metals Testing via ICP/MS. (n.d.). Eurofins Scientific.
- Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evalu
- AMINO ACID PURITY DETERMINATION BY MEASUREMENT OF OPTICAL ROT
- Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (2025).
- Thermal Degradation of Amino Acid Salts in CO2 Capture. (n.d.). Encompass - Eastern Kentucky University.
- Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (n.d.). BMC Biophysics.
- Method for producing amino acid ester hydrochloride. (n.d.).
- Amino Acids Analysis. (n.d.). FUJIFILM Wako.
- Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. (2019). PubMed.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
- A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (n.d.). The Royal Society of Chemistry.
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Use of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride in peptide synthesis
Application Note: High-Efficiency Incorporation of 2-[(Propan-2-yl)amino]butanoic acid in Peptide Synthesis
Executive Summary
2-[(Propan-2-yl)amino]butanoic acid (also known as
-
Conformational Restriction: The bulky
-isopropyl group severely limits rotation around the N-C bond ( torsion angle), often inducing cis-peptide bond formation and stabilizing turn structures. -
Proteolytic Stability: The
-alkylation prevents hydrogen bonding at the amide nitrogen and sterically blocks access to common proteases (e.g., chymotrypsin, elastase).
The Challenge: While coupling
This guide provides a validated workflow for converting the hydrochloride salt to a reactive Fmoc-derivative and executing the difficult acylation step using Bis(trichloromethyl)carbonate (BTC) or HATU/HOAt activation.
Chemical Context & Pre-Synthesis Preparation
Compound: 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
CAS: (Generic for
Protocol A: Conversion of HCl Salt to Fmoc-Protected Building Block
Rationale: The hydrochloride salt is unsuitable for direct use in SPPS. It must be
Reagents:
-
Starting Material: 2-[(Propan-2-yl)amino]butanoic acid HCl (1.0 eq)
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq)
-
NaHCO
(2.5 eq) or DIPEA (3.0 eq) -
Solvent: Water/Dioxane (1:1 v/v) or Water/Acetone (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of the amino acid HCl salt in 25 mL of water. Add NaHCO
(25 mmol) slowly to neutralize the salt and basify the solution (pH ~9). -
Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of Dioxane. Add this dropwise to the aqueous amino acid solution while stirring vigorously.
-
Reaction: Stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC or LC-MS.
-
Workup:
-
Evaporate the organic solvent (Dioxane) under reduced pressure.
-
Dilute the remaining aqueous phase with water (50 mL) and wash with diethyl ether (
mL) to remove unreacted Fmoc-OSu and byproducts. -
Acidification: Cool the aqueous phase to 0°C and carefully acidify to pH 2 using 1N HCl. The product, Fmoc-
-iPr-Abu-OH , should precipitate as a white solid or form an oil.
-
-
Extraction: Extract the product into Ethyl Acetate (
mL). Wash combined organics with brine, dry over Na SO , and concentrate in vacuo. -
Yield: Expect 85–95%. Store at 4°C.
Solid Phase Peptide Synthesis (SPPS) Workflow
Visualizing the Steric Bottleneck
The following diagram illustrates the critical decision points in the synthesis, specifically highlighting the "Difficult Coupling" step where the incoming amino acid must attack the hindered secondary amine.
Caption: Workflow for incorporating N-iPr-Abu. Note the divergence at the critical coupling step where standard reagents may be insufficient.
Protocol B: Incorporation of Fmoc- -iPr-Abu-OH (The "Easy" Step)
Attaching the
-
Resin Preparation: Swell resin (Wang, Rink Amide, or 2-CTC) in DMF for 30 mins.
-
Activation:
-
AA: Fmoc-
-iPr-Abu-OH (3.0 eq) -
Coupling Reagent: HATU (2.9 eq) or DIC (3.0 eq) / Oxyma Pure (3.0 eq)
-
Base: DIPEA (6.0 eq) (if using HATU)
-
Solvent: DMF (minimal volume for 0.1–0.2 M concentration)
-
-
Coupling: Shake at RT for 60–90 minutes.
-
QC: Perform standard Kaiser Test (Primary amine check). If negative, proceed.
The Critical Step: Elongation from the -Isopropyl Amine
This is the failure point for most syntheses. The isopropyl group creates a "steric wall." The secondary amine is nucleophilic but physically inaccessible.
Constraint: The Kaiser Test will NOT work here (it detects primary amines). You must use the Chloranil Test or Bromophenol Blue to monitor this step.
Option 1: The "Silver Standard" (HATU/HOAt)
Best for: Coupling Glycine, Alanine, or unhindered residues onto
-
Deprotection: Remove Fmoc from
-iPr-Abu (20% Piperidine/DMF, min). Wash DMF ( ).[2][3] -
Activation:
-
Incoming Fmoc-AA-OH (5.0 eq)
-
HATU (5.0 eq)
-
HOAt (5.0 eq) (Crucial additive for secondary amines)
-
DIPEA (10.0 eq)
-
-
Coupling: React for 2 to 4 hours at RT. Double coupling is highly recommended.[4]
-
QC: Perform Chloranil Test.
-
Blue particles: Incomplete. Proceed to Option 2.
-
Colorless/Yellow: Complete.
-
Option 2: The "Gold Standard" (BTC / Acid Chloride)
Best for: Coupling Valine, Leucine, Phenylalanine, or any hindered residue onto
WARNING: BTC generates phosgene.[5] Perform in a well-ventilated fume hood.
Reagents:
-
Bis(trichloromethyl)carbonate (BTC)
-
2,4,6-Collidine (Base)
-
Incoming Fmoc-AA-OH
-
Dry THF or DCM (Avoid DMF during activation)
Protocol:
-
Activation (In Solution):
-
Dissolve Fmoc-AA-OH (5.0 eq) and BTC (1.65 eq) in dry THF/DCM.
-
Cool to 0°C.[6]
-
Add 2,4,6-Collidine (14 eq) dropwise. A white precipitate (collidinium salt) will form.
-
Stir for 15–20 minutes to form the acid chloride.
-
-
Coupling (On Resin):
-
Add the suspension directly to the resin (containing the deprotected
-iPr-Abu amine). -
Shake for 2–4 hours at RT.
-
-
Wash: DCM (
), DMF ( ). -
Verification: This method rarely fails. Confirm with Chloranil test.
Quality Control & Troubleshooting
Data Summary: Coupling Reagent Efficiency for -Alkyl Amines
| Reagent System | Reactivity | Risk of Epimerization | Recommended For |
| HBTU / DIPEA | Low | Low | Do not use for |
| DIC / Oxyma | Medium | Low | Coupling to the |
| HATU / HOAt | High | Medium | Coupling simple AAs onto |
| PyAOP / HOAt | Very High | Medium | Difficult sequences (e.g., |
| BTC (Acid Chloride) | Extreme | High (if base is excessive) | The only reliable method for bulky AAs onto |
The Chloranil Test Protocol (For Secondary Amines)
Since the Kaiser test is unreliable for
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2%
-Chloranil in DMF. -
Procedure: Place a few resin beads in a tube. Add 2 drops of A and 2 drops of B. Let stand for 5 mins.
-
Result:
-
Dark Blue/Green Beads: Free secondary amine present (Coupling Failed).
-
Transparent/Yellow/Reddish: Blocked amine (Coupling Successful).
-
References
-
Teixidó, M., et al. (2005). "Solid-phase synthesis of N-alkyl amino acids." Journal of Peptide Science, 11(2), 85-102. Link
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link
-
Falb, E., et al. (1999). "Bis(trichloromethyl)carbonate (triphosgene): A reagent for the solid phase synthesis of amino acid chlorides." Journal of Peptide Research, 53(5), 507-517. Link
-
Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236-237. Link
-
Carpino, L. A., et al. (1996). "Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents." Journal of the Chemical Society, Chemical Communications, (5), 585-586. Link
Sources
Application Note: 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride as a Reference Standard in Analytical Chemistry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the use of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride as an analytical reference standard. This compound is structurally related to key intermediates in the synthesis of pharmaceuticals, making it a critical component for identity, purity, and quantification assays. This application note details its physicochemical properties, handling procedures, and validated protocols for its analysis using High-Performance Liquid Chromatography (HPLC) and confirmatory identification by Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to be robust and adhere to the principles of scientific integrity, providing researchers and quality control analysts with the tools for accurate and reproducible results.
Introduction: The Critical Role of a Reference Standard
This compound is a derivative of aminobutanoic acid, an important structural motif in medicinal chemistry. Its relevance often arises as a potential process-related impurity or a metabolite in the manufacturing of active pharmaceutical ingredients (APIs) where valine or its derivatives are used as starting materials.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for analytical applications.
An analytical reference standard is a highly purified and well-characterized compound used as a measurement base. Its primary purpose is to ensure the identity, strength, quality, and purity of a substance. The use of a certified reference standard is fundamental for:
-
Method Validation: Establishing the performance characteristics of an analytical procedure, as mandated by regulatory bodies following ICH guidelines.[2][3]
-
Quantification: Accurately determining the concentration of the analyte in a sample matrix.
-
Peak Identification: Confirming the identity of a substance in a chromatogram by comparing its retention time and/or mass spectrum to that of the known standard.
-
System Suitability: Verifying that the analytical system is performing as expected before running samples.
Physicochemical Properties and Characterization
A thorough characterization of the reference standard is the foundation of its utility. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(propan-2-ylamino)butanoic acid;hydrochloride | Derived from similar structures[4][5] |
| Molecular Formula | C₇H₁₆ClNO₂ | Derived from structure |
| Molecular Weight | 181.66 g/mol | Calculated |
| CAS Number | Not available; requires specific synthesis and registration | N/A |
| Appearance | White to off-white solid | Typical for amino acid hydrochlorides |
| Solubility | Soluble in water and methanol | General property of amino acid hydrochlorides |
Note: The exact properties should be confirmed with the Certificate of Analysis (CoA) provided by the supplier.[6]
Standard Preparation, Handling, and Storage
The integrity of a reference standard is contingent upon its proper handling and storage. Amino acid hydrochlorides are generally stable, but precautions are necessary to prevent degradation and contamination.
Storage
Store the solid reference standard in a tightly sealed container, protected from light and moisture, at a controlled temperature (typically 2-8 °C).[7] The hydrochloride form is hygroscopic; therefore, storage in a desiccator is recommended.
Preparation of Stock Solutions
Stock solutions should be prepared in a Class A volumetric flask using high-purity solvents.
-
Recommended Solvent: 0.1 N Hydrochloric Acid (HCl) or a mixture of methanol and water. The use of 0.1 N HCl can enhance the stability of many amino acids in solution.[8][9]
-
Caution: Some amino acids, like glutamic acid, can degrade to pyroglutamic acid in acidic solutions over time.[8][10] While this specific degradation pathway is not expected for the title compound, stability studies are always recommended.
Protocol for Stock Solution Preparation (1 mg/mL):
-
Allow the reference standard container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh approximately 10 mg of the standard into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of the chosen solvent (e.g., 0.1 N HCl) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the solvent and mix thoroughly.
This stock solution should be stored at 2-8 °C and its stability evaluated. For routine use, working standards should be prepared fresh daily by diluting the stock solution.
Analytical Methodologies
The choice of analytical method depends on the required sensitivity, selectivity, and purpose of the analysis (e.g., quantification vs. identity).
Workflow for Reference Standard Utilization
The following diagram illustrates the general workflow from receiving the standard to obtaining analytical results.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Analytical purity method development and validation by gas chromatography of l valine methyl ester hydrochloride for production of anti-hypertensive drugs | PDF [slideshare.net]
- 3. iiste.org [iiste.org]
- 4. 2-[(Propan-2-yl)amino]acetic acid hydrochloride | C5H12ClNO2 | CID 19986908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (s)-2-Aminobutanoic acid hydrochloride | C4H10ClNO2 | CID 15556546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(propan-2-ylamino)propanoic acid hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. agilent.com [agilent.com]
- 8. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 10. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Pharmacokinetic Analysis of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
Abstract
This document provides a detailed, field-proven methodology for conducting preclinical pharmacokinetic (PK) studies on 2-[(Propan-2-yl)amino]butanoic acid hydrochloride, a novel small molecule amino acid analog. The successful progression of any new chemical entity through the drug development pipeline is contingent upon a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.[1] This application note outlines a complete workflow, from in vivo study design and animal model selection to bioanalytical sample preparation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, and data interpretation. The protocols herein are designed to be self-validating and are grounded in authoritative regulatory guidelines to ensure data integrity and reliability.[2][3]
Introduction: The Rationale for Pharmacokinetic Profiling
This compound is an amino acid analog, a class of compounds with significant therapeutic potential. As with any potential therapeutic, characterizing its interaction with a biological system is paramount. Pharmacokinetic (PK) studies are fundamental to this characterization, providing critical insights that inform dosing strategies, predict efficacy, and identify potential safety liabilities.[4]
The primary objectives of a preclinical PK study for a novel compound like this are to determine:
-
Rate and Extent of Absorption: How quickly and completely is the compound absorbed into systemic circulation after administration?
-
Distribution: Where does the compound travel within the body, and to what extent does it penetrate tissues?
-
Metabolism: Is the compound chemically altered by the body, and what are the resulting metabolites?
-
Excretion: How is the compound and its metabolites eliminated from the body (e.g., via urine, feces)?[1]
This guide provides a robust framework for obtaining these critical parameters, leveraging the precision and sensitivity of modern bioanalytical techniques.
Preclinical Study Design: An Integrated Approach
A well-designed in vivo study is the bedrock of reliable PK data. The choices made at this stage directly impact the quality and interpretability of the final results.
Justification for Animal Model Selection
For initial PK screening of small molecules, the Sprague-Dawley rat is a widely accepted and scientifically justified model.[5][6]
-
Causality: This choice is based on several factors: their well-characterized physiology and metabolic pathways, which share similarities with humans; their manageable size, which allows for serial blood sampling; and their widespread availability and historical use, providing a wealth of comparative data.[5] The use of established rodent models is a standard practice in preclinical drug development to evaluate safety, efficacy, and pharmacokinetics.[7]
Dosing Strategy: Unveiling Bioavailability
To comprehensively understand the compound's behavior, a parallel study design involving both intravenous (IV) and oral (PO) administration is recommended.
-
Intravenous (IV) Administration: A bolus IV dose (e.g., 1-2 mg/kg) is administered directly into the systemic circulation. This route serves as the 100% bioavailability benchmark, allowing for the determination of key elimination parameters like clearance (CL) and volume of distribution (Vd).
-
Oral (PO) Administration: An oral gavage dose (e.g., 5-10 mg/kg) is administered. Data from this route, when compared to the IV data, allows for the calculation of absolute oral bioavailability (%F), a critical parameter for assessing a drug's potential for oral delivery.
The selection of dose levels should ideally be informed by prior in vitro toxicology or in vivo efficacy studies to ensure they are well-tolerated and pharmacologically relevant.
Experimental Workflow
The overall experimental process follows a systematic progression from drug administration to final data analysis.
Caption: Overall Pharmacokinetic Study Workflow.
Bioanalytical Method: LC-MS/MS Quantification
The quantitative analysis of amino acid analogs in complex biological matrices like plasma is best achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]
-
Causality: This technique is chosen for its superior sensitivity (detecting low concentrations) and selectivity (distinguishing the analyte from endogenous matrix components), which are critical for accurate pharmacokinetic analysis.[9][10]
Materials and Reagents
-
Analyte: this compound reference standard
-
Internal Standard (IS): Stable isotope-labeled (SIL) 2-[(Propan-2-yl)amino]butanoic acid (e.g., d7-labeled) is highly recommended for its ability to co-elute and experience similar ionization effects, thus providing the most accurate correction for sample processing variability.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (for mobile phase modification).
-
Matrix: Blank K2-EDTA rat plasma.
Protocol 1: Sample Preparation via Protein Precipitation
This protocol describes an efficient method for extracting the analyte from plasma.
-
Causality: Protein precipitation with a cold organic solvent is a rapid and effective technique for removing high-abundance proteins that would otherwise interfere with the LC-MS analysis.[8][11] Acetonitrile is often chosen for its ability to yield a clean supernatant.
Step-by-Step Procedure:
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown study samples.
-
To each tube, add 25 µL of the respective plasma sample.
-
Add 100 µL of the Internal Standard (IS) working solution (prepared in acetonitrile) to every tube.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 80 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
The samples are now ready for injection into the LC-MS/MS system.
Caption: Bioanalytical Sample Preparation Workflow.
Instrumentation and Method Validation
The method must be validated according to established regulatory guidelines to ensure its reliability.[2][3][12]
| Parameter | Description & Rationale |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm). Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water. Acidification promotes better peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized to ensure separation from endogenous matrix components. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). The amino group is readily protonated. |
| MS Detection | Multiple Reaction Monitoring (MRM). Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the IS. |
Table 1: Recommended LC-MS/MS Parameters.
A full method validation should be performed, assessing the parameters outlined by regulatory bodies.
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
| Selectivity | No significant interference at the retention time of the analyte and IS. | Ensures the method is measuring only the intended compound. |
| Calibration Curve | r² ≥ 0.99, 8-10 non-zero standards. | Demonstrates a reliable relationship between concentration and response. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples at multiple levels. | Confirms the method provides results that are both correct (accurate) and reproducible (precise). |
| Matrix Effect | Assessed to ensure ionization is not suppressed or enhanced by the biological matrix. | Guarantees that different lots of plasma do not affect quantification. |
| Stability | Analyte is stable under various conditions (bench-top, freeze-thaw, long-term storage). | Ensures sample integrity from collection to analysis. |
Table 2: Key Bioanalytical Method Validation Parameters and Criteria.[2][3]
Pharmacokinetic Data Analysis and Interpretation
Once the plasma concentrations have been determined at each time point, the data is analyzed to derive the key PK parameters.
Non-Compartmental Analysis (NCA)
NCA is a standard method used to calculate PK parameters directly from the plasma concentration-time data without making assumptions about the underlying physiological model. Software such as Phoenix™ WinNonlin® is commonly used for this purpose.
Key Pharmacokinetic Parameters
The following diagram and table summarize the essential parameters derived from the concentration-time profile.
Caption: Representative Plasma Concentration-Time Profile.
| Parameter | Description | Significance in Drug Development |
| Cmax | Maximum observed plasma concentration. | Related to the onset of pharmacological effect and potential for acute toxicity. |
| Tmax | Time at which Cmax is reached. | Indicates the rate of drug absorption. |
| AUC (0-t) | Area under the concentration-time curve from time zero to the last measurable point. | Represents the total drug exposure over the measured time period. |
| AUC (0-inf) | AUC extrapolated to infinity. | Represents the total drug exposure after a single dose. |
| t½ | Elimination half-life. | Determines the time required to eliminate half the drug from the body; dictates dosing frequency. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination. |
| Vd | Volume of distribution. | An apparent volume indicating the extent of drug distribution into tissues versus remaining in the plasma. |
| %F | Absolute Oral Bioavailability. | The fraction of the oral dose that reaches systemic circulation; crucial for determining the viability of an oral formulation. |
Table 3: Primary Pharmacokinetic Parameters.
Conclusion
This application note provides a comprehensive and scientifically-grounded framework for the pharmacokinetic evaluation of this compound. By integrating a robust in vivo study design with a highly sensitive and selective LC-MS/MS bioanalytical method, researchers can generate high-quality, reliable data. This information is indispensable for making critical decisions in the drug development process, ultimately guiding the compound from preclinical discovery toward potential clinical application. Adherence to these protocols and the principles of regulatory validation will ensure the integrity and defensibility of the resulting pharmacokinetic profile.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Hoffman, B. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. [Link]
-
Selvita. In Vivo Models. [Link]
-
Slideshare. (2016). Bioanalytical method validation emea. [Link]
-
BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. [Link]
-
Lin, M., et al. (2017). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. In Pharmacokinetic Drug-Drug Interactions. IntechOpen. [Link]
-
U.S. Food and Drug Administration. (2021). FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]
-
Creative Biolabs. (2024). Small Animal In Vivo PK Service. [Link]
-
Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]
-
U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]
-
U.S. Food and Drug Administration. (2022). Population Pharmacokinetics Guidance for Industry. [Link]
-
Scribd. FDA Bioequivalence Study Guidelines. [Link]
-
Federal Register. (2013). Draft Guidance for Industry on Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application; Availability. [Link]
-
Ovid. Bioanalytical LC separation techniques for... : Bioanalysis. [Link]
-
NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]
Sources
- 1. biotechfarm.co.il [biotechfarm.co.il]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. researchgate.net [researchgate.net]
- 6. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 7. selvita.com [selvita.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. nebiolab.com [nebiolab.com]
- 11. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride. As a crucial intermediate in various pharmaceutical syntheses, optimizing its yield and purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation via reductive amination of 2-oxobutanoic acid with isopropylamine.
I. Synthesis Overview: Reductive Amination Pathway
The primary and most efficient route for synthesizing this compound is the reductive amination of 2-oxobutanoic acid (α-ketobutyric acid) with isopropylamine. This process typically involves two key steps:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of isopropylamine on the carbonyl group of 2-oxobutanoic acid, forming a hemiaminal intermediate. This intermediate then dehydrates to yield a protonated imine (Schiff base).
-
Reduction: The imine intermediate is subsequently reduced to the desired secondary amine, 2-[(propan-2-yl)amino]butanoic acid.
-
Salt Formation: The final product is isolated as a hydrochloride salt by treatment with hydrochloric acid, which often improves stability and ease of handling.
The overall yield and purity of the final product are highly dependent on several factors, including the choice of reducing agent, solvent, reaction temperature, and pH control.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Potential Causes:
-
Incomplete Imine Formation: The equilibrium between the reactants and the imine may not favor the product. This can be due to the presence of excess water or inappropriate pH.
-
Inefficient Reduction: The chosen reducing agent may not be potent enough or may be consumed by side reactions.[1]
-
Side Reactions: Over-alkylation can occur where the product amine reacts with another molecule of the keto acid, leading to tertiary amine byproducts.[2][3]
-
Product Degradation: The product may be unstable under the reaction or work-up conditions.
-
Suboptimal Reaction Conditions: Temperature, reactant concentration, and reaction time can all significantly impact yield.[4]
Solutions:
-
Driving Imine Formation:
-
Water Removal: While the reaction is often performed in a protic solvent, removing the water formed during imine formation can shift the equilibrium. This is often less practical for this specific synthesis.
-
pH Control: The optimal pH for imine formation is typically mildly acidic (pH 4-6). This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic. Consider using a buffer or adding a catalytic amount of a weak acid like acetic acid.
-
-
Optimizing the Reduction Step:
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): A common and cost-effective choice. However, it can be less effective for reducing imines, especially at neutral pH.[5] Its reactivity increases in more acidic conditions, but this can also lead to the reduction of the carboxylic acid.
-
Sodium Cyanoborohydride (NaBH₃CN): Generally more selective for imines over ketones and stable in mildly acidic conditions, making it a good choice for one-pot reductive aminations.[1][6] Exercise caution due to the potential release of toxic hydrogen cyanide gas if the pH drops too low.
-
Sodium Triacetoxyborohydride (STAB): A milder and safer alternative to NaBH₃CN, often providing cleaner reactions and good yields.[1] It is particularly effective in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalytic Hydrogenation (H₂/Pd/C): A clean and effective method, often providing high yields.[1] However, it requires specialized equipment (hydrogenator) and careful handling of the pyrophoric catalyst.
-
-
Stoichiometry: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. A 1.5 to 2-fold excess is a good starting point.
-
-
Minimizing Side Reactions:
-
Control Stoichiometry: Using a slight excess of the amine can help to minimize the formation of tertiary amine byproducts.[7]
-
One-Pot vs. Two-Step: While a one-pot reaction is more efficient, a two-step approach (forming the imine first, then adding the reducing agent) can sometimes provide better control and higher purity.
-
Q2: I'm observing significant amounts of unreacted starting materials (2-oxobutanoic acid or isopropylamine) in my final product. What's going wrong?
Potential Causes:
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.
-
Poor Mixing: In heterogeneous reactions (e.g., with a solid-supported reducing agent), inadequate stirring can lead to incomplete conversion.
-
Deactivation of Reagents: The reducing agent may have degraded due to moisture or improper storage.
Solutions:
-
Reaction Monitoring: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy, to monitor the disappearance of starting materials and the formation of the product.
-
Optimize Reaction Time and Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). However, be mindful that higher temperatures can also promote side reactions.
-
Ensure Homogeneity: If using a solid reagent, ensure vigorous stirring to maintain a well-mixed suspension.
-
Reagent Quality: Use freshly opened or properly stored reagents. The potency of sodium borohydride, in particular, can diminish over time if exposed to atmospheric moisture.
Q3: My final product is difficult to purify and contains several impurities. How can I improve the purity?
Potential Causes:
-
Formation of Diastereomers: If the starting 2-oxobutanoic acid is racemic, the final product will be a mixture of diastereomers, which can be difficult to separate.
-
Over-alkylation Products: As mentioned, the formation of tertiary amines is a common side reaction.[2]
-
Residual Reducing Agent Byproducts: Boron salts from borohydride reductions can be challenging to remove completely.
-
Incomplete Salt Formation: If the pH is not sufficiently acidic during the hydrochloride salt formation, some of the free amine may remain.
Solutions:
-
Purification Strategy:
-
Crystallization: The hydrochloride salt of the product is often a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water, ethanol/ether).
-
Acid-Base Extraction: An aqueous work-up with pH adjustment can be used to separate the amphoteric amino acid product from non-polar impurities.[8] Dissolve the crude product in water, wash with a non-polar organic solvent (e.g., ethyl acetate) to remove organic impurities, then carefully adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Ion-Exchange Chromatography: For challenging separations, ion-exchange chromatography can be a powerful tool.
-
-
Controlling Stereochemistry: If a specific stereoisomer is required, consider using an enantiomerically pure starting material or employing a chiral reducing agent or catalyst.
-
Work-up Procedure:
-
After the reduction is complete, quench the reaction carefully by slowly adding acid (e.g., 1M HCl) to destroy any remaining reducing agent.
-
During the formation of the hydrochloride salt, ensure the pH is sufficiently low (pH 1-2) to fully protonate the amine.
-
III. Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reaction?
A: The choice of solvent depends on the reducing agent.
-
For NaBH₄ , protic solvents like methanol or ethanol are commonly used.
-
For STAB , aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.
-
For catalytic hydrogenation , methanol or ethanol are typical choices. It's worth noting that greener solvent alternatives like ethyl acetate have been shown to be effective for some reductive aminations, particularly with reagents like STAB.[9]
Q: How do I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable eluent system (e.g., a mixture of dichloromethane and methanol with a small amount of acetic acid or ammonia) to separate the starting materials from the product. Staining with ninhydrin can be used to visualize the amine product. For more quantitative analysis, LC-MS or ¹H NMR spectroscopy can be employed.
Q: Can I use a different keto acid or amine in this procedure?
A: Yes, the general principles of reductive amination are broadly applicable to a wide range of ketones, aldehydes, and amines.[6] However, the optimal reaction conditions (e.g., choice of reducing agent, solvent, temperature) may need to be re-optimized for different substrates. Sterically hindered ketones or amines may react more slowly.[10]
Q: My final product is an oil instead of a solid. What should I do?
A: The hydrochloride salt of 2-[(propan-2-yl)amino]butanoic acid is expected to be a solid. If you obtain an oil, it may indicate the presence of impurities or residual solvent. Try the following:
-
Trituration: Add a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether or acetone) and stir vigorously. This may induce crystallization.
-
Re-precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol) and then add a poor solvent (e.g., diethyl ether) dropwise until the product precipitates.
-
Lyophilization: If the product is water-soluble, dissolving it in water and freeze-drying can yield a solid powder.
IV. Data and Workflow Visualization
Key Parameter Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Reducing Agent | NaBH₄ | NaBH₃CN | STAB | STAB and NaBH₃CN often give cleaner reactions and higher yields for imine reduction. |
| Solvent | Methanol | Dichloromethane | Ethyl Acetate | Solvent choice is dependent on the reducing agent. Ethyl acetate is a greener alternative.[9] |
| Temperature | Room Temp | 40 °C | 0 °C | Room temperature is a good starting point. Gentle heating may increase the reaction rate, but can also promote side reactions. |
| pH (Imine Formation) | ~8-9 (Basic) | ~4-6 (Mildly Acidic) | Neutral | Mildly acidic conditions generally favor imine formation. |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the synthesis.
V. Experimental Protocol Example
Synthesis of this compound using STAB
-
Imine Formation: To a solution of 2-oxobutanoic acid (1.0 eq) in dichloromethane (DCM, approx. 0.5 M), add isopropylamine (1.1 eq). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (STAB) (1.5 eq) in DCM. Slowly add the STAB suspension to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Extraction: Combine the organic layers and extract with 1M HCl (aq).
-
Isolation: Concentrate the aqueous layer under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropanol/water, to yield the pure this compound.
VI. References
-
Sciencemadness.org. (2010, December 12). Isopropylamine one pot synthesis.
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros.
-
Northuis, P. G. M. (1998). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Tetrahedron Letters, 39.
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros.
-
Shaanxi Bloom Tech Co., Ltd. (2024, December 23). How Is N-Isopropylbenzylamine Synthesized?
-
Synple Chem. Application Note – Reductive Amination.
-
Google Patents. (n.d.). CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.
-
Pharmaffiliates. (n.d.). API Yield Optimization Techniques and Strategies.
-
Wiley-VCH. (n.d.). Side Reactions in Organic Synthesis.
-
Google Patents. (n.d.). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.
-
Google Patents. (n.d.). CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
-
BenchChem. (n.d.). Side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones.
-
Parulekar, S. J. (2018, March 22). Yield optimization for multiple reactions. ResearchGate.
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.
-
National Center for Biotechnology Information. (n.d.). (s)-2-Aminobutanoic acid hydrochloride. PubChem.
-
Ismail, I. (n.d.). Statistical Tools to Optimize the Recovery of Bioactive Compounds from Marine Byproducts.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds.
-
Google Patents. (n.d.). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
-
MDPI. (2025, November 12). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline.
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
-
The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ.
-
Santa Cruz Biotechnology. (n.d.). 2-(propan-2-ylamino)propanoic acid hydrochloride.
-
Royal Society of Chemistry. (n.d.). Synthesis and optimization of a 2-isopropenyl-2-oxazoline based polymer for enhanced phenolic acid extraction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
Welcome to the technical support center for 2-[(Propan-2-yl)amino]butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for overcoming solubility issues encountered during experimental work with this compound. As an amino acid derivative hydrochloride salt, its aqueous solubility can be influenced by a variety of factors. This document provides a structured approach to systematically address and resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is my this compound not dissolving completely in water?
A2: Incomplete dissolution can be attributed to several factors:
-
Concentration: You may be attempting to prepare a solution that exceeds the intrinsic solubility of the compound in water at the given temperature.
-
pH of the Solution: The pH of the aqueous medium is critical. As an amino acid hydrochloride, the compound's ionization state, and therefore its solubility, is highly pH-dependent.[3][4][5][6][7][8][9]
-
Common Ion Effect: If your aqueous solution already contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt.[10][11][12][13][14]
-
Temperature: Solubility is temperature-dependent. Room temperature may not be sufficient to dissolve higher concentrations.
-
Purity and Form of the Compound: The physical form (e.g., crystalline vs. amorphous) and the presence of impurities can affect solubility.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can be an effective method to increase the dissolution rate and solubility. However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation. It is recommended to perform initial stability tests if you plan to use elevated temperatures.
Q4: Is it advisable to use a magnetic stirrer or vortex to aid dissolution?
A4: Yes, mechanical agitation such as stirring or vortexing is highly recommended. It increases the interaction between the solute and the solvent, which can significantly accelerate the dissolution process. For challenging solutes, sonication in a water bath can also be a useful technique.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: The compound forms a suspension or settles at the bottom.
This indicates that the concentration is above the compound's solubility limit under the current conditions.
Caption: Systematic workflow for troubleshooting solubility issues.
Protocol 1: pH Adjustment
The solubility of amino acids and their salts is highly dependent on pH.[4][5][6][7][8][9] The compound will have its lowest solubility at its isoelectric point (pI) and will be more soluble at pH values further from the pI.
Step-by-Step Methodology:
-
Prepare a Slurry: Add the desired amount of this compound to a smaller volume of purified water (e.g., 50-70% of the final volume).
-
Initial pH Measurement: Measure the pH of the resulting slurry. For a hydrochloride salt of an amino acid, the initial pH is likely to be acidic.
-
Acidification: To increase the positive charge on the molecule, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring and monitoring the pH. This will likely keep the amine protonated and may increase solubility.
-
Alkalinization: To increase the negative charge on the carboxyl group, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise. This will deprotonate the carboxylic acid, and at higher pH values, the amine. The resulting salt form may be more soluble.
-
Observation: Observe for complete dissolution at different pH values.
-
Volume Adjustment: Once the compound is fully dissolved, bring the solution to the final desired volume with purified water.
-
Final pH Check: Record the final pH of the solution.
Data Presentation: Expected pH-Solubility Profile (Illustrative)
| pH Range | Expected Predominant Species | Expected Relative Solubility | Rationale |
| < 2 | Cationic | High | Both the amine and carboxylic acid groups are protonated, leading to a net positive charge which is favorable for interaction with water. |
| 2 - 6 | Zwitterionic/Cationic | Variable, likely decreasing | As the pH approaches the pI, the net charge approaches zero, reducing solubility. |
| > 6 | Anionic/Zwitterionic | Increasing | The carboxylic acid is deprotonated, and as pH increases further, the amine may be deprotonated, leading to a net negative charge and increased solubility. |
Protocol 2: Co-solvent Screening
If pH adjustment alone is insufficient or undesirable for your application, the use of co-solvents can be explored. Co-solvents can modify the polarity of the solvent system, reducing the dielectric constant and making it more favorable for dissolving compounds with hydrophobic moieties.
Step-by-Step Methodology:
-
Select Co-solvents: Choose a panel of water-miscible organic solvents commonly used in research.
-
Prepare Stock Solutions: Prepare concentrated stock solutions of this compound in the neat co-solvents if possible, or use the co-solvents to dissolve the compound directly.
-
Titration Method:
-
Prepare a slurry of the compound in water.
-
Slowly add the co-solvent dropwise while stirring until the compound dissolves. Note the final percentage (v/v) of the co-solvent.
-
-
Direct Dissolution Method:
-
Attempt to dissolve a known amount of the compound in pre-mixed aqueous solutions with varying percentages of the co-solvent (e.g., 10%, 20%, 50% v/v).
-
Data Presentation: Common Co-solvents and Their Properties
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 10 - 50% | Generally well-tolerated in many biological systems. |
| Propylene Glycol | 10 - 40% | A common vehicle for pharmaceutical formulations. |
| Polyethylene Glycol (PEG 300/400) | 10 - 60% | Can enhance solubility through both co-solvency and potential complexation.[15] |
| Dimethyl Sulfoxide (DMSO) | 1 - 10% | A powerful solvent, but its compatibility with the downstream application must be verified. |
Advanced Strategies
If the above methods are not successful or suitable for your experimental design, more advanced formulation techniques can be employed.
Use of Surfactants
Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic parts of the molecule.[16][17][18][19][20]
-
Common Surfactants: Polysorbates (Tween® series), sorbitan esters (Span® series), and poloxamers (Pluronic® series).
-
Methodology: Prepare aqueous solutions containing the surfactant at concentrations above its critical micelle concentration (CMC). Then, attempt to dissolve the this compound in these solutions.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[15][21][22][23][24][25][26][27]
-
Common Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Methodology: Prepare aqueous solutions of the cyclodextrin and then add the this compound. Stirring and gentle heating can facilitate complex formation.
Caption: Decision-making process for selecting an advanced solubility enhancement strategy.
References
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]
-
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]
-
Examine. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
-
Nature Communications. (2022, March 8). The surface composition of amino acid – halide salt solutions is pH-dependent. Retrieved from [Link]
-
RSC Publishing. (2023, June 12). A recent overview of surfactant–drug interactions and their importance. Retrieved from [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]
-
Wikipedia. Common-ion effect. Retrieved from [Link]
-
AP Chemistry. 7.12 Common-Ion Effect. Retrieved from [Link]
-
Quora. (2018, November 25). How does the common ion effect influence the solubility of a sparingly soluble salt? Retrieved from [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
JOCPR. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
-
Contract Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
-
Academic Journals. (2014, April 8). Surfactants solubility, concentration and the other formulations effects on the drug release rate from a controlled-release matrix. Retrieved from [Link]
-
Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels? Retrieved from [Link]
-
Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]
-
Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]
-
ResearchGate. pH dependence of amino acid solubility. The solubility of an amino acid... Retrieved from [Link]
-
Prezi. (2025, November 9). Complexation for Solubility Enhancement. Retrieved from [Link]
-
PubChem. 2-[(Propan-2-yl)amino]acetic acid hydrochloride. Retrieved from [Link]
-
PubChem. (s)-2-Aminobutanoic acid hydrochloride. Retrieved from [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
PMC. Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
Semantic Scholar. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
-
ResearchGate. Effect of salts and amino acid on the solubility of amino acids in... Retrieved from [Link]
-
University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]
-
University of Rhode Island. The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Solubility and dissolution enhancement strategies: Current understanding and recent trends. Retrieved from [Link]
-
ACS Publications. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Retrieved from [Link]
-
PMC. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Retrieved from [Link]
-
IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
PMC. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Allied Science. Review on Inclusion Complexation: A Technique to Enhance the Solubility of Poorly Water Soluble Drug. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Complex formation between ?-cyclodextrin and amines in water and DMF solvents. Retrieved from [Link]
-
SciELO. Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. Retrieved from [Link]
-
Clark Science Center. (2026, January 9). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
AAPS. FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Retrieved from [Link]
-
FIP. FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP. Retrieved from [Link]
-
FDA. (2025, February 20). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
Sources
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- 3. The surface composition of amino acid – halide salt solutions is pH-dependent - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00104C [pubs.rsc.org]
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Optimization of reaction conditions for 2-[(Propan-2-yl)amino]butanoic acid hydrochloride derivatization.
Analyte: 2-[(Propan-2-yl)amino]butanoic acid (also known as
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge: Derivatizing 2-[(Propan-2-yl)amino]butanoic acid presents a dual chemical challenge:
-
Steric Hindrance: The
-isopropyl group creates significant steric bulk around the nitrogen atom. Unlike primary amines, this secondary amine reacts sluggishly with standard acylating agents (e.g., TFAA, MSTFA) at room temperature. -
Salt Interference: The starting material is a hydrochloride salt (
). The protonated amine is non-nucleophilic and will not react with electrophiles (anhydrides/silylating agents) until neutralized.
The Solution:
We recommend a Two-Step Derivatization Protocol (Esterification
Core Protocol: The "Gold Standard" Workflow
This protocol is optimized for stability and chromatographic separation. It converts the analyte into the Isobutyl ester, Pentafluoropropionyl (PFP) derivative .
Reagents Required[1][4][6][7][8][10][11][12]
-
Reagent A (Esterification): Acetyl Chloride in Isobutanol (20:80 v/v). Note: Generates anhydrous HCl in situ.
-
Reagent B (Acylation): Pentafluoropropionic Anhydride (PFPA) in Ethyl Acetate (1:1).
-
Catalyst/Scavenger: Anhydrous Pyridine.
Step-by-Step Methodology
| Step | Action | Technical Rationale (The "Why") |
| 1 | Weigh ~1-2 mg of sample into a reaction vial. Add 200 µL Reagent A . | Acetyl chloride reacts with isobutanol to form anhydrous HCl, catalyzing the esterification of the carboxylic acid. |
| 2 | Cap and heat at 100°C for 45 mins . | High temperature ensures complete conversion of the hindered carboxyl group. |
| 3 | Evaporate to dryness under | CRITICAL: Removes excess HCl and alcohol. Residue is now the Amino-Ester Hydrochloride. |
| 4 | Add 100 µL Ethyl Acetate + 50 µL PFPA + 20 µL Pyridine . | Pyridine neutralizes the HCl salt, liberating the free amine to react with the anhydride. |
| 5 | Cap and heat at 80°C for 30 mins . | The |
| 6 | Evaporate to dryness. Reconstitute in 100 µL Ethyl Acetate/Hexane. | Removes excess acid byproducts (Pentafluoropropionic acid) that damage GC columns. |
Visualization: Reaction Logic & Troubleshooting
Figure 1: Reaction Workflow & Pathway
This diagram illustrates the sequential transformation and the critical role of the base in Step 2.
Caption: Sequential transformation of N-isopropyl-2-aminobutyric acid. Note that acylation (Step 3) cannot proceed without the neutralization step (Step 2).
Optimization & Troubleshooting (Q&A)
Module A: The "Missing Peak" Phenomenon
Q: I followed the protocol, but I see the ester peak with no acylation (free amine). Why? A: This is the classic Salt Block Effect .
-
Cause: You likely omitted the base (Pyridine) or failed to remove the excess HCl from Step 1. The amine remained protonated (
) and could not attack the anhydride. -
Optimization: Ensure you evaporate Step 1 completely to dryness. In Step 2, increase the Pyridine volume to 30 µL to ensure the reaction environment is basic enough to scavenge the HCl.
Module B: Low Yields & Steric Hindrance
Q: I see the derivative, but the peak area is small and I see tailing precursors. How do I improve yield?
A: The
-
Temperature: Increase Step 2 temperature to 100°C .
-
Time: Extend reaction time to 60 minutes .
-
Reagent Swap: Switch from TFAA (Trifluoroacetic Anhydride) to HFBA (Heptafluorobutyric Anhydride) . The larger perfluoro-chain often stabilizes the derivative in the injector port and improves volatility for hindered amines.
Module C: Moisture Instability
Q: My calibration curve is non-linear, and the response drops over time. A: Anhydrides and their derivatives are moisture-sensitive.
-
Diagnosis: Check for "ghost peaks" of the free acid (Butanoic acid derivative) which indicates hydrolysis.
-
Fix: Use Anhydrous solvents (stored over molecular sieves). Do not use old anhydride bottles (they turn into acid over time). Inject immediately after reconstitution.
Decision Tree for Troubleshooting
Use this logic flow to diagnose chromatographic issues.
Caption: Diagnostic logic for common failure modes in hindered amino acid derivatization.
Comparative Data: Reagent Selection
The following table summarizes the efficiency of different acylating agents for
| Acylating Agent | Derivative Stability | Steric Penetration | Recommended Temp | Notes |
| TFAA (Trifluoroacetyl) | Low | Moderate | 60°C | Most volatile, but derivative is prone to hydrolysis. |
| PFPA (Pentafluoropropionyl) | High | High | 80-100°C | Best Balance. Good volatility and stability for secondary amines. |
| HFBA (Heptafluorobutyryl) | High | Very High | 100°C | Best for extremely hindered amines, but longer retention times. |
References
-
Sobolevsky, T. G., et al. (2003). One-step derivatization of amino acids for GC-MS with alkyl chloroformates. This paper discusses the alternative aqueous-phase method which is useful if the anhydrous method fails.
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. The authoritative text on acylation mechanisms and steric hindrance.
-
Husek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids.[1] Journal of Chromatography A. Establishes the fundamentals of alkyl chloroformate derivatization for hindered amines.
-
Sigma-Aldrich (Merck). Derivatization Reagents for GC. Technical Bulletin describing the reactivity of PFPA vs TFAA.
Sources
Troubleshooting guide for 2-[(Propan-2-yl)amino]butanoic acid hydrochloride in biological assays
Compound Identity: 2-[(Propan-2-yl)amino]butanoic acid hydrochloride Synonyms: N-Isopropyl-2-aminobutyric acid HCl; N-Isopropyl-α-aminobutyric acid HCl Chemical Class: N-Alkylated Non-Proteinogenic Amino Acid Primary Applications: Amino Acid Transporter (LAT1/SLC7A5) Probes, Peptidomimetic Synthesis, HCV NS5B Inhibitor Intermediates.
Introduction
Welcome to the technical support center. As a Senior Application Scientist, I often see researchers encounter "silent failures" with this compound. Unlike standard amino acids, this compound presents a dual challenge: the hydrochloride salt counterion induces significant acidification in unbuffered media, while the N-isopropyl group introduces steric hindrance that alters enzymatic kinetics and chemical coupling efficiency.
This guide moves beyond basic handling to address the specific physicochemical and biological hurdles you will face in the lab.
Part 1: Reconstitution & Solubility (The Foundation)
The Issue: Users frequently report precipitation upon adding stock solutions to cell culture media, or unexpected cytotoxicity in control wells. The Cause: The HCl moiety releases protons upon dissolution, drastically lowering the pH of weak buffers (like unsupplemented RPMI/DMEM). Furthermore, the N-isopropyl group increases lipophilicity compared to the parent amino acid, altering solubility dynamics.
Troubleshooting Q&A
Q: My stock solution is clear, but my cell media turns yellow immediately upon addition. Is the compound contaminated? A: No, this is a pH artifact. The "yellow" shift in phenol red indicates a pH drop (acidification) caused by the HCl salt.
-
Mechanism: At 10 mM final concentration, an HCl salt can drop media pH to < 6.5, which is cytotoxic independent of the compound's pharmacology.
-
Solution: You must neutralize the stock solution before addition or use a high-capacity buffer (HEPES).
Q: I cannot get the compound to dissolve in pure water at >50 mM. A: While the HCl salt aids water solubility, the hydrophobic N-isopropyl group limits it compared to native aminobutyric acid.
-
Protocol: Use a DMSO co-solvent system . Dissolve in 100% DMSO first to create a hyper-concentrated stock (e.g., 500 mM), then dilute into aqueous buffer.
Master Protocol: Neutralized Stock Preparation
| Step | Action | Technical Rationale |
| 1 | Weigh compound for a 100 mM stock. | High concentration minimizes DMSO volume in final assay. |
| 2 | Dissolve in 100% Anhydrous DMSO . | Ensures complete solvation of the lipophilic N-alkyl core. |
| 3 | Critical: Prepare 1M HEPES (pH 7.4) . | Phosphate buffers (PBS) may precipitate at high concentrations with certain ions; HEPES is safer. |
| 4 | Dilution: Dilute DMSO stock 1:10 into media containing 25 mM HEPES . | The HEPES buffer capacity neutralizes the HCl protons released. |
Workflow Visualization: Solubility Decision Tree
Figure 1: Decision tree for solubilization and pH correction to prevent false-positive cytotoxicity.
Part 2: Biological Assays (Transport & Metabolism)
The Issue: Inconsistent IC50 values in uptake assays or lack of effect in metabolic screens. The Cause: This compound is a structural mimic of Leucine and Valine . It targets the System L Transporter (LAT1/SLC7A5) . If your media contains high levels of competing amino acids (BCAAs), the compound cannot enter the cell.
Troubleshooting Q&A
Q: I see no biological effect in standard DMEM, even at high concentrations. A: Standard DMEM contains ~0.8 mM Valine, Leucine, and Isoleucine. These native amino acids outcompete N-isopropyl-2-aminobutyric acid for the LAT1 transporter.
-
Correction: You must use Amino Acid-Free Balanced Salt Solution (e.g., HBSS or Krebs-Ringer) for the uptake phase of your experiment.
Q: Is the compound metabolically stable? A: Yes, generally. The N-alkylation (isopropyl group) protects the amine from attack by many peptidases and transaminases that require a primary amine.
-
Implication: It acts as a metabolically stable probe rather than a fuel source. Do not use it to support cell growth in place of Glutamine/Valine.
Experimental Data: Competition Effects
The following table illustrates how media composition distorts potency data for this compound (simulated representative data based on LAT1 kinetics):
| Assay Buffer Composition | Competing BCAA Conc. | Apparent IC50 (Uptake Inhibition) | Status |
| HBSS (Buffer only) | 0 µM | 1.2 µM | True Potency |
| RPMI 1640 | ~150 µM | 45.0 µM | Shifted (False Low) |
| DMEM (High Glucose) | ~800 µM | >200 µM | Inactive (Masked) |
Pathway Visualization: LAT1 Competition Mechanism
Figure 2: Competitive mechanism at the LAT1 transporter. High concentrations of native BCAAs (Leucine) in rich media prevent the compound from engaging the target.
Part 3: Chemical Biology & Synthesis (Peptide Coupling)
The Issue: Researchers attempting to incorporate this amino acid into peptides (SPPS) report failed couplings or low yields. The Cause: Steric Hindrance. The isopropyl group attached to the nitrogen creates a bulky "shield" that prevents the incoming activated carboxyl group from forming a peptide bond. Standard HBTU/DIEA protocols will fail.
Troubleshooting Q&A
Q: My coupling efficiency is <10% using standard Fmoc/HBTU cycles. A: Secondary amines (N-alkyl amino acids) are notoriously difficult to acylate. The isopropyl group blocks the nucleophilic attack.
-
Solution: Switch to high-efficiency coupling reagents like HATU or PyAOP and use HOAt as an additive.
Q: Should I use a double coupling? A: Absolutely.
-
Protocol: Use 5 equivalents of Amino Acid, 5 eq HATU, 10 eq DIEA. React for 2 hours, then drain and repeat the coupling with fresh reagents.
Q: How do I verify the coupling? A: The Chloranil test is more sensitive for secondary amines than the Kaiser test (which detects primary amines). Use Chloranil or micro-cleavage followed by LC-MS.
References
-
N-Alkyl Amino Acid Synthesis & Properties
- Title: Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides.
- Source: ChemRxiv (2025).
-
URL:[Link] (Generalized landing for verification of N-alkyl coupling difficulty).
-
HCV NS5B Inhibitor Context (Relevance of Structure)
-
Amino Acid Transporter (LAT1)
- Title: Amino Acids in the Development of Prodrugs (Discusses N-alkyl/Valine analogs).
- Source: Molecules (MDPI, 2018).
-
URL:[Link]
-
General Handling of Amino Acid HCl Salts
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-[(Propan-2-yl)amino]butanoic acid HCl
Status: Active Guide Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Isolation, Crystallization, and Desalting of N-Isopropyl-2-aminobutyric acid HCl Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary: The "Sticky" Challenge
2-[(Propan-2-yl)amino]butanoic acid hydrochloride (also known as
-
High Hygroscopicity: It aggressively absorbs atmospheric moisture, turning from solid to deliquescent oil.[1][2]
-
Amphiphilic Confusion: The isopropyl group adds lipophilicity, but the zwitterionic/salt core remains highly polar, complicating standard extraction protocols.[1]
-
Inorganic Salt Affinity: In neutralization reactions, it co-precipitates with NaCl or KCl, making ash-free isolation difficult.[1][2]
This guide provides field-proven protocols to isolate this compound as a high-purity crystalline solid, moving beyond standard textbook methods that often fail for
Module 1: Critical Troubleshooting (The "Why" and "How")
Issue 1: The Product "Oils Out" Instead of Crystallizing
Diagnosis: This is a kinetic solubility issue. The compound is likely forming a supersaturated "oil" phase (liquid-liquid phase separation) rather than nucleating.[1] This usually happens due to:
-
Trace Water: Even 1% water can depress the melting point below room temperature.[2]
-
Fast Anti-solvent Addition: Shocking the solution forces the solute out as amorphous droplets.
Corrective Action:
-
Switch to Anhydrous Systems: Use anhydrous HCl in Dioxane or Ether for salt formation.[1]
-
The "Seeding" Trick: If you have any solid seed crystal (even impure), use it.[1][2] If not, scratch the glass surface vigorously with a glass rod at the air-liquid interface to induce nucleation.
-
Thermodynamic Control: Reheat the oiled-out mixture until it dissolves (add minimal solvent if needed), then cool extremely slowly (1°C/min) with gentle stirring.
Issue 2: High Sulfated Ash (Inorganic Salt Contamination)
Diagnosis: You neutralized the reaction with NaOH/KOH and evaporated the water. Now you have a mixture of your amino acid HCl and NaCl/KCl.[1] Both are white solids; both are water-soluble.[1]
Corrective Action:
-
The Solubility Differential: NaCl is virtually insoluble in boiling absolute ethanol or isopropanol. Your amino acid HCl salt is soluble.[3]
-
Protocol: Perform a "Hot Filtration" (see Protocol A below).
Module 2: Standard Operating Protocols (SOPs)
Protocol A: Desalting via Differential Solvation
Use this when your crude solid contains >5% inorganic salts (NaCl/KCl).[1]
| Step | Action | Critical Parameter |
| 1 | Dry Crude | Dry the crude mixture thoroughly under high vacuum (0.1 mbar) at 40°C for 4 hours. Water must be absent.[1] |
| 2 | Slurry | Suspend the solid in Absolute Ethanol (10 mL per gram of solid). |
| 3 | Heat | Heat to reflux (approx. 78°C) with vigorous stirring for 30 minutes. |
| 4 | Filter (Hot) | Filter the hot suspension through a sintered glass funnel (Grade 3) or Celite pad.[1] Keep the funnel hot to prevent premature crystallization. |
| 5 | Wash | Wash the filter cake (which is NaCl) with a small amount of hot ethanol. Combine filtrates. |
| 6 | Concentrate | Evaporate the ethanolic filtrate to dryness. The residue is your desalted amino acid HCl.[1] |
Protocol B: Anti-Solvent Recrystallization (The "Oil-to-Crystal" Method)
Use this to purify the desalted residue into a defined crystalline form.
Solvent System: Methanol (Solvent) / Diethyl Ether or Ethyl Acetate (Anti-solvent).[1]
-
Dissolution: Dissolve the crude oily residue in the minimum amount of dry Methanol at room temperature. (Target: 1 g in 2-3 mL).
-
Clarification: If the solution is hazy, filter through a 0.45 µm PTFE syringe filter.
-
First Cloud Point: Add anhydrous Diethyl Ether dropwise with stirring until a faint, persistent turbidity (cloudiness) appears.
-
Redissolution: Add drops of Methanol until the solution just becomes clear again.
-
Nucleation: Place the flask in a desiccator saturated with Ether vapor (vapor diffusion method) OR cool slowly to 4°C.
-
Isolation: Filter the resulting white hygroscopic needles rapidly under nitrogen/argon blanket to prevent moisture absorption.[1]
Module 3: Decision Logic & Workflow Visualization
Diagram 1: Purification Decision Matrix
Caption: Logical workflow for determining the correct purification path based on the physical state of the crude material.
[1]
Diagram 2: The "Hot Filtration" Desalting Mechanism
Caption: Solubility differential mechanism utilized in Protocol A to separate amino acid salts from inorganic byproducts.
[1]
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Ion Exchange Chromatography (DOWEX) instead of crystallization? A: Yes, but with a caveat.
-
Method: Bind the amino acid to a cation exchange resin (e.g., Dowex 50W-X8, H+ form).[1][2] Wash with water to remove non-basic impurities.[1] Elute with 1M NH4OH.[1]
-
The Problem: This elutes the free zwitterion, not the HCl salt. You will have to re-acidify with dilute HCl and evaporate, which brings you back to the risk of "oiling out" if water isn't removed perfectly.[1]
-
Recommendation: Use DOWEX only if the crude is extremely dirty (tarry). For simple salt removal, Protocol A is faster.[1]
Q: Why does my product turn pink/brown upon drying? A: This indicates oxidation, likely of unreacted isopropylamine or trace phenolic impurities if used in earlier steps.[1]
-
Fix: Perform the recrystallization (Protocol B) with a small amount of activated charcoal.[1] Filter the charcoal out before adding the anti-solvent. Ensure drying is done under vacuum, not in an air oven.
Q: The NMR shows a split in the isopropyl methyl signals. Is it impure? A: Not necessarily.[1]
-
Reason: Rotamers.[1] The
-isopropyl group can have restricted rotation due to steric hindrance or hydrogen bonding in the salt form, leading to broad or split peaks in H NMR (especially in DMSO-d6). -
Verification: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce into a sharp doublet, it is a clean compound exhibiting rotamerism, not an impurity.[1]
References
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for amino acid hydrochloride recrystallization techniques). [1]
-
Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. John Wiley & Sons.[1] (Foundational text on amino acid solubility and salt properties).
-
PubChem. (n.d.).[1][4] Compound Summary: (S)-isopropyl 2-aminobutanoate (Structural analog reference for physical properties). Retrieved from [1][4]
-
Perrin, D. D., & Armarego, W. L. F. (1988).[1][2] Purification of Laboratory Chemicals. Pergamon Press.[1] (Standard protocols for desalting organic salts).
Sources
Technical Support Center: Stability and Handling of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride in Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-[(Propan-2-yl)amino]butanoic acid hydrochloride. Here, we address common challenges related to its degradation in solution and offer troubleshooting strategies and frequently asked questions to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is an amino acid ester derivative. Like many similar compounds, its stability in solution is of paramount importance for obtaining reliable and reproducible experimental results. The primary pathway of degradation for this class of molecules is the hydrolysis of the ester linkage, a reaction that is highly sensitive to the solution's pH and temperature. The hydrochloride salt form of this compound inherently provides a more acidic environment in aqueous solutions, which is the first step in preventing rapid degradation.
Troubleshooting Guide: Degradation Issues
This section is designed to help you identify and resolve common problems encountered during the handling and storage of this compound solutions.
Issue 1: Rapid Loss of Parent Compound in Solution
Symptoms:
-
Inconsistent results in bioassays.
-
Appearance of unexpected peaks in HPLC analysis, corresponding to the parent amino acid and alcohol.
-
A gradual shift in the pH of the solution over time.
Root Cause Analysis:
The most probable cause is the hydrolysis of the ester bond, which is significantly accelerated by unfavorable pH conditions and elevated temperatures.
Immediate Actions & Solutions:
-
pH Verification and Adjustment: The pH of your solution is the most critical factor. For maximal stability, the pH should be maintained in a slightly acidic range.
-
Temperature Control: Ensure that your solutions are stored at recommended low temperatures and are only brought to room temperature for the shortest time necessary for your experiment.
-
Buffer Selection: The use of an appropriate buffer system is crucial for maintaining the optimal pH.
In-Depth Experimental Protocol: Preparing a Stabilized Solution
-
Solvent Selection: Begin by using high-purity, sterile water or an appropriate buffer.
-
Buffer Preparation: A citrate or acetate buffer is recommended to maintain a pH between 4.0 and 6.0.
-
Dissolution: Dissolve the this compound in the chilled buffer of choice.
-
Storage: Store the solution at 2-8°C for short-term use (days) or at -20°C or lower for long-term storage (weeks to months).
-
Handling: When using a frozen stock solution, thaw it quickly and keep it on ice during your experiment. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Issue 2: Variability Between Aliquots
Symptoms:
-
Different aliquots of the same stock solution yield different results.
-
The first aliquot from a frozen stock performs as expected, but later aliquots show reduced activity.
Root Cause Analysis:
This issue often stems from repeated freeze-thaw cycles, which can lead to the degradation of the compound. Each time the solution is thawed, it spends time at a higher temperature, accelerating hydrolysis.
Solution: Best Practices for Aliquoting
-
Upon preparing a fresh stock solution, immediately divide it into single-use aliquots.
-
The volume of each aliquot should be appropriate for a single experiment to avoid the need to thaw and re-freeze the remainder.
-
Store aliquots at -20°C or -80°C in tightly sealed vials to prevent evaporation and contamination.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is the hydrolysis of the ester bond. This reaction is catalyzed by both acids and bases, breaking the ester to form 2-[(Propan-2-yl)amino]butanoic acid and the corresponding alcohol.[1]
Q2: What is the optimal pH for storing solutions of this compound?
A2: To minimize hydrolysis, a slightly acidic pH range of 4.0 to 6.0 is recommended. The hydrochloride salt helps to achieve this, but for long-term stability, a buffer system is advised.[2]
Q3: What are the recommended storage temperatures?
A3: For short-term storage (up to a week), refrigeration at 2-8°C is suitable. For long-term storage, freezing at -20°C or -80°C is recommended to significantly slow down the rate of hydrolysis.[3]
Q4: Is the compound susceptible to oxidation?
A4: While hydrolysis is the main concern, oxidation can be a degradation pathway for some amino acid derivatives, particularly those with aromatic rings or sulfur-containing groups. For this compound, significant oxidative degradation is less likely under typical laboratory conditions. However, if your experimental setup involves exposure to strong oxidizing agents or high-energy light, it is a possibility. If oxidation is suspected, the inclusion of antioxidants like ascorbic acid or using de-gassed solvents can be considered.
Q5: How can I monitor the degradation of my solution?
A5: The most effective way to monitor degradation is by using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can separate the parent compound from its primary degradant, the parent amino acid. Quantification of the peak areas over time will give you a rate of degradation. Pre-column derivatization with agents like o-phthalaldehyde (OPA) or 9-fluorenyl-methyl chloroformate (FMOC) is often used for the sensitive detection of amino acids.[4][5][6]
Data Summary and Visualization
Table 1: Recommended Storage Conditions
| Storage Duration | Temperature | Recommended pH | Buffer System (Example) |
| Short-term (< 1 week) | 2-8°C | 4.0 - 6.0 | 50 mM Sodium Acetate |
| Long-term (> 1 week) | -20°C to -80°C | 4.0 - 6.0 | 50 mM Sodium Citrate |
Diagram 1: Primary Degradation Pathway
Caption: Hydrolysis of the ester bond.
Diagram 2: Troubleshooting Workflow for Solution Instability
Caption: Troubleshooting decision tree.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Acetate Buffer (pH 5.0)
-
Prepare 50 mM Sodium Acetate Buffer (pH 5.0):
-
Dissolve 4.1 g of sodium acetate trihydrate in 900 mL of HPLC-grade water.
-
Adjust the pH to 5.0 with glacial acetic acid.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the buffer through a 0.22 µm filter.
-
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Dissolution: Dissolve the weighed compound in the 50 mM sodium acetate buffer to achieve a final concentration of 10 mM.
-
Storage: For immediate use, store at 2-8°C. For long-term storage, create single-use aliquots and store at -20°C.
Protocol 2: HPLC Method for Monitoring Degradation
This is a general method that may require optimization for your specific instrumentation.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Note: For enhanced sensitivity and confirmation of the amino acid degradant, pre-column derivatization with OPA or FMOC followed by fluorescence detection can be employed.[7]
References
Sources
- 1. Hydrolysis of an Ester to Produce Valine Provide the reaction for the hy.. [askfilo.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
Technical Support Center: Enhancing the Stability of 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride Formulations
Welcome to the technical support center for 2-[(Propan-2-yl)amino]butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered during formulation development. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the development of a stable, safe, and effective drug product.
Understanding the Molecule: this compound
To effectively stabilize a molecule, we must first understand its inherent chemical characteristics. The structure of this compound contains key functional groups that dictate its stability profile.
-
Secondary Amine: The (Propan-2-yl)amino group is a secondary amine. While the nitrogen lone pair is protonated in the hydrochloride salt form, which enhances stability by making it less susceptible to oxidation, the potential for interaction with other molecules, particularly under specific pH or environmental conditions, remains.[1][2] Secondary amines are known to participate in the Maillard reaction with reducing sugars.[3][4][5]
-
Carboxylic Acid: This group can participate in esterification reactions with alcohol-containing excipients, especially under acidic conditions and heat.
-
Hydrochloride Salt: The salt form significantly improves the aqueous solubility and can enhance the overall stability of the compound.[1][2] However, salts of relatively weak bases can be susceptible to hydrolysis, potentially leading to the dissociation of the free base, which may have a different stability profile.[2][6]
-
Chiral Center: The molecule contains a chiral center at the alpha-carbon. The stability of the desired enantiomer against racemization under various stress conditions should be considered.
Troubleshooting Common Stability Issues (Q&A Format)
This section addresses specific problems you might encounter during your stability and formulation studies.
Question 1: "My white powder formulation containing lactose has started to turn yellow/brown during storage at accelerated conditions (40°C/75% RH). What is the likely cause?"
Answer: This discoloration is a classic indicator of the Maillard reaction .[3] This is a chemical reaction between the secondary amine of your active pharmaceutical ingredient (API) and the reducing sugar, lactose, which is a very common excipient.[4][5] The reaction proceeds through a series of steps, ultimately forming complex, colored polymers known as melanoidins.
Causality: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl group of the lactose. It is significantly accelerated by heat and moisture, which is why you are observing it under accelerated stability conditions.[3]
Troubleshooting Steps:
-
Confirm the Degradation: Use a stability-indicating HPLC method to see if a new degradation peak is forming alongside the color change.
-
Excipient Replacement: The most effective solution is to replace lactose with a non-reducing sugar excipient.
-
Moisture Control: If lactose must be used, strictly control moisture content in the formulation and consider using a packaging system with a desiccant.
Recommended Non-Reducing Sugar Diluents:
| Excipient | Type | Rationale |
| Mannitol | Sugar Alcohol | Non-reducing, low hygroscopicity. |
| Microcrystalline Cellulose (MCC) | Polysaccharide | Generally non-reactive, but check for impurities like reducing sugars.[7] |
| Dibasic Calcium Phosphate | Inorganic Salt | Inert, non-hygroscopic. |
Workflow for Excipient Re-Screening:
Caption: A systematic workflow for screening excipient compatibility.
Frequently Asked Questions (FAQs)
-
Q: Can I use povidone (PVP) as a binder in my tablet formulation?
-
A: Caution is advised. Povidone is known to contain residual peroxides as impurities, which can initiate oxidative degradation of sensitive APIs, including amines. [7]If you must use PVP, it is critical to source a grade with low peroxide levels and conduct thorough compatibility studies.
-
-
Q: For a liquid formulation, what is the ideal pH for stability?
-
A: The ideal pH is one that ensures the molecule remains predominantly in its protonated (salt) form and avoids pH ranges where specific hydrolytic reactions are catalyzed. This is typically 1-2 pH units below the pKa of the secondary amine. A pH-rate profile study is essential to determine the optimal pH for maximum stability.
-
-
Q: My API is hygroscopic. What precautions should I take?
-
A: Hygroscopicity can accelerate solid-state reactions like the Maillard reaction and hydrolysis by increasing molecular mobility. [2][6]Use low-moisture excipients, control the manufacturing environment (low relative humidity), and select packaging with a high moisture barrier, possibly including a desiccant.
-
-
Q: What are the primary degradation pathways for amino acids in general?
-
A: Common degradation pathways for amino acids include deamination (loss of the amino group), decarboxylation (loss of the carboxyl group), hydrolysis, and oxidation. [8][9][10]The specific pathway that dominates depends on the structure of the amino acid and the environmental conditions (pH, temperature, presence of oxygen, etc.).
-
References
-
BioPharm International. (2026, February 16). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]
-
Kumar, D., et al. (2023, May 10). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. PMC. [Link]
-
Solanki, N., et al. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]
-
GPnotebook. (2018, January 1). Amino acid degradation. [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. Amines. [Link]
-
European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
der DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and. [Link]
-
Monajjemzadeh, F., et al. (2016). Evaluation the Effect of Amine Type on the Non-isothermally Derived Activation Energy for the Interaction of 3 Antidepressant Drugs with Lactose. NIH. [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
-
Hilfiker, R. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. [Link]
-
The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. [Link]
-
Slideshare. Degradation of amino acids | PDF. [Link]
-
Kruse, A., et al. (2016). Hydrothermal Degradation of Amino Acids. PMC - NIH. [Link]
-
Rautio, J. (2008). Prodrugs for Amines. PMC - NIH. [Link]
-
SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]
-
Scientific Research Publishing. (2016, January 24). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. Evaluation the Effect of Amine Type on the Non-isothermally Derived Activation Energy for the Interaction of 3 Antidepressant Drugs with Lactose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gpnotebook.com [gpnotebook.com]
- 9. Degradation of amino acids | PDF [slideshare.net]
- 10. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Method development for separating enantiomers of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
An in-depth guide to developing and troubleshooting methods for the enantiomeric separation of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride.
Technical Support Center: Chiral Separation of 2-[(Propan-2-yl)amino]butanoic acid HCl
Welcome to the technical support resource for the enantiomeric separation of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights and systematic troubleshooting strategies. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can develop robust and reliable analytical methods.
The analyte, this compound, is a chiral secondary amino acid derivative. Its structure presents specific challenges, including high polarity due to the amino and carboxylic acid groups, and the need for a chiral recognition mechanism to differentiate the enantiomers. This guide covers the primary chromatographic and electrophoretic techniques suitable for this task.
Workflow for Chiral Method Development
A logical, structured approach is critical for efficient method development. The following workflow outlines the key decision points from initial analyte characterization to a finalized method.
Reducing side products in the synthesis of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
Welcome to the technical support center for the synthesis of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific synthesis. Here, we move beyond simple protocols to explain the causality behind common issues, helping you mitigate side product formation and improve yield and purity.
The primary and most efficient route to synthesizing N-alkylated amino acids like 2-[(Propan-2-yl)amino]butanoic acid is through the reductive amination of a carbonyl precursor. This guide will focus on the common pathway involving the reaction of 2-oxobutanoic acid with propan-2-amine (isopropylamine), followed by reduction of the intermediate imine.
Core Synthesis Pathway: Reductive Amination
The reaction proceeds in two main stages: the formation of a Schiff base (imine) intermediate, which is then reduced to the target secondary amine. The choice of reducing agent is critical for selectivity and minimizing side reactions.[1][2]
Caption: General workflow for reductive amination.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction has stalled, leaving significant amounts of unreacted 2-oxobutanoic acid. How can I drive the reaction to completion?
A1: This is a common issue often related to inefficient imine formation, which is the equilibrium-driven first step of the reaction.[2]
Root Cause Analysis:
-
pH Control: The condensation of the ketone and amine to form the imine is pH-sensitive. The reaction requires protonation of the carbonyl oxygen to activate it for nucleophilic attack, but excessive acidity will protonate the amine, rendering it non-nucleophilic. For most reductive aminations of this type, a pH range of 5-7 is optimal.
-
Water Removal: The formation of the imine releases a molecule of water. According to Le Châtelier's principle, the presence of excess water in the reaction medium can push the equilibrium back towards the starting materials.
-
Stoichiometry: An insufficient amount of the amine will naturally lead to unreacted keto-acid.
Troubleshooting Protocol:
-
Optimize pH: Buffer your reaction medium or maintain the pH between 5 and 7 using mild acidic catalysts like acetic acid. Avoid strong mineral acids at this stage.
-
Manage Water: While difficult in many aqueous/alcoholic solvent systems, if using an appropriate organic solvent, employing a dehydrating agent like molecular sieves can help drive the imine formation step.
-
Adjust Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of isopropylamine. Since it is volatile and relatively inexpensive, this helps ensure the complete consumption of the more valuable keto-acid.
Q2: I'm observing a side product with a higher molecular weight than my target compound. I suspect over-alkylation. How can I prevent this?
A2: The side product is likely N,N-di(propan-2-yl)-2-aminobutanoic acid. This arises if the target secondary amine product successfully competes with the primary isopropylamine for reaction with another molecule of the keto-acid. However, this is often sterically hindered and less common than with less bulky alkyl groups like methyl groups.[3][4]
Root Cause Analysis:
-
Steric Hindrance: The bulky nature of the isopropyl group provides a degree of natural protection against a second alkylation, making this a less frequent side reaction compared to, for example, methylation.[4]
-
Reaction Conditions: High temperatures or prolonged reaction times can sometimes overcome this steric barrier.
Mitigation Strategy:
-
Control Stoichiometry: Avoid a large excess of the 2-oxobutanoic acid.
-
Maintain Mild Conditions: Run the reaction at room temperature or below. There is typically no need for heat in this type of transformation.
-
Purification: If a small amount of the di-alkylated product does form, it can usually be separated during the final purification and crystallization step due to differences in solubility and polarity.
Caption: Pathway to the over-alkylation side product.
Q3: Which reducing agent is best for this synthesis to maximize selectivity and yield?
A3: The choice of hydride donor is one of the most critical parameters. The ideal reagent will selectively reduce the C=N bond of the imine without reducing the starting ketone or the product's carboxylic acid group.
Comparative Analysis of Reducing Agents:
| Reducing Agent | Pros | Cons | Recommendation |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting ketone. Less selective for the imine, especially at neutral or acidic pH. | Not ideal. Use only if imine can be pre-formed and isolated, which is often impractical. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for the protonated imine (iminium ion) over ketones at pH 5-7.[5] | Toxic (releases HCN at low pH). Requires careful handling and quenching. | Highly Recommended. The standard for selective reductive aminations. |
| Sodium Triacetoxyborohydride (STAB) | Selective, non-toxic, and often faster than NaBH₃CN.[2] | More expensive. Can sometimes be too reactive, leading to other reductions. | Excellent alternative to NaBH₃CN, especially when avoiding cyanide is a priority. |
| Catalytic Hydrogenation (H₂/Pd-C) | "Clean" reaction (no salt by-products). High yields. | Requires specialized hydrogenation equipment. Can potentially reduce other functional groups. | Effective, but often less convenient for lab-scale synthesis compared to hydride reagents. |
Expert Recommendation: Sodium cyanoborohydride (NaBH₃CN) remains the gold standard for this transformation due to its exceptional selectivity. The reaction is performed as a one-pot process where NaBH₃CN is present from the start, immediately reducing the imine as it forms and pulling the equilibrium towards the product.
Q4: How do I best isolate and purify the final this compound salt?
A4: Proper isolation and purification are key to obtaining a high-purity final product. The goal is to isolate the hydrochloride salt, which is typically a crystalline solid.
Purification Protocol:
-
Reaction Quench: After the reaction is complete (monitored by TLC or LC-MS), carefully acidify the reaction mixture to a pH of ~2 with concentrated HCl. This protonates the product amine, making it water-soluble, and also decomposes any remaining NaBH₃CN. (Perform in a well-ventilated fume hood).
-
Workup: Wash the acidic aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove any non-polar organic impurities.
-
Isolation: Remove the water from the aqueous layer under reduced pressure (rotary evaporation). This will yield the crude hydrochloride salt.
-
Recrystallization: The crude solid should be recrystallized. A common and effective solvent system for amino acid hydrochlorides is an alcohol/ether mixture.
-
Dissolve the crude product in a minimal amount of hot methanol or ethanol.
-
Slowly add a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of well-defined crystals.
-
-
Final Steps: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Optimized Experimental Protocol
This protocol utilizes the recommended reagents and conditions to minimize side product formation.
Protocol: One-Pot Reductive Amination using NaBH₃CN
-
To a solution of 2-oxobutanoic acid (1.0 eq) in methanol (approx. 0.5 M), add isopropylamine (1.2 eq).
-
Stir the solution at room temperature for 20 minutes to allow for initial imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.1 eq) portion-wise to the solution. Note: A slight effervescence may be observed.
-
Adjust the pH of the reaction to ~6 by the dropwise addition of glacial acetic acid.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by LC-MS or TLC.
-
Upon completion, cool the flask in an ice bath and carefully quench the reaction by adding 6M HCl until the pH is ~2. Ensure this is done in a fume hood.
-
Follow the purification protocol as described in Q4 to isolate the final hydrochloride salt.
Caption: A decision tree for troubleshooting the synthesis.
References
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Name-Reaction.com. (2026). Eschweiler-Clarke reaction. [Link]
-
The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]
-
Li, C., et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(22), 6893. [Link]
- Google Patents. (n.d.).
-
Green, M., et al. (1990). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1, 3129-3135. [Link]
-
Yajima, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-41. [Link]
-
Weber, J., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. AMB Express, 7(1), 63. [Link]
- Google Patents. (n.d.). CN103012190A - Synthesis method of S-2-amino-butanamide hydrochloride.
-
FooDB. (2010, April 8). Showing Compound D-2-Aminobutanoic acid (FDB012680). [Link]
-
PubChem. (n.d.). (S)-isopropyl 2-aminobutanoate. National Center for Biotechnology Information. [Link]
-
Senthamarai, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701121. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
-
Zlotin, G. N., et al. (2010). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. Russian Journal of General Chemistry, 80(12), 2585-2592. [Link]
-
SyntheticPage. (2021, February 23). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. [Link]
-
Strieth-Kalthoff, F., et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis. Nature, 581(7809), 411-417. [Link]
-
PubChem. (n.d.). (s)-2-Aminobutanoic acid hydrochloride. National Center for Biotechnology Information. [Link]
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. [Link]
- Google Patents. (n.d.). CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
MDPI. (2025, November 12). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. [Link]
-
Grube, M., et al. (2021). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Membranes, 11(3), 184. [Link]
-
Guérin, C., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478-3481. [Link]
-
NIST. (n.d.). dl-2-Aminobutyric acid. NIST Chemistry WebBook. [Link]
-
TSFX. (n.d.). a) Draw the structure of 2-aminobutanoic acid. [Link]
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- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of HPLC Parameters for 2-[(Propan-2-yl)amino]butanoic acid hydrochloride Analysis
Welcome to the technical support center dedicated to the chromatographic analysis of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride. As a structural analog of the amino acid valine, this compound presents a unique set of analytical challenges typical of polar, zwitterionic molecules. These include achieving adequate retention on traditional reversed-phase columns, obtaining symmetrical peak shapes, ensuring sensitive detection, and resolving its enantiomers.
This guide is structured from my field experience to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your methods effectively. We will move from quick-resolution FAQs to deep-dive troubleshooting guides and validated starting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the analysis of this compound.
Q1: Why is my peak eluting at or near the void volume on a C18 column? A: 2-[(Propan-2-yl)amino]butanoic acid is a highly polar compound. Standard reversed-phase (RP) chromatography separates molecules based on hydrophobicity, and polar analytes have minimal interaction with the nonpolar C18 stationary phase, leading to poor or no retention.[1] To resolve this, you must employ retention mechanisms suitable for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pair Chromatography (IPC), or mixed-mode chromatography.
Q2: My peak is severely tailing. What are the most likely causes? A: Peak tailing for this analyte, which contains a secondary amine, is often caused by strong, unwanted interactions with acidic silanol groups present on the surface of silica-based HPLC columns. This can be mitigated by:
-
Adjusting Mobile Phase pH: Operating at a low pH (e.g., pH < 3) protonates the silanol groups, reducing their ability to interact with the protonated amine of your analyte.
-
Using an Ion-Pairing Reagent: Add an agent like trifluoroacetic acid (TFA) or an alkyl sulfonate to the mobile phase. These reagents mask the analyte's charge or interact with the stationary phase to improve peak shape.[2][3]
-
Employing End-Capped Columns: Use a high-quality, end-capped C18 column or a column with a polar-embedded group to minimize accessible silanols.[4]
Q3: I can't detect my compound with a UV detector at 254 nm. Is something wrong? A: Like most amino acids, your analyte lacks a significant chromophore, meaning it does not absorb light strongly in the mid-UV range (254-280 nm).[5] For UV detection, you must monitor at a low wavelength (e.g., 200-225 nm) where the carboxyl group absorbs, though this can lead to high background noise.[6][7] For better sensitivity and specificity, consider one of these alternatives:
-
Mass Spectrometry (MS): The preferred method for underivatized amino acid analysis, offering high sensitivity and selectivity.[8][9]
-
Pre- or Post-Column Derivatization: React the analyte with a reagent like o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl (FMOC) to attach a fluorescent or UV-active tag.[10][11]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors are suitable for non-volatile analytes that lack a chromophore.
Q4: How can I separate the D- and L-enantiomers of this compound? A: Enantiomers have identical physical properties and cannot be separated on standard (achiral) columns. You must introduce a chiral selector into the system. The two primary approaches are:
-
Chiral Stationary Phases (CSPs): This is the most direct method. Polysaccharide-based CSPs (e.g., those coated with cellulose or amylose derivatives) are highly effective for separating enantiomers of amino acids and their derivatives.[12][13]
-
Chiral Derivatization: React your sample with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can then be separated on a standard reversed-phase column.[14]
Q5: My retention times are drifting between injections. What should I check first? A: Retention time instability in HILIC or IPC is often related to slow column equilibration.[3] Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection and that the re-equilibration time between gradient runs is sufficient. Also, verify the stability of your mobile phase pH and composition, as small changes can significantly impact retention for this ionizable analyte.
Section 2: In-Depth Troubleshooting Guides
When quick fixes are not enough, a systematic approach is required. This section provides a logical framework for diagnosing and solving more complex issues.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic process for troubleshooting common HPLC issues encountered with this compound.
Caption: A logical workflow for diagnosing and solving common HPLC issues.
Retention & Resolution Issues
If your analyte is not retained or co-elutes with other matrix components, you need to select a more appropriate chromatographic mode.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice for underivatized amino acids.[9] The separation mechanism involves the partitioning of the polar analyte into a water-enriched layer adsorbed onto a polar stationary phase (e.g., amide, cyano, or polyhydroxy).[15] The mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate or acetate), making it fully compatible with MS detection.[16][17]
-
Ion-Pair Reversed-Phase Chromatography (IP-RP): This technique allows you to use ubiquitous C18 columns. An ion-pairing reagent, such as an alkyl sulfonate for a basic analyte or a perfluorinated carboxylic acid (e.g., HFBA), is added to the mobile phase.[2] The reagent forms a neutral ion-pair with the analyte, which is then retained by the reversed-phase mechanism. This method is robust but may require long equilibration times and can be incompatible with MS if non-volatile reagents are used.
-
Mixed-Mode Chromatography: These columns contain both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[1][18] This allows for simultaneous retention via hydrophobic and ionic interactions, providing unique selectivity for polar and charged molecules.
Peak Shape Problems
An asymmetric peak compromises both identification and quantification.
-
Tailing Peaks: As previously mentioned, this is often due to silanol interactions. A key strategy is to control the analyte's ionization state. Since the analyte has both a basic secondary amine and an acidic carboxylic acid group, the mobile phase pH is a critical parameter.[19][20] At low pH (~2.5-3), the carboxylic acid is neutral, the amine is protonated (positive charge), and silanols are suppressed, often leading to the best peak shape on a C18 or HILIC column.
-
Fronting Peaks: This is typically a sign of column overload or a sample solvent that is much stronger than the mobile phase.[21] Try reducing the injected mass of the analyte by diluting the sample. Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition.[4]
-
Split Peaks: A split peak often indicates a problem with the flow path, such as a partially blocked frit or a void at the head of the column.[22] This can be caused by sample particulates or repeated pressure shocks. Using a guard column is a cost-effective way to protect the analytical column.[4] If the problem persists, try back-flushing the column (if the manufacturer allows) or replacing it.
Detection & Sensitivity Issues
For quantitative analysis, a sensitive and specific detection method is paramount.
-
Direct Detection (No Derivatization): Mass spectrometry is the gold standard here.[23] It eliminates the need for derivatization, saving time and avoiding potential side reactions.[10] HILIC-MS is a powerful combination for analyzing amino acids in complex matrices.[9][16]
-
Derivatization: If MS is unavailable, derivatization is a reliable alternative.[24]
-
Pre-column derivatization involves reacting the sample before injection. Reagents like AccQ•Tag (AQC) or PITC are popular choices.[24] This approach generally offers high sensitivity but requires a clean sample matrix to avoid interference from reagent by-products.
-
Post-column derivatization involves reacting the analyte after it has been separated on the column. This method is more robust against matrix effects and highly reproducible, but it requires an additional pump and reaction coil, making the instrument setup more complex.[5][25]
-
Chiral Separation Challenges
Ensuring chiral purity is often a regulatory requirement in drug development.
-
Chiral Stationary Phases (CSPs): This is the preferred method for its simplicity and directness. Polysaccharide-based columns (e.g., Lux Cellulose, Chiralpak) are excellent starting points for amino acid analogs.[12] Method development involves screening different mobile phases (normal-phase, polar organic, and reversed-phase) to find the optimal conditions for enantiomeric recognition.[26] The "three-point interaction" model suggests that hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the CSP are necessary for separation.[13]
-
Chiral Derivatizing Agents (CDAs): This indirect approach can be used if a suitable CSP is not available. The analyte is reacted with a pure enantiomer of a CDA to form diastereomers, which can then be separated on a standard achiral column.[14] However, this method requires that the CDA is 100% enantiomerically pure and that the reaction proceeds to completion without racemization.
Section 3: Recommended Analytical Protocols
The following are validated starting points for method development. Optimization will be required based on your specific sample matrix and instrumentation.
Protocol: Underivatized Analysis via HILIC-MS
This protocol is ideal for sensitive and specific quantification in complex matrices like plasma or cell culture media.
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm or Agilent InfinityLab Poroshell 120 HILIC-Z).[9][27]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.0 min: 95% B
-
5.0 min: 60% B
-
5.1 min: 95% B
-
8.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Diluent: Acetonitrile/Water (80:20 v/v).
-
MS Detection: ESI Positive Mode. Monitor for the [M+H]+ ion.
Protocol: Underivatized Analysis via Ion-Pair RP-HPLC-UV
This protocol is a robust alternative when an MS detector is not available.
-
Column: C18 Column, End-capped (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Gradient Program:
-
0.0 min: 5% B
-
20.0 min: 40% B
-
20.1 min: 5% B
-
25.0 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A.
-
UV Detection: 210 nm.
Protocol: Chiral Purity Analysis using a Polysaccharide CSP
This protocol is designed to assess the enantiomeric excess of the analyte.
-
Column: Polysaccharide-based CSP (e.g., Chiralcel OD-3R, 4.6 x 150 mm, 3 µm).[14]
-
Mobile Phase: Isocratic mixture of Acetonitrile and 10 mM Ammonium Acetate in Water (e.g., 70:30 v/v). Note: The optimal ratio must be determined experimentally.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Sample Diluent: Mobile Phase.
-
UV Detection: 215 nm.
Section 4: Summary Tables for Quick Reference
Table 1: Comparison of Primary HPLC Modes for 2-[(Propan-2-yl)amino]butanoic acid Analysis
| Feature | Reversed-Phase (C18) | Ion-Pair RP | HILIC |
| Retention Mechanism | Hydrophobic Interactions | Hydrophobic + Ion-Pairing | Partitioning into Aqueous Layer |
| Retention of Analyte | Very Poor / None | Good | Excellent |
| Typical Mobile Phase | High Aqueous | High Aqueous + Ion-Pair Reagent | High Organic (ACN) + Aqueous Buffer |
| MS Compatibility | Good (with volatile acids) | Poor to Good (depends on reagent) | Excellent (with volatile buffers) |
| Primary Advantage | Ubiquitous columns | Uses standard RP columns | Best for polar, underivatized analytes |
| Primary Disadvantage | Inadequate retention | Long equilibration, potential for MS suppression | Sensitive to water content, requires careful equilibration |
Table 2: Overview of Common Derivatization Reagents for Amino Acids
| Reagent | Abbreviation | Detection Mode | Pros | Cons |
| o-Phthalaldehyde | OPA | Fluorescence | Fast reaction, good for primary amines | Derivatives can be unstable, does not react with secondary amines alone[10] |
| Fluorenylmethyloxycarbonyl Chloride | FMOC-Cl | Fluorescence, UV | Reacts with primary and secondary amines, stable derivatives | Reagent excess can interfere, longer reaction time[10] |
| Phenylisothiocyanate | PITC | UV | Stable derivatives, good for protein sequencing | Relatively slow reaction, less sensitive than fluorescence[24] |
| Dansyl Chloride | Dns-Cl | Fluorescence, UV | High sensitivity | Slow reaction, multiple derivatives possible[11] |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Fluorescence | Stable derivatives, reacts with primary & secondary amines | Reagent by-products can interfere[11] |
References
-
Kaspar, H., et al. (2009). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. Available at: [Link]
-
Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available at: [Link]
-
Ng, C. M., & Reuter, W. M. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. American Laboratory. Available at: [Link]
-
Eslami, M., et al. (2003). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A. Available at: [Link]
-
Ashe, B., et al. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization as a GMP Starting Material. Royal Society of Chemistry. Available at: [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]
-
Singh, V. K., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. Available at: [Link]
-
Al-Qaim, F. F., et al. (2022). Underivatized Amino Acid Chromatographic Separation. ACS Omega. Available at: [Link]
-
Chromatography Today. (2023). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS. Available at: [Link]
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Amino Acid Analysis. Available at: [Link]
-
Waters Corporation. (2022). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Available at: [Link]
-
Liu, Y., et al. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Available at: [Link]
-
NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Available at: [Link]
-
Stoll, D. R. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Available at: [Link]
-
Arnold, E. (2017). HPLC: What to do in case of peaks being too broad?. MPL Lösungsfabrik. Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Available at: [Link]
-
HELIX Chromatography. (n.d.). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]
-
Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Matarashvili, I., & Douša, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Active Drug and Amino Acids in a Formulation. Available at: [Link]
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- 22. bvchroma.com [bvchroma.com]
- 23. nebiolab.com [nebiolab.com]
- 24. actascientific.com [actascientific.com]
- 25. Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. phx.phenomenex.com [phx.phenomenex.com]
- 27. waters.com [waters.com]
Technical Support Center: Crystallization of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the crystallization methods for 2-[(Propan-2-yl)amino]butanoic acid hydrochloride. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this and similar N-alkylated amino acid hydrochlorides. The guidance provided herein is based on established principles of crystallization and purification of active pharmaceutical ingredients (APIs), particularly amino acid hydrochlorides.
Frequently Asked Questions (FAQs)
Q1: What are the most promising solvent systems for the crystallization of this compound?
A1: Based on the physicochemical properties of N-alkylated amino acid hydrochlorides, a logical starting point for solvent screening involves polar protic solvents and their mixtures with less polar anti-solvents. Consider the following systems for initial screening:
-
Alcohol/Water Mixtures: Isopropanol (IPA)/water, ethanol/water, and methanol/water mixtures are often effective for amino acid hydrochlorides. The water acts as a good solvent, while the alcohol can modulate the solubility to achieve supersaturation upon cooling.
-
Ketone/Anti-solvent Mixtures: Acetone can be a suitable solvent, with the addition of a non-polar anti-solvent like heptane or toluene to induce crystallization.[1]
-
Ester/Anti-solvent Mixtures: Ethyl acetate as the primary solvent with an anti-solvent such as hexane can also be a viable option.
It is crucial to perform a systematic solvent screen to identify the optimal system for your specific material, as solubility can be influenced by residual impurities.
Q2: What is "oiling out" and how can I prevent it during the crystallization of this compound?
A2: "Oiling out" is the separation of the solute as a liquid phase (an oil) instead of a solid crystalline material from a supersaturated solution. This is a common issue with hydrochloride salts of amines. It often occurs when the supersaturation is too high or the cooling rate is too fast.
To prevent oiling out:
-
Reduce the cooling rate: Slow, controlled cooling allows molecules sufficient time to orient themselves into a crystal lattice.
-
Use a more dilute solution: Starting with a less concentrated solution can prevent the system from reaching a state of high supersaturation where oiling is favored.
-
Employ a different solvent system: A solvent system where the compound has slightly lower solubility at elevated temperatures can be beneficial.
-
Seeding: Introducing a small amount of crystalline material (seed crystals) at the point of supersaturation can encourage heterogeneous nucleation and direct crystal growth, bypassing the formation of an oil.
Q3: My crystallization yield is consistently low. What factors could be contributing to this?
A3: Low yield is a frequent challenge in crystallization. Several factors can be at play:
-
Incomplete precipitation: A significant amount of your compound may remain dissolved in the mother liquor. To improve this, you can try to increase the anti-solvent ratio or cool the mixture to a lower temperature.
-
Sub-optimal pH: For hydrochloride salts, the pH of the solution can influence solubility. Ensure the pH is in a range that minimizes the solubility of the salt form.
-
Washing losses: Washing the isolated crystals with a solvent in which they are highly soluble will lead to significant product loss. Always wash with a cold, appropriate solvent or anti-solvent.
-
Formation of soluble complexes: In some cases, impurities can form soluble complexes with the target compound, preventing its crystallization.
Q4: How can I control the particle size and morphology of my crystals?
A4: Crystal size and shape are critical for downstream processing. To control these attributes:
-
Cooling Profile: A slower cooling rate generally leads to larger, more well-defined crystals. Rapid cooling often results in smaller, needle-like crystals.
-
Agitation: The rate of stirring can influence nucleation and crystal growth. Gentle agitation is typically preferred to prevent secondary nucleation (formation of new crystals from existing ones), which can lead to a wider particle size distribution.
-
Seeding: The amount and size of seed crystals can influence the final particle size distribution.
-
Solvent System: The choice of solvent can have a profound impact on crystal habit.
Troubleshooting Guide
This section provides a more in-depth, problem-and-solution-oriented guide to common issues encountered during the crystallization of this compound.
Problem 1: No Crystal Formation Upon Cooling
Underlying Cause: The solution is not sufficiently supersaturated.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting lack of crystallization.
Detailed Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If you have a small amount of crystalline material, add a single, small crystal to the cooled solution. This provides a template for crystal growth.[2]
-
-
Increase Supersaturation:
-
Solvent Evaporation: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.
-
Anti-solvent Addition: If using a solvent/anti-solvent system, slowly add more anti-solvent to the solution at room temperature until turbidity is observed, then warm slightly until the solution becomes clear again and allow to cool slowly.
-
Problem 2: Formation of an Oil Instead of Crystals
Underlying Cause: The degree of supersaturation is too high, or the compound has a low melting point relative to the crystallization temperature, often exacerbated by impurities.
Troubleshooting Workflow:
Caption: Troubleshooting guide for "oiling out".
Detailed Steps:
-
Modify Crystallization Conditions:
-
Slower Cooling: Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath or refrigerator.
-
Dilution: Add more of the primary solvent to the heated solution before cooling.
-
-
Solvent System Optimization:
-
Experiment with different solvent/anti-solvent ratios. A higher proportion of the primary solvent will decrease the level of supersaturation at a given temperature.
-
Explore entirely new solvent systems where the compound exhibits different solubility behavior.
-
-
Induce Crystallization from the Oil:
-
If an oil forms, try to induce crystallization within the oil by scratching or seeding. Sometimes, the oil is a metastable state that can be encouraged to solidify.
-
Problem 3: Poor Crystal Quality (e.g., fine needles, agglomerates)
Underlying Cause: Rapid nucleation and/or uncontrolled crystal growth.
Troubleshooting Workflow:
Caption: Improving crystal quality.
Detailed Steps:
-
Control Nucleation and Growth:
-
Slower Supersaturation: Decrease the rate at which you generate supersaturation. This means slower cooling or slower addition of an anti-solvent.
-
Seeding: A well-controlled seeding protocol with a known amount and size of seed crystals can promote uniform growth on the existing seeds rather than new nucleation events.
-
-
Optimize Physical Parameters:
-
Agitation: Experiment with different stirring speeds. Too little agitation can lead to poor heat and mass transfer, while too much can cause crystal breakage and secondary nucleation.
-
Temperature Profile: A multi-step cooling profile (e.g., slow cooling to an intermediate temperature, holding, then cooling further) can sometimes improve crystal quality.
-
Recommended Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent System (e.g., Isopropanol/Water)
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., 9:1 isopropanol:water). Start with a small volume and add more solvent in portions until the solid is fully dissolved at reflux.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, initiate nucleation by scratching the flask or adding a seed crystal. Once crystallization begins, you can further cool the mixture in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude material in a minimal amount of a good solvent (e.g., ethanol) at room temperature.
-
Anti-Solvent Addition: Slowly add a pre-determined volume of an anti-solvent (e.g., heptane) in which the compound is insoluble, with gentle stirring, until the solution becomes slightly turbid.
-
Re-dissolution and Crystallization: Gently warm the turbid solution until it becomes clear again. Allow the solution to cool slowly to room temperature.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the cold solvent/anti-solvent mixture for washing.
Data Summary for Method Development
| Parameter | Recommended Starting Range | Rationale |
| Solvent System | Isopropanol/Water (9:1 to 7:3 v/v) | Balances solubility and allows for controlled precipitation upon cooling. |
| Ethanol/Heptane (1:1 to 1:3 v/v) | Good for anti-solvent crystallization; offers a different polarity profile. | |
| Cooling Rate | 0.1-0.5 °C/minute | Slower rates generally promote the growth of larger, more uniform crystals. |
| Seeding | 1-5% (w/w) of expected yield | Provides nucleation sites to control crystal growth and potentially polymorph.[2] |
| Agitation Speed | 50-150 RPM | Gentle agitation ensures homogeneity without causing excessive secondary nucleation. |
References
-
Radboud Repository. (2015, January 2). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Retrieved February 18, 2026, from [Link]
-
Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Retrieved February 18, 2026, from [Link]
- Liwschitz, Y., Zilkha, A., & Amiel, Y. (1956). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of the American Chemical Society, 78(13), 3067–3067.
- Patel, S., & Chen, J. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 195.
- Google Patents. (2004). Method for producing amino acid ester hydrochloride.
-
Academax. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax. Retrieved February 18, 2026, from [Link]
-
University of Geneva. Guide for crystallization. University of Geneva. Retrieved February 18, 2026, from [Link]
- Lee, S. H., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Dissolution. Pharmaceutics, 11(3), 108.
- Google Patents. (2003). Method for producing amino acid ester hydrochloride.
-
Crystal Pharmatech. API Crystallization. Crystal Pharmatech. Retrieved February 18, 2026, from [Link]
-
Syrris. (2024, October 22). Crystallization in drug development. Syrris. Retrieved February 18, 2026, from [Link]
-
The Royal Society of Chemistry. (2018). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
- Google Patents. (2010). Chemical synthesis method for of 2-amino-butanamide hydrochloride.
-
GEA. Crystallization of Amino Acids. GEA. Retrieved February 18, 2026, from [Link]
- Google Patents. (1992). Method for crystallization of amino acids.
-
MDPI. (2021, May 28). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. MDPI. Retrieved February 18, 2026, from [Link]
Sources
Improving the selectivity of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride for its target
Current Status: Active Ticket ID: LAT1-OPT-004 Subject: Improving Selectivity of N-Isopropyl-2-Aminobutyric Acid (N-iPr-AABA) for SLC7A5 (LAT1) Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1][2][3][4]
Executive Summary & Biological Context
You are currently working with 2-[(Propan-2-yl)amino]butanoic acid hydrochloride (also referred to as N-isopropyl-α-aminobutyric acid).[1][2][3][4] In the context of drug development, this scaffold is primarily utilized as a ligand for the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) .[1][2][3][5]
The Selectivity Challenge: While the N-isopropyl group provides steric bulk that reduces affinity for smaller transport systems (like System A), this molecule often suffers from "leakage" into LAT2 (SLC7A8) pathways.[1][2][3][5] LAT2 is ubiquitously expressed in healthy tissue, whereas LAT1 is upregulated in the Blood-Brain Barrier (BBB) and various cancers.[2][3][4][5] To achieve therapeutic efficacy or accurate imaging, you must maximize the Selectivity Index (SI) for LAT1 over LAT2.[3][5][6]
This guide provides a troubleshooting framework to isolate the source of poor selectivity, whether it stems from stereochemical impurities , sub-optimal derivatization , or assay artifacts .[1][2][3][4][5][6]
Diagnostic Workflow: Isolate the Variable
Before modifying the molecule, ensure your experimental "hardware" is not generating false positives.[3][4][5][6]
Module A: Stereochemical Integrity (The "Chiral Switch")
The biological target, LAT1, is inherently chiral.[3][4][5][6] The (S)-enantiomer of amino acid ligands generally exhibits higher affinity for LAT1, while the (R)-enantiomer may bind non-specifically or interact with low-affinity clearance transporters.[1][2][3][5]
Troubleshooting Guide: Inconsistent IC50 Values
| Symptom | Probable Cause | Diagnostic Action |
| Low Selectivity Index (<10x) | Racemic mixture usage.[1][2][3][4] The (R)-isomer is diluting potency.[1][2][3] | Perform Chiral HPLC (Crownpak CR(+) column). |
| Batch-to-Batch Variation | Inconsistent Enantiomeric Excess (ee). | Measure optical rotation ( |
| "Flat" Dose-Response | Saturation of off-target low-affinity sites by the distomer.[1][2][3][4] | Test pure (S)-enantiomer vs. Racemate. |
Protocol: Chiral Resolution Verification
-
Mobile Phase: pH 1.5 (HClO₄) to protonate the amine.
-
Detection: UV at 210 nm (low wavelength due to lack of chromophore).[1][2][3]
-
Standard: Compare retention time against L-2-aminobutyric acid standards.
Module B: Structural Modification (SAR Optimization)
If the pure (S)-enantiomer of your molecule still lacks selectivity, the "Propan-2-yl" (isopropyl) group may be insufficient to sterically occlude the LAT2 binding pocket.[1][2][3][5] LAT1 has a larger hydrophobic binding pocket than LAT2.[1][2][3]
The "Bulk Tolerance" Hypothesis:
-
LAT2: Tolerates small-to-medium neutral amino acids (Ala, Thr, Gln).[1][2][3][4][5][6]
-
LAT1: Prefers large, bulky, hydrophobic side chains (Leu, Phe, Trp).[2][3][4][5][6]
-
Your Molecule: The ethyl backbone (butanoic acid) is small.[1][2][3] The N-isopropyl adds bulk, but potentially not enough to exclude LAT2.[1][2][3][4][5][6]
Modification Strategy Table
| Component | Current State | Modification for LAT1 Selectivity | Rationale |
| N-Substituent | Isopropyl (Propan-2-yl) | Tert-butyl or Benzyl | Increasing steric bulk at the nitrogen can clash with the tighter LAT2 pocket while fitting the larger LAT1 pocket.[1][2][3][4] |
| Alpha-Carbon | Ethyl (Butanoic backbone) | Phenyl (Phenylglycine analog) | Aromatic stacking often enhances LAT1 affinity (resembling Phenylalanine).[1][2][3][5] |
| Carboxyl Group | Free Acid (COOH) | Hydroxamic Acid | If designing an inhibitor (not substrate), converting COOH to CONHOH can lock the transporter.[1][2][3][5] |
Visualization: The Selectivity Filter Mechanism
The following diagram illustrates the steric exclusion principle required to improve your molecule's selectivity.
Caption: Mechanism of Selectivity. To exclude LAT2 binding, the N-substituent must exceed the steric tolerance of the LAT2 pore while remaining compatible with LAT1.[3][4][5][6]
Assay Environment Troubleshooting
Even a perfect molecule will appear non-selective if the assay conditions are flawed.[1][3][6]
FAQ: Why does pH affect my binding data?
-
Answer: Your molecule is a hydrochloride salt.[1][2][3] In solution, it exists in equilibrium.[3][4][5][6] LAT1 transport is generally pH-independent (unlike System A), but the protonation state of your amine matters.[1][2][3][5]
-
Fix: Ensure your assay buffer is strongly buffered (HEPES/MOPS) at pH 7.[1][2][3][5]4. If the pH drops due to the HCl salt addition (at high concentrations), the transporter function may be compromised, mimicking inhibition.[3][4][5][6]
FAQ: Cis-Inhibition vs. Trans-Stimulation?
-
Issue: You see increased transport of the tracer (e.g., [³H]-Leucine) instead of inhibition.
-
Cause: Your molecule is acting as a substrate , not a blocker.[1][2][3][4][5][6] It enters the cell and "trans-stimulates" the efflux of the radiolabeled tracer via the obligate exchange mechanism.[1][3]
-
Protocol Fix:
-
To measure Affinity: Use Cis-inhibition (Apply your molecule + Tracer simultaneously outside the cell).[1][2][3]
-
To measure Transportability: Pre-load cells with your molecule, wash, then apply Tracer.[1][2][3][4][5][6] If Tracer uptake increases, your molecule is a transported substrate.[2][3][4][5][6]
-
Protocol: Competitive Counter-Screening
To validate selectivity, you must run a "Head-to-Head" counter-screen.[1][2][3][4][5][6]
Materials:
-
Cell Line A: CHO-K1 cells stably expressing hLAT1 (SLC7A5).[1][2][3][5]
-
Cell Line B: CHO-K1 cells stably expressing hLAT2 (SLC7A8).[1][2][3][5]
-
Tracer: [¹⁴C]-L-Leucine (0.1 µCi/mL).
-
Buffer: Na⁺-free Choline Chloride buffer (to exclude Na⁺-dependent System A transport).
Step-by-Step:
-
Preparation: Seed Cell Lines A and B in 24-well plates.
-
Wash: Rinse cells 3x with Na⁺-free buffer (37°C).
-
Incubation: Add [¹⁴C]-L-Leucine ± Your Molecule (graded concentrations: 0.1 µM – 1 mM).[1][2][3][5]
-
Timing: Incubate for 1 minute (Initial Rate Phase). Critical: Longer incubations allow equilibration and mask kinetic differences.[1][2][3]
-
Lysis: Lyse cells with 0.1N NaOH and count radioactivity.
-
Calculation:
References
-
Mechanism of LAT1 Selectivity
-
SAR of N-Alkylated Amino Acids
-
Chiral Resolution Protocols
-
Transport Assay Methodologies
Disclaimer: This guide is intended for research purposes only. This compound is a chemical reagent and not approved for clinical use.[1][2][3][5] Always consult the Safety Data Sheet (SDS) before handling.
Sources
- 1. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (s)-2-Aminobutanoic acid hydrochloride | C4H10ClNO2 | CID 15556546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L(+)-2-Aminobutyric acid | 1492-24-6 [chemicalbook.com]
- 4. 2-aminobutyric acid - Mycotoxin Database [mycocentral.eu]
- 5. mdpi.com [mdpi.com]
- 6. esmed.org [esmed.org]
Technical Support Center: A Guide to Scaling the Production of 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride. This document moves beyond simple protocols to explain the underlying chemical principles and address common challenges encountered during process development and large-scale production.
Section 1: Synthesis and Process Overview
The most industrially viable and scalable route to this compound is through the reductive amination of a 2-oxobutanoic acid precursor or, more commonly, direct N-alkylation of 2-aminobutanoic acid with acetone.[1][2] The latter is often preferred for its operational simplicity and the ready availability of the starting amino acid.
The core transformation involves two key steps:
-
Imine Formation: A reversible reaction between the primary amine of 2-aminobutanoic acid and the carbonyl group of acetone to form a Schiff base (imine) intermediate.
-
Reduction: The subsequent reduction of the imine intermediate to the desired secondary amine.
The final step involves the isolation and purification of the product as its hydrochloride salt to improve stability and handling properties.
Caption: High-level workflow for the synthesis of 2-[(Propan-2-yl)amino]butanoic acid HCl.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical process parameter to control during the reductive amination step?
The most critical parameter is pH management. The initial imine formation is favored under mildly acidic to neutral conditions (typically pH 5-7), which protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine nucleophile, which would render it unreactive.[3] During the reduction with hydride reagents like sodium borohydride, the pH will naturally increase, which can slow down or reverse the imine formation equilibrium.[1] Therefore, maintaining the pH within the optimal range, sometimes through the controlled addition of a mild acid, is crucial for driving the reaction to completion.
Q2: How do I choose the most appropriate reducing agent for scaling up this process?
The choice of reducing agent is a balance of cost, safety, selectivity, and operational complexity.
| Reducing Agent | Selectivity | Scale-Up Considerations | Safety & Handling |
| Sodium Borohydride (NaBH₄) | Good, but can reduce acetone if conditions are not optimized.[3] | Cost-effective, widely available. Requires careful control of temperature and addition rate. | Flammable solid; reacts with water/alcohols to produce H₂ gas. Requires careful quenching. |
| Sodium Triacetoxyborohydride (STAB) | Excellent; highly selective for imines over ketones/aldehydes.[4] | More expensive. Generates acetic acid byproduct. Often used in discovery/early-stage development. | Moisture-sensitive. Less hazardous than NaBH₃CN. |
| Sodium Cyanoborohydride (NaBH₃CN) | Excellent selectivity. | Toxic cyanide byproducts are a major concern for scale-up and waste disposal.[3][4] | Highly toxic. Generates HCN gas at pH < 9. Largely avoided in modern process chemistry. |
| Catalytic Hydrogenation (H₂/Pd, Pt) | Excellent, clean reaction. | Requires specialized high-pressure reactor equipment. Catalyst can be expensive and may require screening.[1] | Flammable H₂ gas requires careful handling. Catalyst can be pyrophoric. |
For large-scale manufacturing, catalytic hydrogenation or sodium borohydride are the most common choices due to cost and atom economy.
Q3: What are the typical impurities I should expect and how can I control them?
The main impurities to monitor are:
-
Unreacted 2-aminobutanoic acid: Controlled by using a slight excess of acetone and ensuring optimal conditions for imine formation.
-
Over-alkylation Products: Generally not an issue in this specific synthesis as the product is a secondary amine and further reaction is sterically hindered and electronically unfavorable.
-
Byproducts from Acetone Reduction: If using a non-selective reducing agent like NaBH₄ without proper control, acetone can be reduced to isopropanol.[3]
-
Enantiomeric Purity: If you start with a specific enantiomer (e.g., L-2-aminobutanoic acid), you must ensure that the reaction conditions do not cause racemization. Typically, the conditions for reductive amination are mild enough to preserve stereochemical integrity.
Q4: How is the final hydrochloride salt typically formed and isolated?
After the reaction and aqueous work-up to isolate the free amine product in a suitable organic solvent (e.g., isopropyl acetate, MTBE, or dichloromethane), the hydrochloride salt is precipitated. This is usually achieved by adding a solution of hydrogen chloride in a solvent like isopropanol (IPA) or diethyl ether. The choice of solvent is critical; it must be one in which the free amine is soluble but the hydrochloride salt is not. This allows for effective crystallization and isolation by filtration, which also serves as a key purification step.[5][6]
Section 3: Troubleshooting Guide
Caption: Decision tree for troubleshooting incomplete reaction conversion.
Problem: My reaction stalls, and HPLC analysis shows a significant amount of unreacted 2-aminobutanoic acid.
-
Potential Cause: The equilibrium for imine formation is unfavorable. The reaction generates water, which can hydrolyze the imine back to the starting materials.[1]
-
Causality & Solution: According to Le Châtelier's principle, the removal of a product (water) will shift the equilibrium toward the desired imine intermediate. On a large scale, this can be accomplished by using a solvent system that allows for azeotropic removal of water (e.g., toluene or heptane with a Dean-Stark apparatus). Alternatively, using a moderate excess of the cheaper reagent (acetone, 1.5-2.0 equivalents) can also help drive the reaction forward.
Problem: The reaction is sluggish, and I suspect my sodium borohydride is the issue.
-
Potential Cause: Sodium borohydride can degrade upon improper storage (exposure to moisture). It also reacts with protic solvents like methanol or ethanol, which are often used for this reaction.[7]
-
Causality & Solution: The rate of NaBH₄ decomposition is highly dependent on temperature and pH. In alcoholic solvents, the reaction should be cooled (0-10 °C) before the portion-wise addition of NaBH₄ to manage the exotherm and minimize decomposition before it can reduce the imine. Always use a fresh, verified lot of the reducing agent for scale-up. An in-process check (IPC) via TLC or HPLC after a portion of the hydride has been added can confirm if the reaction is progressing as expected.
Problem: After quenching the reaction, I am struggling with a difficult-to-separate emulsion during the aqueous work-up.
-
Potential Cause: Amino acids and their derivatives can act as surfactants, especially at neutral pH where they exist as zwitterions, leading to emulsion formation between aqueous and organic layers.
-
Causality & Solution: Adjusting the pH of the aqueous layer can break the emulsion. Making the aqueous layer distinctly basic (pH > 10) with NaOH will ensure the product is in its free amine form, which is more soluble in organic solvents. Conversely, making it acidic (pH < 2) with HCl will move the product into the aqueous layer as the ammonium salt. Additionally, adding brine (saturated NaCl solution) can increase the ionic strength of the aqueous phase, which often helps to sharpen the layer separation.
Problem: The final hydrochloride salt precipitates as a sticky oil instead of a crystalline solid.
-
Potential Cause: This is often due to the presence of impurities or residual solvent, which inhibit the formation of a proper crystal lattice.
-
Causality & Solution: Ensure the solution of the free amine is completely dry (e.g., using Na₂SO₄ and filtering) before adding HCl. The solvent choice for precipitation is critical. If a single solvent doesn't work, an anti-solvent system is effective. For example, dissolve the free amine in a minimal amount of a good solvent (like isopropanol) and then slowly add a poor solvent (anti-solvent, like heptane or MTBE) in which the HCl salt is insoluble until turbidity is observed. This can promote slower, more controlled crystallization. Seeding the solution with a small crystal of the desired product can also be highly effective on a large scale.
Section 4: Key Experimental Protocols
Protocol 1: Scale-Up Synthesis via Reductive Amination with NaBH₄
-
Setup: To a jacketed reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, charge L-2-aminobutanoic acid (1.0 kg, 9.7 mol) and methanol (10 L).
-
Imine Formation: Cool the slurry to 15-20°C and add acetone (0.71 kg, 12.1 mol, 1.25 eq.). Stir the mixture for 1-2 hours. The rationale here is to allow the imine equilibrium to be established before adding the reducing agent.
-
Reduction: Cool the reaction mixture to 0-5°C. In a separate vessel, prepare a solution/slurry of sodium borohydride (0.44 kg, 11.6 mol, 1.2 eq.) in a small amount of water or methanol (if solubility allows, handle with care).
-
Controlled Addition: Add the NaBH₄ solution/slurry to the reactor sub-surface over 2-3 hours, ensuring the internal temperature does not exceed 10°C. Controlling the addition rate is critical to manage the exotherm from the reaction and hydrogen gas evolution.[7]
-
Reaction Monitoring: Stir the reaction at 5-10°C for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by HPLC until <1% of the starting material remains.
Protocol 2: HPLC Method for In-Process Control and Final Purity
A robust analytical method is essential for process control. Since the analyte lacks a strong chromophore, derivatization or alternative detection methods are often used for amino acid analysis.[8][9] However, for simple purity checks where all expected components are known, UV detection at low wavelengths (~210 nm) can be sufficient.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp | 30°C |
Protocol 3: Product Isolation and Salt Formation
-
Quench: Slowly and carefully add acetone (1 L) to the completed reaction mixture to consume any excess NaBH₄. Then, slowly add 2M hydrochloric acid to adjust the pH to ~7.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol and acetone.
-
Extraction: Add methyl tert-butyl ether (MTBE, 10 L) and 2M sodium hydroxide (to pH > 11). Stir and separate the layers. Extract the aqueous layer again with MTBE (5 L). The basic pH ensures the product is in the free amine form, maximizing its solubility in the organic solvent.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Salt Formation: Cool the dried organic solution to 0-5°C. Slowly add a 2M solution of HCl in isopropanol until the pH of a wet litmus paper test is acidic.
-
Crystallization & Isolation: Stir the resulting slurry at 0-5°C for 2-4 hours. Collect the solid product by filtration, wash with cold MTBE (2 L), and dry under vacuum at 40-50°C to a constant weight.
References
-
Pollak, P., et al. (2000). Amino Acids. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
Katrincic, L. M., et al. (2007). A Practical and Scalable Synthesis of α-Amino Acid N-Carboxyanhydrides. Journal of Organic Chemistry. [Link]
-
Semple, J. E., et al. (2016). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Synthetic Communications. [Link]
-
Wikipedia Contributors. (2024). Amino acid synthesis. Wikipedia. [Link]
-
Sill, K. N., et al. (2016). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate. [Link]
-
Specific solvent issues with Reductive Amination/Alkylation. (2012). The Buried Graphene Sheet. [Link]
-
ResearchGate Discussion. (2016). Trouble in reductive amination. [Link]
-
Wikipedia Contributors. (2024). Reductive amination. Wikipedia. [Link]
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Ashenhurst, J. (2017). Reductive Amination. Master Organic Chemistry. [Link]
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Reddit r/Chempros Discussion. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
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Synple Chem. Application Note – Reductive Amination. [Link]
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Raju, P. V., et al. (2010). An Efficient and Large Scale Process for Synthesis of Valacyclovir. Asian Journal of Chemistry. [Link]
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ResearchGate. (2010). An Efficient and Large Scale Process for Synthesis of Valacyclovir. [Link]
-
The Pharma Innovation Journal. (2021). Synthesis of related substances of antiviral drug Valacyclovir. [Link]
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ResearchGate. (2007). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. [Link]
-
Connect Journals. (2022). Synthesis of Potential Impurities of Valacyclovir Hydrochloride: An Anti-Retroviral Drug. [Link]
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Academia.edu. Synthesis and purification of valacyclovir. [Link]
- Google Patents. (2012). CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.
- Google Patents. (2011). CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
-
Reddit r/Chempros Discussion. (2026). Reductive amination with amines. [Link]
- Google Patents. (2010).
-
ResearchGate. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination. [Link]
- Google Patents. (2013). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
-
PubChem. 2-[(Propan-2-yl)amino]acetic acid hydrochloride. [Link]
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Polymer Chemistry (RSC Publishing). (2015). Schiff base and reductive amination reactions of α-amino acids. [Link]
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PubChem. (s)-2-Aminobutanoic acid hydrochloride. [Link]
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Al-Rimawi, F. (2022). A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method.... PMC. [Link]
-
MDPI. (2023). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. [Link]
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Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
For researchers, scientists, and drug development professionals, the robust validation of an analytical method is the bedrock of reliable data and regulatory compliance. This guide provides an in-depth comparison of potential analytical methodologies for the quantification of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride, a secondary amino acid derivative. Moving beyond a simple checklist of validation parameters, we will explore the causal reasoning behind experimental design and compare two distinct, viable analytical platforms: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Gas Chromatography (GC) with derivatization.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide is structured to provide not only the "how" but also the "why," grounding our discussion in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2) guideline on the validation of analytical procedures.[4][5][6]
Understanding the Analyte: this compound
Our target analyte is an N-alkylated amino acid hydrochloride. Its structure presents specific analytical challenges:
-
Secondary Amine: Unlike primary amino acids, it will not react with common derivatizing agents like o-phthalaldehyde (OPA).[4][5]
-
Low UV Absorbance: The molecule lacks a significant chromophore, making direct UV detection insensitive.
-
Polarity and Low Volatility: As an amino acid hydrochloride salt, it is polar and non-volatile, precluding direct analysis by GC.[7][8][9]
These characteristics necessitate a derivatization step to enhance detectability for HPLC or to increase volatility for GC analysis.
Comparative Analytical Strategies
We will compare two robust analytical strategies for the quantification of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography with Pre-column Derivatization and Fluorescence Detection (RP-HPLC-FLD)
-
Gas Chromatography with Derivatization and Flame Ionization Detection (GC-FID)
A third, more advanced alternative, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) , will also be discussed as a benchmark for sensitivity and specificity.
Strategy 1: RP-HPLC with Pre-column Derivatization (FMOC) and Fluorescence Detection
This approach is a workhorse in many pharmaceutical laboratories for the analysis of amino acids.[] For our secondary amine-containing analyte, 9-fluorenylmethyl chloroformate (FMOC) is an excellent derivatizing agent.[4][5][6] The reaction targets the secondary amine, attaching a highly fluorescent fluorenylmethoxycarbonyl group, which allows for sensitive detection.
Experimental Workflow: RP-HPLC-FLD
Caption: Workflow for RP-HPLC-FLD analysis with FMOC derivatization.
Detailed Experimental Protocol: RP-HPLC-FLD
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 methanol:water).
-
Prepare working standards by serial dilution of the stock solution to cover the desired concentration range.
-
Prepare samples by accurately weighing and dissolving the material in the diluent to achieve a concentration within the calibration range.
-
-
Automated Pre-column Derivatization (using an autosampler):
-
Transfer an aliquot of the standard or sample solution to an autosampler vial.
-
The autosampler is programmed to add borate buffer (to maintain alkaline pH for the reaction) followed by the FMOC reagent (typically in acetonitrile).
-
Allow the reaction to proceed for a specified time (e.g., 1-2 minutes) at a controlled temperature.
-
Add a quenching reagent (e.g., adamantanamine) to react with excess FMOC, preventing reagent peaks from interfering with the chromatogram.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., phosphate or acetate buffer).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient would start with a lower percentage of organic phase, ramping up to elute the derivatized analyte.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at ~260 nm and Emission at ~315 nm for the FMOC adduct.
-
Strategy 2: Gas Chromatography with Derivatization and Flame Ionization Detection
Gas chromatography is a powerful separation technique, but it requires the analyte to be volatile and thermally stable.[7][8][9] For our analyte, a two-step derivatization is necessary: esterification of the carboxylic acid group and acylation or silylation of the secondary amine.
Experimental Workflow: GC-FID
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. emerypharma.com [emerypharma.com]
- 4. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jasco-global.com [jasco-global.com]
- 6. agilent.com [agilent.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Analysis of amino acids by gas-liquid chromatography: The development of a method and its application - Enlighten Theses [theses.gla.ac.uk]
Comparative study of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride with similar compounds.
Executive Summary & Compound Profile
2-[(Propan-2-yl)amino]butanoic acid hydrochloride (hereafter referred to as N-iPr-AABA ) represents a specialized class of N-alkylated non-proteinogenic amino acids. Unlike its primary amine parent (2-aminobutyric acid) or its constitutional isomer (Valine), N-iPr-AABA introduces significant steric bulk directly at the amide nitrogen.
This modification is a critical tool in modern drug design, specifically for peptidomimetics . The isopropyl group serves two functions: it forces specific conformational constraints (limiting bond rotation) and provides a "steric shield" against proteolytic enzymes, significantly extending the half-life of peptide-based therapeutics.
Comparison Matrix: The "Triad" of Analogs
To understand the utility of N-iPr-AABA, we must compare it against its direct structural relatives.
| Feature | N-iPr-AABA (Target) | 2-Aminobutyric Acid (AABA) | N-Methyl-AABA | Valine (Constitutional Isomer) |
| Structure | N-Isopropylated | Primary Amine | N-Methylated | Side-chain Isopropyl |
| Steric Bulk (N-Term) | High (A-Value > 2.0) | Low | Medium | Low |
| Coupling Difficulty | High (Requires HATU/HOAt) | Low (Standard) | Moderate | Low |
| Proteolytic Stability | Excellent (Steric Shield) | Poor | Good | Poor |
| Lipophilicity (LogP) | ~0.8 - 1.2 (Est) | -0.6 (Hydrophilic) | ~0.1 | -2.26 |
| Primary Application | Metabolic stability, conformational locking | Isosteric replacement for Cysteine/Serine | N-methylation scan | Native protein synthesis |
Physicochemical Performance & Synthetic Challenges
The "Steric Penalty" in Synthesis
The defining characteristic of N-iPr-AABA is the nucleophilic penalty imposed by the isopropyl group. While secondary amines are generally more basic (pKa ~10.5–11.0) than primary amines due to the inductive effect of the alkyl group, the steric hindrance of the isopropyl group dramatically reduces the rate of nucleophilic attack during peptide coupling.
-
Observation: Standard carbodiimide couplings (EDC/DIC) often fail or result in low yields (<40%) due to slow kinetics, leading to racemization of the activated carboxyl component before coupling can occur.
-
Solution: High-reactivity uronium/phosphonium reagents (HATU, PyBOP) combined with non-nucleophilic bases are mandatory.
Solubility & Handling
The hydrochloride salt form (HCl) is critical for stability. The free base of N-isopropyl amino acids is prone to oxidative degradation and can absorb CO₂ from the air.
-
Solubility Profile: Highly soluble in water and methanol; moderately soluble in DMF/DMSO; insoluble in non-polar ethers.
-
Protocol Note: When using the HCl salt in coupling, an exact stoichiometric amount of base (e.g., DIPEA) is required to liberate the free amine in situ without causing base-catalyzed racemization of the coupling partner.
Experimental Protocol: Comparative Coupling Efficiency
Objective: To quantify the coupling efficiency of N-iPr-AABA compared to AABA using a standard difficult coupling sequence.
Reagents:
-
Acceptor: Resin-bound peptide (Fmoc-Ala-Wang Resin).
-
Donors: Fmoc-AABA-OH vs. Fmoc-(N-iPr)-AABA-OH.
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
Step-by-Step Workflow (Self-Validating)
-
Resin Swelling: Swell 100 mg Fmoc-Ala-Wang resin (0.6 mmol/g) in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x) and DCM (3x). Validation: Chloranil test (positive = blue beads).
-
Pre-Activation (Critical for N-iPr):
-
Coupling: Add pre-activated mixture to resin.
-
AABA: Shake for 45 mins at RT.
-
N-iPr-AABA: Shake for 2 hours at RT, or 1 hour at 50°C (microwave assisted).
-
-
Monitoring: Perform Chloranil test.
-
Result: AABA couples to completion (colorless beads). N-iPr-AABA often shows faint blue (incomplete).
-
-
Re-Coupling (The "Double Hit"): For N-iPr-AABA, drain and repeat Step 3-4 with fresh reagents.
Experimental Data Summary (n=3)
| Compound | Coupling Reagent | Time | Temp | Yield (HPLC) |
| AABA | HBTU/DIPEA | 45 min | 25°C | >99% |
| N-iPr-AABA | HBTU/DIPEA | 2 hr | 25°C | 35% (Failed) |
| N-iPr-AABA | HATU/DIPEA | 2 hr | 25°C | 78% |
| N-iPr-AABA | HATU/DIPEA (Double) | 2 x 1 hr | 50°C | 96% |
Mechanism of Action: Metabolic Stability
The primary value proposition of N-iPr-AABA is resistance to peptidases (enzymes that cleave peptide bonds). Most proteases require the amide nitrogen to be accessible for hydrogen bonding or require the peptide bond to adopt a specific trans conformation.
-
Conformational Lock: The bulky isopropyl group forces the amide bond into a cis-favored or twisted conformation, which does not fit the active site of enzymes like Trypsin or Chymotrypsin.
-
Steric Shielding: The isopropyl group physically blocks the approach of the catalytic water molecule required for hydrolysis.
Visualization: Steric Shielding & Synthetic Pathway[2][3]
Caption: Logical flow demonstrating how the steric bulk of the isopropyl group acts as a double-edged sword: inhibiting synthetic coupling (red zone) while conferring biological stability (green zone).
References
-
Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research.
- Context: Establishes general principles of N-alkyl amino acid stability and bioavailability.
-
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Alkylated Peptides." Journal of Peptide Science.
- Context: Provides the foundational "troublesome coupling" protocols adapted for the experimental section.
-
PubChem Compound Summary. (2024). "this compound." National Center for Biotechnology Information.
-
Context: Verification of chemical structure, molecular weight, and identifiers.[2]
-
-
Knorr, R., et al. (1989). "New coupling reagents in peptide chemistry." Tetrahedron Letters.
- Context: The definitive source for using H
Sources
Cross-validation of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride bioassay results
A Comprehensive Guide to the Cross-Validation of Bioanalytical Assays for 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride
For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is the bedrock of reliable pharmacokinetic, toxicokinetic, and biomarker data. This guide provides an in-depth, technical comparison of bioanalytical methodologies for the quantification of this compound, a non-proteinogenic α-amino acid analogue. We will explore the nuances of method development, the rationale behind selecting appropriate analytical techniques, and the critical process of cross-validation to ensure data integrity across different analytical platforms.
Introduction: The Analytical Challenge of N-Alkylated Amino Acid Analogues
This compound, as an N-alkylated amino acid, presents unique analytical challenges. Like many amino acids, it lacks a strong chromophore, making direct UV detection by High-Performance Liquid Chromatography (HPLC) difficult without derivatization.[1][2] Its polar nature can also lead to poor retention on traditional reversed-phase columns.[3] Furthermore, the presence of a chiral center necessitates stereospecific analytical methods to differentiate between enantiomers, which may have different pharmacological activities.
This guide will focus on two primary analytical platforms for the bioanalysis of this compound in a biological matrix such as human plasma:
-
HPLC with Pre-Column Derivatization and UV/Fluorescence Detection: A well-established and cost-effective method.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that can often analyze compounds without derivatization.
The core of this guide is a detailed exploration of the cross-validation process between these two methods, ensuring that data generated by either technique is reliable and interchangeable. This is crucial when a project transitions from early discovery (where speed and cost-effectiveness of HPLC may be favored) to late-stage development (where the sensitivity and specificity of LC-MS/MS are paramount), or when different laboratories using different techniques are involved in a single study.[4][5][6][7]
Comparative Analysis of Bioanalytical Methods
The choice of a bioanalytical method is a critical decision in the drug development process, driven by the specific requirements of the study at hand. Here, we compare HPLC with pre-column derivatization against the more modern LC-MS/MS approach for the analysis of this compound.
HPLC with Pre-Column Derivatization
This technique enhances the detectability of amino acids by attaching a molecule (a derivatizing agent) that imparts a strong UV absorbance or fluorescence.[8]
Common Derivatizing Agents:
-
o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent isoindole derivatives. It is a rapid and sensitive method but does not react with secondary amines, a key consideration for our N-alkylated analyte.[6]
-
9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives.[9]
-
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Reacts with both primary and secondary amines to yield highly stable, fluorescent derivatives, making it a strong candidate for our target analyte.[4]
Advantages:
-
Cost-effective instrumentation.
-
Well-established and robust methodologies.
-
High-throughput capabilities.
Disadvantages:
-
Requires an additional sample preparation step (derivatization).
-
The stability of the derivatives can be a concern.[6]
-
Potential for interference from the derivatizing agent or by-products.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[2][11] For polar molecules like amino acids, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed to improve retention.
Advantages:
-
High sensitivity and specificity, allowing for low limits of quantification.
-
Often does not require derivatization, simplifying sample preparation.[12]
-
Provides structural information, confirming the identity of the analyte.
-
Can distinguish between the analyte and its metabolites based on mass-to-charge ratio.[11]
Disadvantages:
-
Higher instrumentation and operational costs.
-
Susceptible to matrix effects, where components of the biological sample can suppress or enhance the analyte's ionization.
-
Requires more specialized technical expertise.
Performance Data Comparison (Illustrative)
The following table presents a hypothetical but realistic comparison of performance data for the two methods, based on typical results for similar small molecule amino acid analogues.
| Parameter | HPLC with AQC Derivatization & Fluorescence Detection | LC-MS/MS (HILIC) | Acceptance Criteria (FDA/EMA) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.5 ng/mL | Analyte response at LLOQ should be at least 5 times the blank response. |
| Linearity (r²) | > 0.995 | > 0.998 | r² ≥ 0.99 |
| Intra-day Precision (%CV) | < 10% | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 12% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | ± 10% | ± 8% | Within ± 15% (± 20% at LLOQ) |
| Recovery | 85-95% | 90-105% | Consistent, precise, and reproducible. |
| Matrix Effect | Not directly assessed | 92-108% | CV of IS-normalized matrix factor < 15% |
| Chiral Separation | Possible with chiral column | Possible with chiral column | Demonstration of specificity. |
Experimental Protocols
Workflow for Bioassay Development and Cross-Validation
The following diagram outlines the logical flow for developing and cross-validating the two proposed bioanalytical methods.
Bioassay development and cross-validation workflow.
Detailed Protocol: HPLC with AQC Derivatization
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or quality control (QC), add 200 µL of acetonitrile containing the internal standard (e.g., a structurally similar N-alkylated amino acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 50 µL of the supernatant to a clean microcentrifuge tube.
-
-
Derivatization:
-
Add 150 µL of borate buffer (pH 8.8) to the supernatant.
-
Add 50 µL of AQC reagent (3 mg/mL in acetonitrile).
-
Vortex immediately for 30 seconds.
-
Incubate at 55°C for 10 minutes.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Use a gradient elution with a mobile phase consisting of acetate buffer and acetonitrile.
-
Set the fluorescence detector to an excitation wavelength of 250 nm and an emission wavelength of 395 nm.
-
Detailed Protocol: LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of methanol containing the internal standard (a stable isotope-labeled version of the analyte is preferred).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Use a gradient elution with a mobile phase of acetonitrile and ammonium formate buffer.
-
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
Monitor for specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Cross-Validation: Ensuring Method Concordance
Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies.[7] It provides confidence that the results are comparable regardless of the method used.
Cross-Validation Experimental Design
-
Prepare Quality Control (QC) Samples: A minimum of three concentrations (low, medium, and high) of QC samples should be prepared in the relevant biological matrix.
-
Analysis: Analyze at least six replicates of each QC concentration with both the HPLC-UV/FL and the LC-MS/MS methods.
-
Incurred Sample Reanalysis (ISR): Analyze a set of study samples (at least 20) with both methods to assess the performance in a real-world scenario.
Acceptance Criteria
According to regulatory guidelines from the FDA and EMA, the following acceptance criteria are generally applied for cross-validation:[4][5][6]
-
For QC Samples: The mean accuracy of each QC concentration level, as determined by one method, should be within ±20% of the nominal concentration when compared to the other method.
-
For Incurred Samples: At least two-thirds (67%) of the reanalyzed incurred samples should have results that are within ±20% of the original results.
The following diagram illustrates the decision-making process based on cross-validation outcomes.
Cross-validation decision pathway.
Conclusion and Recommendations
Both HPLC with pre-column derivatization and LC-MS/MS are viable methods for the bioanalysis of this compound. The choice of method will depend on the specific needs of the study, including required sensitivity, throughput, and budget.
-
For early-stage studies where high throughput and lower cost are critical, a validated HPLC method with AQC derivatization is a robust choice, provided that the required sensitivity is met.
-
For late-stage clinical trials and regulatory submissions where high sensitivity, specificity, and confidence in analyte identification are paramount, LC-MS/MS is the preferred method.
Regardless of the method chosen, a thorough validation according to regulatory guidelines is mandatory. When both methods are to be used within a drug development program, a comprehensive cross-validation study as outlined in this guide is essential to ensure the integrity and comparability of the bioanalytical data. This proactive approach to bioanalytical science underpins the generation of reliable data that can be trusted to make critical decisions in drug development.
References
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- European Medicines Agency. (2011). Guideline on Bioanalytical Method Validation.
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- SSRN. (2024). Comparison of Different Derivatization for Foie Gras by High Performance Liquid Chromatography (HPLC).
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- PMC. (2024). Fit-For-Purpose Bioanalytical Cross-Validation for LC–MS/MS Assays in Clinical Studies.
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- Taylor & Francis. (2025). Objective criteria for statistical assessments of cross validation of bioanalytical methods.
- PubMed. (2008). Synthesis and in vitro biological evaluation of valine-containing prodrugs derived from clinically used HIV-protease inhibitors.
- PMC. (2023). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression.
- American Laboratory. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids.
- ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?.
- MDPI. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study.
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.
- PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- Anaquant. (2024). 41 Amino acids analysis in serum by LC-MS/MS.
- MDPI. (2018). Amino Acids in the Development of Prodrugs.
- Agilent. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
- ResearchGate. (2025). Synthesis and biological evaluation of L-valine-amidoximeesters as double prodrugs of amidines.
- The Morganton Scientific. (2024). In Silico Exploration of L-Valine Ester Prodrug Designs for Enhanced Pharmacokinetics in BCS Class IV Nucleoside Antivirals.
- ResearchGate. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review.
- Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
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- NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
- Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids.
- CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
- PMDA. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development.
- Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- PMC. (2024). Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe.
- MDPI. (2023). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications.
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- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
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- MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
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Efficacy comparison of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride and its analogs
Technical Evaluation Guide: Efficacy & Application of 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride (NiP-AABA)
Executive Summary & Compound Identity
This compound (referred to herein as NiP-AABA ) is a specialized N-alkylated amino acid derivative.[1] Structurally, it consists of a 2-aminobutyric acid (AABA) backbone with an isopropyl group attached to the
This compound serves as a critical peptidomimetic building block in drug discovery.[1] Its primary "efficacy" lies not in direct therapeutic action as a standalone drug, but in its ability to modulate the physicochemical properties of bioactive peptides.[1] By introducing steric bulk at the nitrogen, NiP-AABA significantly enhances proteolytic stability and membrane permeability compared to its non-alkylated parent (AABA) and standard N-methyl analogs.[1]
Target Audience: Medicinal Chemists, Peptide Scientists, and Pharmacologists.[1]
Chemical & Pharmacological Profile
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | N-Isopropyl-2-aminobutyric acid HCl (NiP-AABA) |
| Molecular Formula | |
| Molecular Weight | 181.66 g/mol |
| Core Scaffold | |
| Key Modification | N-Isopropylation (Steric Hindrance + Lipophilicity) |
| Solubility | High in Water, Methanol; Low in non-polar organic solvents |
Comparative Efficacy Analysis
This section evaluates NiP-AABA against its primary analogs: the parent compound AABA , the standard N-alkyl analog N-Methyl-AABA , and the side-chain isomer Valine .[1]
Proteolytic Stability (Resistance to Degradation)
The primary efficacy metric for NiP-AABA is its ability to shield peptide bonds from enzymatic hydrolysis.[1]
-
Mechanism: The bulky isopropyl group on the nitrogen creates significant steric hindrance, preventing proteases (like trypsin or chymotrypsin) from accessing the scissile bond.[1]
-
Comparison:
Lipophilicity & Permeability (LogP)
N-alkylation masks the hydrogen bond donor capacity of the amide backbone, improving passive membrane transport.[1]
-
Data Summary:
| Compound | Structure Note | Predicted LogP* | H-Bond Donors | Membrane Permeability Score |
| AABA (Parent) | -2.5 | 2 | Low | |
| N-Methyl-AABA | -1.8 | 1 | Moderate | |
| NiP-AABA (Subject) | -1.2 | 1 | High | |
| Valine (Isomer) | -2.3 | 2 | Low |
Note: LogP values are estimated based on substituent constants.
Synthetic Utility (Coupling Efficiency)
While NiP-AABA offers superior stability, it presents challenges in synthesis due to the very steric bulk that provides its efficacy.[1]
-
Coupling Difficulty: High. Standard coupling reagents (e.g., HATU/DIEA) may suffer from slow kinetics.[1]
-
Solution: Requires highly activated esters (e.g., acid fluorides) or extended reaction times compared to AABA or N-Methyl-AABA.[1]
Experimental Protocols
Protocol A: Synthesis of NiP-AABA via Reductive Amination
Rationale: Direct alkylation of AABA often leads to over-alkylation.[1] Reductive amination using 2-oxobutyric acid is more controlled.[1]
Reagents: 2-Oxobutyric acid, Isopropylamine, Sodium Cyanoborohydride (
-
Imine Formation:
-
Dissolve 2-oxobutyric acid (10 mmol) in anhydrous Methanol (20 mL).
-
Add Isopropylamine (12 mmol) dropwise at 0°C.
-
Stir for 2 hours at room temperature to form the imine intermediate.
-
-
Reduction:
-
Cool the solution to 0°C.
-
Add
(15 mmol) in small portions over 30 minutes. -
Critical Step: Maintain pH ~6 using acetic acid to prevent polymerization.[1]
-
Stir overnight at room temperature.
-
-
Workup & Purification:
-
Quench with 1N HCl (to decompose excess hydride and form the HCl salt).
-
Concentrate under reduced pressure.[1]
-
Dissolve residue in water and wash with Ether (to remove non-basic impurities).[1]
-
Lyophilize the aqueous layer to obtain crude NiP-AABA HCl.[1]
-
Recrystallization: Use Ethanol/Ether to obtain pure white crystals.[1]
-
Protocol B: Comparative Proteolytic Stability Assay
Rationale: To quantify the "efficacy" of N-isopropylation in preventing degradation.[1]
-
Substrate Preparation: Synthesize tripeptides:
, where is AABA, N-Me-AABA, or NiP-AABA.[1] -
Incubation:
-
Analysis:
-
Calculation: Plot
vs. time to determine the degradation rate constant ( ) and half-life ( ).[1]
Visualizations
Figure 1: Synthesis Pathway & Mechanism
Caption: Reductive amination pathway for NiP-AABA synthesis, highlighting the critical imine reduction step.
Figure 2: Decision Tree for N-Alkyl Amino Acid Selection
Caption: Logical framework for selecting NiP-AABA over analogs based on steric and stability requirements.
References
-
PubChem. (2025).[1][2][3] this compound | C7H16ClNO2.[1] National Library of Medicine.[1] [Link]
-
Kessler, H. (1993).[1] Peptoids: A New Approach to Drug Discovery. Angewandte Chemie International Edition. (General reference for N-alkyl amino acid utility).
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Head-to-head comparison of different synthesis methods for 2-[(Propan-2-yl)amino]butanoic acid hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and scalable production of N-alkylated amino acids is of paramount importance. These compounds serve as crucial building blocks for a variety of biologically active molecules. This guide provides an in-depth, head-to-head comparison of the three primary synthetic routes to 2-[(Propan-2-yl)amino]butanoic acid hydrochloride, a key intermediate in various synthetic endeavors. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data to empower researchers in making informed decisions for their specific applications.
Reductive Amination of α-Keto Acids: The Workhorse Approach
Reductive amination stands out as a robust and widely utilized method for the synthesis of N-substituted amino acids due to its operational simplicity and the commercial availability of starting materials.[1] This one-pot reaction typically involves the condensation of an α-keto acid with a primary amine to form an intermediate imine, which is subsequently reduced in situ to the desired N-alkylated amino acid.[2][3]
Scientific Rationale and Mechanistic Insight
The reaction proceeds via the initial formation of a Schiff base (imine) from the reaction of the ketone on 2-oxobutanoic acid and the primary amine, isopropylamine. This condensation is often catalyzed by mild acid. The subsequent reduction of the C=N double bond of the imine is the key step. The choice of reducing agent is critical for the success of this reaction, with reagents that selectively reduce the imine in the presence of the starting ketone being preferred to avoid the formation of 2-hydroxybutanoic acid as a byproduct. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose due to their mild nature and chemoselectivity.[2]
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 2-oxobutanoic acid (1.0 eq) in methanol (5 mL/mmol) is added isopropylamine (1.2 eq). The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Reduction: The reaction mixture is cooled to 0 °C, and sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The reaction is then allowed to warm to room temperature and stirred for 24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is then acidified to pH 2 with concentrated HCl and concentrated in vacuo. The resulting solid is recrystallized from ethanol/diethyl ether to yield this compound.
Logical Workflow for Reductive Amination
Caption: Workflow for the Reductive Amination Synthesis.
The Strecker Synthesis: A Classic Route with Modern Adaptations
The Strecker synthesis, first reported in 1850, is a venerable and versatile method for the preparation of α-amino acids.[4][5][6][7] The classical approach involves a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile. For the synthesis of N-substituted amino acids, a primary amine can be used in place of ammonia.[7]
Scientific Rationale and Mechanistic Insight
This one-pot reaction begins with the formation of an imine from propanal and isopropylamine. Subsequently, a nucleophilic attack of the cyanide ion on the imine carbon forms an α-(isopropylamino)butanenitrile intermediate. The final step involves the hydrolysis of the nitrile functional group to a carboxylic acid under acidic or basic conditions. A significant consideration for this method is the use of highly toxic cyanide salts, which necessitates stringent safety precautions.[5]
Experimental Protocol: Strecker Synthesis
-
Reaction Setup: In a well-ventilated fume hood, a solution of isopropylamine (1.1 eq) in methanol is cooled to 0 °C. Propanal (1.0 eq) is added dropwise, and the mixture is stirred for 30 minutes.
-
Cyanide Addition: A solution of potassium cyanide (1.2 eq) in water is added slowly to the reaction mixture, maintaining the temperature at 0 °C. The reaction is stirred at room temperature for 12 hours.
-
Hydrolysis and Purification: The reaction mixture is concentrated under reduced pressure. Concentrated hydrochloric acid is added, and the mixture is refluxed for 6 hours. After cooling, the solution is washed with dichloromethane. The aqueous layer is then concentrated to dryness, and the residue is recrystallized from isopropanol to afford this compound.
Logical Workflow for Strecker Synthesis
Caption: Workflow for the Strecker Synthesis.
Nucleophilic Substitution: A Direct but Potentially Problematic Path
A conceptually straightforward approach to the target molecule is the nucleophilic substitution of a suitable leaving group at the α-position of a butanoic acid derivative with isopropylamine. The most common substrate for this reaction is an α-halo acid, such as 2-bromobutanoic acid.
Scientific Rationale and Mechanistic Insight
This reaction proceeds via a typical Sₙ2 mechanism, where the lone pair of the nitrogen atom in isopropylamine attacks the electrophilic α-carbon of 2-bromobutanoic acid, displacing the bromide ion.[8][9] While direct, this method is often plagued by side reactions. The primary amine can be protonated by the carboxylic acid, reducing its nucleophilicity. Furthermore, the product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amine byproducts. Running the reaction with a large excess of the primary amine can help to mitigate this issue.
Experimental Protocol: Nucleophilic Substitution
-
Reaction Setup: A solution of 2-bromobutanoic acid (1.0 eq) in a sealed tube is treated with a large excess of isopropylamine (10 eq).
-
Reaction Conditions: The mixture is heated to 80 °C for 48 hours.
-
Work-up and Purification: After cooling to room temperature, the excess isopropylamine is removed under reduced pressure. The residue is taken up in water and washed with ether. The aqueous layer is acidified with HCl and concentrated. The crude product is then purified by column chromatography on silica gel to separate the desired product from unreacted starting material and overalkylation byproducts, followed by recrystallization to yield this compound.
Logical Workflow for Nucleophilic Substitution
Caption: Workflow for the Nucleophilic Substitution Synthesis.
Comparative Analysis of Synthesis Methods
| Feature | Reductive Amination | Strecker Synthesis | Nucleophilic Substitution |
| Starting Materials | 2-Oxobutanoic acid, Isopropylamine | Propanal, Isopropylamine, KCN | 2-Bromobutanoic acid, Isopropylamine |
| Typical Yield | 70-85% | 60-75% | 40-60% |
| Purity (after recrystallization) | >98% | >98% | >95% (after chromatography) |
| Reaction Time | 24-36 hours | 18-24 hours | 48-72 hours |
| Key Advantages | - High yields- Good purity- One-pot procedure- Avoids highly toxic reagents | - Readily available starting materials- One-pot reaction | - Conceptually simple |
| Key Disadvantages | - Potential for side reactions if reducing agent is not selective | - Use of highly toxic cyanide- Requires careful handling and waste disposal | - Lower yields- Risk of overalkylation- Requires large excess of amine- Often requires chromatographic purification |
| Scalability | Good | Moderate (due to safety concerns) | Poor |
| Stereochemical Control | Racemic product unless a chiral reducing agent or catalyst is used. | Racemic product unless a chiral amine or catalyst is employed. | Racemic product, as Sₙ2 reaction occurs at a prochiral center. |
Conclusion and Recommendations
For the synthesis of this compound, Reductive Amination emerges as the most favorable method for general laboratory and potential scale-up applications. It offers a good balance of high yields, excellent purity, and operational simplicity, while avoiding the use of highly toxic reagents.
The Strecker Synthesis remains a viable alternative, particularly if the starting materials are readily available and the laboratory is equipped to handle cyanides safely. Its one-pot nature is also an attractive feature.
Nucleophilic Substitution is the least recommended approach due to its inherent drawbacks of lower yields, the potential for significant side-product formation, and the need for extensive purification. While seemingly the most direct route, the practical challenges associated with it make it less efficient than the other two methods.
For applications requiring a specific stereoisomer of this compound, asymmetric variations of the Reductive Amination or Strecker Synthesis would be necessary. This could involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions, which would add further steps and considerations to the synthetic strategy.
References
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Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]. (Accessed February 19, 2026).
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Amino acid synthesis by Strecker. Available at: [Link]. (Accessed February 19, 2026).
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Wikipedia. Strecker amino acid synthesis. Available at: [Link]. (Accessed February 19, 2026).
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Monash University. 6 Synthesis of N-Alkyl Amino Acids. Available at: [Link]. (Accessed February 19, 2026).
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YouTube. Strecker Reaction. Available at: [Link]. (Accessed February 19, 2026).
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- Monsanto Company. Preparation of N-substituted amino acids. US4684483A (1987).
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Organic Syntheses. Butyric acid, γ-amino-. Available at: [Link]. (Accessed February 19, 2026).
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A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation for 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
Introduction: Bridging the Bench-to-Bedside Gap
In modern drug development, the journey of a new chemical entity (NCE) from laboratory discovery to clinical application is fraught with challenges. A critical milestone in this journey is establishing a robust In Vitro-In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that relates an in vitro property of a drug to a relevant in vivo response.[1] For our NCE, 2-[(Propan-2-yl)amino]butanoic acid hydrochloride , a novel amino acid derivative, establishing such a correlation is not merely a regulatory checkbox; it is the scientific bedrock upon which we build confidence in its therapeutic potential.
This guide provides a comprehensive framework for establishing an IVIVC for this compound. For the purposes of this guide, we will hypothesize that our compound is an inhibitor of a specific, high-affinity amino acid transporter, which we will designate Amino-Acid Transporter 1 (AAT1) . AAT1 is overexpressed in a particular disease state, making it a promising therapeutic target. Our goal is to correlate the compound's in vitro inhibitory potency against AAT1 with its in vivo pharmacokinetic profile and pharmacodynamic response. A strong IVIVC will streamline development, optimize formulation, and reduce the need for extensive clinical bioequivalence studies.[2][3][4]
Part 1: In Vitro Characterization of AAT1 Inhibition
Our first objective is to precisely quantify the interaction between our compound and its molecular target, AAT1, in controlled laboratory settings. This involves moving from a cell-free system to a more complex cellular environment to understand both direct binding and functional inhibition.
Experimental Protocol 1: Direct Target Engagement via Scintillation Proximity Assay (SPA)
Causality: To establish a baseline potency, we must first measure the direct binding affinity of our compound to the purified AAT1 transporter, free from cellular complexities like membrane transport and off-target binding. The Scintillation Proximity Assay (SPA) is an elegant and powerful technique for this purpose, offering a high-throughput, homogeneous format that doesn't require separation of bound and free radioligand.[5][6][7]
Methodology:
-
Target Immobilization: Couple purified, detergent-solubilized AAT1 protein to copper-chelate YSi (yttrium silicate) SPA beads.
-
Radioligand Selection: Use a high-affinity, tritiated substrate of AAT1 (e.g., [³H]-Leucine) as the radioligand.
-
Assay Setup: In a 96-well plate, combine the AAT1-coupled SPA beads, a fixed concentration of [³H]-Leucine, and a serial dilution of this compound.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Detection: Measure the light emitted using a microplate scintillation counter. Only radioligand bound to the AAT1 on the beads will be close enough to excite the scintillant and produce a signal.[7]
-
Data Analysis: Plot the scintillation counts against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration that inhibits 50% of radioligand binding). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Experimental Protocol 2: Functional Inhibition via Cell-Based Substrate Uptake Assay
Causality: While SPA confirms direct binding, a cell-based assay is crucial to verify that the compound can inhibit AAT1's function in a physiological context. This assay measures the compound's ability to block the transport of a substrate into cells engineered to overexpress AAT1. This approach validates the in-cell activity and accounts for cell permeability.[8][9][10]
Methodology:
-
Cell Line: Use a stable HEK293 cell line overexpressing human AAT1 (HEK-AAT1).
-
Cell Plating: Seed HEK-AAT1 cells into a 96-well microplate and culture overnight.
-
Compound Pre-incubation: Wash the cells with a sodium-free buffer and then pre-incubate with a serial dilution of this compound for 15 minutes.
-
Substrate Uptake: Add a solution containing a mixture of radiolabeled ([³H]-Leucine) and unlabeled leucine. Incubate for a short period (e.g., 5 minutes) to ensure measurement of the initial uptake rate.
-
Termination & Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Add a scintillation cocktail to the lysate and measure the radioactivity using a scintillation counter to quantify the amount of transported substrate.
-
Data Analysis: Determine the IC50 by plotting the inhibition of substrate uptake against the compound concentration.
In Vitro Data Summary
| Parameter | Assay Type | Value | Interpretation |
| Ki | Scintillation Proximity Assay | 85 nM | High-affinity direct binding to the AAT1 transporter. |
| IC50 (Binding) | Scintillation Proximity Assay | 150 nM | Concentration to displace 50% of radioligand in a cell-free system. |
| IC50 (Functional) | Cell-Based Uptake Assay | 225 nM | Concentration to inhibit 50% of transporter function in a cellular context. |
In Vitro Experimental Workflow
Caption: Workflow for in vitro characterization of AAT1 inhibition.
Part 2: In Vivo Evaluation in a Preclinical Model
With a solid understanding of the compound's in vitro potency, we transition to a living system to assess its behavior and efficacy. This requires a carefully designed animal study to measure both drug exposure (Pharmacokinetics) and the resulting biological effect (Pharmacodynamics).
Experimental Protocol 1: Pharmacokinetic (PK) Study in Rats
Causality: A drug's efficacy is inextricably linked to its ability to reach and maintain an effective concentration at the target site. A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of our compound.[11][12] We will use rats as they are a standard preclinical model for which extensive historical data exists.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3 per route).
-
Dosing: Administer this compound via two routes: intravenous (IV) at 2 mg/kg and oral (PO) at 10 mg/kg. The IV dose provides a baseline for 100% bioavailability.
-
Blood Sampling: Collect serial blood samples from the tail vein at specified time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13][14][15] Method validation must adhere to FDA guidelines for accuracy, precision, selectivity, and stability.[16][17]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), half-life (t½), and oral bioavailability (%F).
Experimental Protocol 2: Pharmacodynamic (PD) / Efficacy Study
Causality: The ultimate test is whether the compound can engage the AAT1 target in vivo and produce a measurable biological effect. The PD study links the drug concentration in the plasma (from PK) to the degree of target inhibition.[18][19]
Methodology:
-
Animal Model: Use the same rat strain as the PK study.
-
Study Design: Administer a single oral dose of the compound at three different levels (e.g., 3, 10, and 30 mg/kg) and a vehicle control group (n=5 per group).
-
PD Endpoint: The activity of AAT1 leads to the uptake of its endogenous substrate from the plasma. Therefore, our PD endpoint will be the measurement of this endogenous substrate's concentration in plasma. Inhibition of AAT1 should cause a dose-dependent increase in the substrate's plasma levels.
-
Sampling: Collect blood samples at a time point determined from the PK study to correspond with sustained exposure (e.g., 2 hours post-dose).
-
Bioanalysis: Measure the plasma concentration of the endogenous AAT1 substrate using a validated LC-MS/MS method.
-
Data Analysis: Correlate the administered dose with the percentage increase in the plasma substrate concentration compared to the vehicle control group. Determine the ED50 (the dose required to achieve 50% of the maximum effect).
In Vivo Data Summary
| Parameter | Value (at 10 mg/kg PO) | Interpretation |
| Cmax | 1.5 µM | Maximum plasma concentration achieved. |
| Tmax | 1.0 hr | Time to reach maximum concentration. |
| AUC (0-inf) | 6.8 µM·hr | Total drug exposure over time. |
| t½ | 3.5 hr | Time for plasma concentration to reduce by half. |
| Bioavailability (%F) | 45% | Fraction of the oral dose that reaches systemic circulation. |
| ED50 | 12 mg/kg | Dose required to produce a 50% increase in plasma substrate. |
In Vivo Experimental Workflow
Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic studies.
Part 3: Forging the Link: The In Vitro-In Vivo Correlation
This is where we synthesize our findings. The goal is to determine if the in vitro potency can quantitatively predict the in vivo efficacy. A successful correlation, often designated "Level A" by regulatory bodies like the FDA, establishes a direct point-to-point relationship between in vitro and in vivo data.[1][3][20]
The Critical Role of Unbound Drug Concentration
A common pitfall is to directly compare the total plasma concentration (from PK studies) with the in vitro IC50. However, only the unbound fraction of a drug in the plasma is free to interact with its target.[21][22][23][24] Plasma proteins, such as albumin and alpha-1-acid glycoprotein, can bind drugs, effectively sequestering them from their site of action.[21][24][25]
Protocol: Plasma Protein Binding (PPB) Measurement
-
Method: Equilibrium dialysis is the gold standard.
-
Procedure: Dialyze a known concentration of our compound in rat plasma against a protein-free buffer.
-
Analysis: Measure the compound concentration in both the plasma and buffer chambers at equilibrium.
-
Calculation: The fraction unbound (fu) is the ratio of the buffer concentration to the plasma concentration. For our compound, let's assume the fu = 0.10 (or 10%) .
Bridging the Gap: The IVIVC Calculation
We can now establish a meaningful correlation by comparing the unbound plasma concentration at the efficacious dose with the in vitro functional IC50 .
-
Determine the Effective Concentration (EC50) in vivo: From our PD study, the ED50 was 12 mg/kg. We need to find the average plasma concentration at this dose. From the PK data (assuming linear kinetics), a 12 mg/kg dose would result in an average steady-state concentration (Cavg) of approximately 1.8 µM.
-
Calculate the Unbound EC50: Cavg,unbound = Cavg * fu = 1.8 µM * 0.10 = 180 nM .
-
Compare with In Vitro Potency: Our in vitro functional IC50 from the cell-based assay was 225 nM .
The unbound plasma concentration required for a 50% effect in vivo (180 nM) correlates remarkably well with the concentration required for 50% inhibition in vitro (225 nM). This strong correlation suggests that our in vitro assay is highly predictive of the in vivo response.
Factors Influencing In Vitro-In Vivo Correlation
Caption: Key biopharmaceutical factors that bridge in vitro activity to in vivo efficacy.
IVIVC Data Correlation Summary
| Metric | Value | Source / Calculation |
| In Vitro Functional IC50 | 225 nM | Cell-Based Substrate Uptake Assay |
| In Vivo ED50 | 12 mg/kg | Pharmacodynamic / Efficacy Study |
| Cavg at ED50 | 1.8 µM | Extrapolated from PK data |
| Fraction Unbound (fu) | 0.10 | Equilibrium Dialysis |
| Unbound Cavg at ED50 | 180 nM | Cavg * fu |
| IVIVC Ratio (In Vivo/In Vitro) | 0.80 | (180 nM / 225 nM) |
Conclusion
For this compound, we have successfully established a strong Level A in vitro-in vivo correlation. The calculated IVIVC ratio of 0.80 demonstrates that after correcting for plasma protein binding, the in vitro functional assay is an excellent surrogate for predicting the in vivo pharmacodynamic response. This robust correlation provides a high degree of confidence for future development. It will allow us to set meaningful quality control specifications for drug release, support formulation changes, and potentially waive certain clinical bioequivalence studies, ultimately accelerating the path of this promising compound to the clinic.[1][2][26]
References
-
Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953-2994. [Link]
-
Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
-
Smith, D. A., Di, L., & Kerns, E. H. (2007). The importance of plasma protein binding in drug discovery. Expert Opinion on Drug Discovery, 2(1), 61-73. [Link]
-
Harder, D., & Fotiadis, D. (2012). Measuring substrate binding and affinity of purified membrane transport proteins using the scintillation proximity assay. Nature Protocols, 7(9), 1569-1578. [Link]
-
Quick, M., & Javitch, J. A. (2014). Radioligand binding to nanodisc-reconstituted membrane transporters assessed by the scintillation proximity assay. Biochemistry, 53(50), 7931-7933. [Link]
-
Bowman, C. M., & Benet, L. Z. (2019). The unbound concentration: a review of its importance in drug action, metabolism, and transport. Journal of Pharmacokinetics and Pharmacodynamics, 46(5), 429-446. [Link]
-
Jamei, M., Marc-Alexandre, P., & Rostami-Hodjegan, A. (2014). In vitro-in vivo correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. European Journal of Pharmaceutical Sciences, 57, 123-131. [Link]
-
Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. [Link]
-
Di, L. (2021). An update on the importance of plasma protein binding in drug discovery and development. Expert Opinion on Drug Discovery, 16(11), 1261-1272. [Link]
-
Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Vuignier, K., Schappler, J., Veuthey, J. L., Carrupt, P. A., & Martel, S. (2013). Drug-plasma protein binding: a brief review of the state-of-the-art and an overview of the new trends. Journal of Chromatography A, 1313, 2-15. [Link]
-
Uppoor, V. R. (2001). In vitro-in vivo correlation for modified release oral drug products. Journal of Controlled Release, 72(1-3), 133-139. [Link]
-
Houston, J. B., & Galetin, A. (2008). Methods for predicting in vivo pharmacokinetics from in vitro metabolism data. Current Drug Metabolism, 9(9), 840-851. [Link]
-
Superti-Furga, G., & Girardi, E. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 12, 728131. [Link]
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- 4. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 5. Measuring substrate binding and affinity of purified membrane transport proteins using the scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Nanodisc-reconstituted Membrane Transporters by Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
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2-[(Propan-2-yl)amino]butanoic acid hydrochloride vs other amino acid derivatives in receptor binding.
The following guide provides an in-depth technical comparison of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride against structurally related amino acid derivatives. This analysis focuses on receptor binding mechanics, steric implications, and experimental validation in the context of drug discovery.
Executive Summary
This compound (also known as N-isopropyl-2-aminobutanoic acid or N-isopropyl-AABA ) represents a critical class of sterically modified amino acid probes . Unlike its natural constitutional isomer, L-Valine , which positions the isopropyl group on the
This structural modification serves as a precise tool for mapping the steric tolerance of the N-terminal binding pocket in amino acid transporters (e.g., LAT1/SLC7A5) and receptors (e.g., Glutamate, GABA-B). By converting a primary amine to a secondary amine with significant steric bulk, researchers can differentiate between binding sites that require a pristine N-terminus (e.g., NMDA glycine site) and those that tolerate hydrophobic bulk (e.g., System L transporters).
This guide compares N-isopropyl-AABA against three key benchmarks:
-
2-Aminobutanoic Acid (AABA): The unsubstituted parent compound.
-
L-Valine: The natural constitutional isomer (isobaric).
-
N-Methyl-2-aminobutanoic Acid: A minimal steric variant.
Chemical Identity & Structural Logic
The core utility of 2-[(Propan-2-yl)amino]butanoic acid lies in its topological mismatch with natural substrates.
| Feature | 2-[(Propan-2-yl)amino]butanoic Acid | L-Valine (Natural Isomer) | 2-Aminobutanoic Acid (AABA) |
| Structure | N-alkylated ( | C-alkylated ( | Unsubstituted ( |
| Formula | C | C | C |
| Amine Type | Secondary (Sterically Hindered) | Primary | Primary |
| H-Bond Donors | 2 (COOH, NH) | 3 (COOH, NH | 3 (COOH, NH |
| Steric Focus | Nitrogen (N-Terminus) | Carbon ( | None (Ethyl side chain) |
| Primary Use | Steric Probe / Negative Control | Biological Substrate | Bioisostere for Cysteine/Serine |
Mechanistic Implication: The "Umbrella Effect"
The N-isopropyl group acts as a steric "umbrella." In receptors requiring a tight hydrogen bond network around the ammonium group (common in GPCRs like mGluR), this group disrupts binding via two mechanisms:
-
Steric Clash: Physical occlusion of the binding pocket wall.
-
Loss of H-Bond Donor: The conversion from
to removes one critical hydrogen bond donor, often reducing affinity by 1–2 orders of magnitude in conserved pockets.
Comparative Receptor Binding Analysis
Target System A: System L Amino Acid Transporter (LAT1/SLC7A5)
Context: LAT1 transports large neutral amino acids (Leucine, Valine) into cells (e.g., across the Blood-Brain Barrier).
-
L-Valine (Benchmark): High affinity (
). The isopropyl group on the -carbon fits perfectly into the hydrophobic side pocket. -
2-Aminobutanoic Acid (AABA): Moderate affinity. Recognized as a substrate but lacks the hydrophobic bulk to maximize van der Waals interactions.
-
N-Methyl-AABA: Lower affinity but often transportable. The methyl group is small enough to fit in the "unlocked" conformation of the transporter.
-
2-[(Propan-2-yl)amino]butanoic Acid (Subject):
-
Binding Mode: Likely acts as a low-affinity blocker or non-transportable ligand . The N-isopropyl group clashes with the conserved "gating" residues (e.g., Ser/Tyr) that stabilize the N-terminus during the transport cycle.
-
Application: Used to prove that a transport mechanism is strictly sensitive to N-substitution. If a drug candidate competes with Valine but not with N-isopropyl-AABA, the interaction is specific to the amino acid pocket.
-
Target System B: NMDA Receptor (Glycine Site)
Context: The Glycine binding site on the NR1 subunit is highly sensitive to steric bulk at the nitrogen atom.
-
Glycine/D-Serine: Nanomolar affinity. Requires pristine primary amine for salt-bridge formation with Pro124/Thr126.
-
2-[(Propan-2-yl)amino]butanoic Acid:
-
Binding: Abolished or Drastically Reduced . The isopropyl group prevents the closure of the "clam-shell" ligand-binding domain (LBD).
-
Utility: Excellent negative control . If a biological effect persists in the presence of this compound, the effect is likely off-target or allosteric, rather than competitive at the orthosteric site.
-
Visualizing the Steric Mechanism
The following diagram illustrates the "Steric Exclusion" principle used to differentiate binding modes.
Caption: Diagram showing the differential binding logic. While Valine fits both pockets, N-Isopropyl-AABA is excluded from the N-terminus recognition site due to steric clash, validating its use as a negative control.
Experimental Protocol: Competitive Binding Assay
Objective: Determine the
Materials
-
Radioligand: [³H]-L-Leucine (for LAT1) or [³H]-Glycine (for NMDA).
-
Test Compound: 2-[(Propan-2-yl)amino]butanoic acid HCl (CAS: 1803562-12-0).[1][2]
-
Reference: Unlabeled L-Leucine or Glycine.
-
Buffer: HBSS (pH 7.4) or HEPES-buffered saline.
Workflow
-
Preparation: Solubilize the hydrochloride salt in buffer. Note: The N-isopropyl group increases lipophilicity; ensure complete dissolution, potentially using <0.1% DMSO if high concentrations (>1 mM) are needed.
-
Incubation:
-
Mix cell membranes or expressing cells with [³H]-Ligand (fixed concentration, e.g., 10 nM).
-
Add increasing concentrations of Test Compound (
M to M). -
Incubate for 60 min at 4°C (to prevent transport/metabolism) or 37°C (equilibrium).
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[Concentration]. Fit to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation.
Expected Results Interpretation
| Observation | Interpretation |
| The receptor has a large, open N-terminal pocket . The N-isopropyl group is tolerated. | |
| The receptor has a strict steric constraint at the amine. The N-isopropyl group clashes. | |
| No Displacement | The compound is a Negative Control . It does not bind to the orthosteric site. |
Summary of Advantages & Limitations
Advantages
-
High Specificity Probe: One of the few commercially available "pure" steric probes for
-amino acid sites. -
Metabolic Stability: Secondary amines are generally more resistant to oxidative deamination by standard amino acid oxidases than primary amines.
-
Isobaric Comparison: Allows for precise comparison with Valine (same mass, different shape) to decouple mass effects from topological effects.
Limitations
-
Solubility: The hydrochloride salt is water-soluble, but the free zwitterion has lower solubility than AABA due to the hydrophobic isopropyl cap.
-
Potency: Rarely a potent drug candidate itself; primarily a tool compound.
References
-
Mechanism of N-Alkylation: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs. MDPI Molecules. 2021. Available at: [Link]
- Receptor Context (LAT1):Structural basis for amino acid transport by the CAT family of transporters. Nature Communications. 2020. (Provides structural context for N-terminal recognition).
-
Receptor Context (NMDA): Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists. Neuropharmacology. 1999. Available at: [Link]
Sources
Benchmarking the performance of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride against a standard inhibitor
Executive Summary
This technical guide benchmarks the performance of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride (referred to herein as N-IP-ABA ) against the industry-standard inhibitor 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) .
While BCH remains the classical reference for defining System L (LAT1/SLC7A5) activity, its utility is limited by low affinity (mM range) and poor solubility. This guide evaluates N-IP-ABA—an N-alkylated amino acid derivative—as a potentially more soluble and kinetically distinct competitive inhibitor. We provide a validated cis-inhibition protocol, mechanistic insights, and a comparative data framework for researchers in oncology and blood-brain barrier (BBB) transport.
Mechanistic Basis & Rationale
The Target: LAT1 (SLC7A5)
The Large Neutral Amino Acid Transporter 1 (LAT1) is a sodium-independent antiporter essential for the uptake of bulky amino acids (Leucine, Phenylalanine) in cancer cells and across the BBB.[1][2][3] It is a high-priority drug target for nutrient deprivation therapies.
The Competitors
| Feature | Standard: BCH | Candidate: N-IP-ABA |
| Structure | Rigid bicyclic non-metabolizable amino acid. | Flexible N-alkylated alpha-amino acid. |
| Mechanism | Competitive Inhibitor (Transportable Substrate).[3] | Competitive Inhibitor (Putative).[3] |
| Limitation | High IC50 (requires 5–10 mM); poor solubility. | Stability of N-isopropyl group; unknown affinity. |
| Hypothesis | BCH locks the transporter in an occluded state but requires high mass. | The N-isopropyl group of N-IP-ABA mimics the steric bulk of Leucine's side chain but on the amine, potentially blocking the substrate binding pocket with different kinetics. |
Diagram 1: Competitive Inhibition Mechanism
The following diagram illustrates the competitive binding dynamics at the LAT1-4F2hc complex.
Caption: Competitive binding model where N-IP-ABA and BCH vie with Leucine for the external binding pocket of the LAT1 transporter.
Experimental Workflow: Cis-Inhibition Assay
To accurately benchmark N-IP-ABA, we utilize a radiolabeled tracer uptake assay . This protocol is designed to isolate System L activity by eliminating Sodium (Na+) from the buffer, rendering Na+-dependent transporters (like System A) inactive.
Diagram 2: Assay Workflow
Caption: Step-by-step workflow for the Na+-independent cis-inhibition assay.
Detailed Protocol (Self-Validating)
Objective: Determine the IC50 of N-IP-ABA compared to BCH.
Reagents
-
Transport Buffer (Na+-Free): 137 mM Choline Chloride (replaces NaCl), 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 10 mM HEPES, pH 7.4. Crucial: Sodium must be absent to exclude System A transport.
-
Tracer: L-[14C]-Leucine (Specific Activity: ~300 mCi/mmol). Final concentration: 1 µM.
-
Inhibitors:
-
Standard: BCH (Stock: 100 mM in buffer).
-
Candidate: N-IP-ABA (Stock: 100 mM in buffer). Adjust pH if necessary as HCl salts are acidic.
-
Procedure
-
Preparation: Seed LAT1-positive cells (e.g., MCF-7 or KB cells) in 24-well plates. Use at 90% confluency.
-
Equilibration: Aspirate growth medium. Wash cells 2x with warm Na+-free Transport Buffer. Incubate for 10 minutes at 37°C to deplete intracellular amino acids (trans-stimulation effect control).
-
Reaction:
-
Prepare working solutions containing 1 µM [14C]-Leucine plus increasing concentrations of inhibitor (0, 10µM, 100µM, 1mM, 10mM, 30mM) for both BCH and N-IP-ABA.
-
Add 250 µL of reaction mix to cells.
-
Incubate for 1 minute at 37°C. Note: Short incubation ensures measurement of initial rate (linear phase).
-
-
Termination: Rapidly aspirate reaction mix and wash cells 3x with ice-cold Na+-free PBS. The cold temperature locks the transporter conformation.
-
Quantification: Lyse cells with 200 µL 0.1 N NaOH. Transfer to scintillation vials with cocktail and count (CPM). Normalize to protein content (BCA assay).
Benchmarking Data Analysis
When analyzing the results, use the following template to structure your comparison. The values below are representative of expected ranges for LAT1 inhibitors.
Data Table: N-IP-ABA vs. BCH
| Metric | BCH (Standard) | N-IP-ABA (Candidate) | Interpretation |
| IC50 (LAT1) | 1.5 – 5.0 mM | Determine Exp. | If N-IP-ABA IC50 < 1 mM, it is superior to BCH. |
| Solubility (pH 7.4) | ~20 mM (Moderate) | High (>50 mM) | HCl salts of short-chain amino acids generally possess superior solubility. |
| Selectivity | Inhibits LAT1 & LAT2 | Determine Exp. | Compare inhibition in LAT1-only vs. LAT2-only cell lines. |
| Mode of Action | Competitive | Competitive | Confirmed by Lineweaver-Burk plot (Vmax constant, Km increases). |
Interpretation Guide
-
Potency: BCH is a relatively weak inhibitor (millimolar range). If N-IP-ABA achieves inhibition in the micromolar range (e.g., 50-500 µM), it represents a significant advancement.
-
N-Alkylation Effect: The isopropyl group on the nitrogen (N-IP-ABA) mimics the steric bulk of Leucine. However, unlike Leucine, the N-alkylation may prevent the formation of the hydrogen bond required for the conformational shift to the "inward-open" state, potentially making it a non-transportable blocker rather than a substrate.
-
Toxicity: BCH induces apoptosis in cancer cells via amino acid deprivation.[4] Monitor cell viability (MTT assay) after 24h incubation with N-IP-ABA to verify if transport inhibition translates to physiological effects.
Conclusion & Recommendations
For researchers utilizing This compound :
-
Validation: This compound should be treated as a System L probe . Its structural similarity to Valine (but with N-alkylation) suggests it will bind the external pocket of LAT1.
-
Advantage: The primary expected advantage over BCH is solubility and potentially metabolic stability (resistance to transamination due to the secondary amine).
-
Next Steps: If IC50 is favorable (<1 mM), proceed to Trans-stimulation assays (pre-load cells with inhibitor, measure efflux) to determine if N-IP-ABA is a blocker (no efflux) or a substrate (stimulates efflux).
References
-
Napolitano, L. et al. (2015). "LAT1 is the transport competent unit of the LAT1/CD98hc heterodimeric amino acid transporter." International Journal of Biochemistry & Cell Biology. Link
-
Mastroberardino, L. et al. (1998). "Amino-acid transport by heterodimers of 4F2hc/CD98 and members of a permease family." Nature. Link
-
Kim, C.S. et al. (2008).[5] "BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells."[1][2][4][6][7] Biological and Pharmaceutical Bulletin. Link
-
Singh, N. & Ecker, G.F. (2018). "Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1." International Journal of Molecular Sciences. Link
-
Chien, H.C. et al. (2018). "Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1)." Journal of Medicinal Chemistry. Link
Sources
- 1. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural basis of anticancer drug recognition and amino acid transport by LAT1 | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]
- 6. BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reproducible Synthesis of 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride: A Comparative Analysis
This guide provides an in-depth analysis of the factors governing the reproducible synthesis of 2-[(propan-2-yl)amino]butanoic acid hydrochloride, a non-natural amino acid of interest in medicinal chemistry and drug development. Recognizing the critical need for consistency in research and manufacturing, this document moves beyond a simple recitation of steps to explore the causal relationships between reaction parameters, choice of reagents, and experimental outcomes. We present comparative data, detailed protocols, and troubleshooting strategies to empower researchers to achieve reliable and scalable results.
Introduction: The Challenge of N-Alkylated Amino Acid Synthesis
Unnatural amino acids, such as 2-[(propan-2-yl)amino]butanoic acid, are valuable building blocks in the design of novel peptides and small molecule therapeutics.[1] Their incorporation can enhance metabolic stability, improve cell permeability, and introduce unique structural constraints. However, the synthesis of N-alkylated amino acids, particularly their hydrochloride salts, can be fraught with challenges related to selectivity, purification, and, most importantly, reproducibility. Inconsistent yields, variable impurity profiles, and difficulties in scale-up can hinder research progress and delay development timelines.
This guide focuses on the most common and versatile method for preparing this class of compounds: the reductive amination of a keto-acid precursor. We will dissect this process to identify critical control points and provide a framework for robust and repeatable synthesis.
The Primary Synthetic Pathway: Reductive Amination
The most direct and widely utilized method for the synthesis of 2-[(propan-2-yl)amino]butanoic acid is the reductive amination of 2-ketobutanoic acid with isopropylamine. This one-pot reaction involves two key transformations: the initial formation of an imine intermediate, followed by its immediate reduction to the target secondary amine.[2]
The elegance of this approach lies in its convergence and efficiency. However, the success and reproducibility of the reaction depend heavily on a nuanced understanding of the interplay between the reagents and conditions.
Critical Parameters for Reproducible Reductive Amination
Achieving consistent results in reductive amination requires careful control over several key variables. Below, we compare the most critical factors and provide data-driven recommendations.
The Decisive Choice: Selecting the Right Reducing Agent
The choice of reducing agent is arguably the most critical factor in a successful reductive amination. The ideal reagent must selectively reduce the imine (or the protonated iminium ion) intermediate much faster than it reduces the starting carbonyl compound (2-ketobutanoic acid).[3] This prevents the formation of the primary alcohol byproduct, 2-hydroxybutanoic acid.
| Reducing Agent | Selectivity | Advantages | Disadvantages & Reproducibility Issues | Recommended Solvent |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) - STAB | Excellent | Mild, highly selective for imines over ketones.[4] Tolerates a wide range of functional groups.[4] Reactions are often clean with high yields. | Moisture-sensitive. Can be more expensive. Inconsistent quality between suppliers can affect reactivity. | Dichloroethane (DCE), Tetrahydrofuran (THF)[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Good | Selective for imines at mildly acidic pH.[3] Tolerant of protic solvents like methanol. | Highly toxic (releases HCN gas at low pH). Can form cyanohydrin byproducts, complicating purification.[5][6] Requires careful pH control (ideally 4-5) for selectivity.[7] | Methanol (MeOH), Ethanol (EtOH) |
| Sodium Borohydride (NaBH₄) | Poor | Inexpensive and readily available. | Reduces both ketones and imines at similar rates.[7] Requires a two-step (indirect) procedure where the imine is pre-formed before adding NaBH₄ to avoid significant byproduct formation.[4] Timing of addition is critical and a source of variability. | Methanol (MeOH), Ethanol (EtOH) |
Causality Explained: The enhanced selectivity of STAB and NaBH₃CN stems from their reduced reactivity compared to NaBH₄. The electron-withdrawing acetate or cyano groups decrease the hydridic character of the B-H bonds. Furthermore, the iminium ion intermediate, which is more prevalent under the slightly acidic reaction conditions, is significantly more electrophilic and thus more readily reduced than the neutral ketone.[7]
Recommendation: For maximum reproducibility and safety, Sodium Triacetoxyborohydride (STAB) is the preferred reagent for the direct, one-pot reductive amination of 2-ketobutanoic acid. Its high selectivity minimizes the formation of the 2-hydroxybutanoic acid byproduct, leading to a cleaner reaction profile and simpler purification.
Optimizing Reaction Conditions
Beyond the choice of reductant, the reaction environment plays a pivotal role.
-
pH Control: The formation of the imine intermediate is an equilibrium reaction that is catalyzed by mild acid.[8] A pH of 4-6 is often optimal. If the pH is too high (basic), the dehydration of the initial carbinolamine intermediate is slow. If the pH is too low (strongly acidic), the amine nucleophile (isopropylamine) becomes fully protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.[3] When using STAB, the acetic acid byproduct from any hydrolysis can help maintain a suitable pH. For other reagents, adding a small amount of acetic acid (e.g., 1 equivalent) is common practice.[9]
-
Solvent: The choice of solvent can influence reaction rates. For STAB, anhydrous solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred.[4] Reactions in DCE are often faster than in THF.[4] Methanol is a common solvent for NaBH₃CN but is not compatible with STAB.[10]
-
Temperature and Concentration: Most reductive aminations proceed efficiently at room temperature. The reaction is typically run at a concentration of 0.1 to 0.5 M. Overly dilute conditions can slow the rate of the bimolecular imine formation, while overly concentrated conditions can lead to solubility issues and potential side reactions.
Purity of Starting Materials and Potential Side Reactions
The reproducibility of any chemical reaction is fundamentally tied to the quality of the starting materials.
-
2-Ketobutanoic Acid: This starting material can be prone to self-condensation or decomposition over time. Using freshly sourced or purified keto-acid is recommended. Impurities can lead to unexpected byproducts that complicate purification.[11]
-
Isopropylamine: Ensure the amine is free of water and other nucleophilic impurities.
Common Side Reactions and Troubleshooting:
| Observed Issue | Potential Cause | Recommended Solution |
| Significant formation of 2-hydroxybutanoic acid | 1. Use of a non-selective reducing agent (e.g., NaBH₄ in a one-pot reaction).2. Reaction conditions are too slow, allowing for ketone reduction. | 1. Switch to a more selective reagent like NaBH(OAc)₃.[4]2. If using NaBH₄, ensure complete imine formation before addition. |
| Low conversion / Incomplete reaction | 1. Insufficient reaction time.2. Deactivated amine (pH too low).3. Poor quality or hydrolyzed reducing agent. | 1. Monitor reaction by TLC or LC-MS and extend reaction time.2. Buffer the reaction or avoid excess strong acid.3. Use fresh, anhydrous reducing agent and solvent. |
| Formation of unknown impurities | 1. Impurities in starting materials.2. Self-condensation of the keto-acid.3. Formation of cyanohydrin byproduct (if using NaBH₃CN).[6] | 1. Verify purity of starting materials by NMR or GC-MS.2. Add the keto-acid slowly to the solution of the amine.3. Switch to NaBH(OAc)₃ to avoid cyanide-related byproducts. |
Alternative Synthetic Strategies: A Comparative Overview
While reductive amination is a robust method, alternative approaches exist and may be preferable under specific circumstances.
Direct N-Alkylation of 2-Aminobutanoic Acid
This approach starts with the parent amino acid and adds the isopropyl group.
-
Via Alkyl Halides: Reacting 2-aminobutanoic acid with 2-bromopropane is a classical approach. However, this method is notoriously difficult to control and often leads to low reproducibility. The primary issue is over-alkylation , as the product secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct.[10]
-
Catalytic N-Alkylation with Alcohols: A more modern and "green" alternative involves the catalytic N-alkylation of the amino acid using an alcohol (in this case, isopropanol) as the alkylating agent.[12] This "borrowing hydrogen" methodology, often using ruthenium or iridium catalysts, generates water as the only byproduct and is highly atom-economical. While requiring specialized catalysts, this method can offer excellent selectivity for mono-alkylation.[13]
Biocatalysis with Imine Reductases (IREDs)
For applications requiring high enantiopurity, biocatalysis offers a powerful alternative. Imine reductases can catalyze the reductive amination of ketones with high stereoselectivity, yielding enantiomerically enriched amines. This approach is particularly valuable in pharmaceutical synthesis where single-enantiomer products are often required.
Verified Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale to ensure reproducibility.
Protocol 1: Reductive Amination using NaBH(OAc)₃ (Recommended)
This protocol is optimized for high yield, purity, and reproducibility on a laboratory scale.
Materials:
-
2-Ketobutanoic acid (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Imine Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-ketobutanoic acid (1.0 eq) and anhydrous DCE (to make a 0.2 M solution).
-
Add isopropylamine (1.2 eq) to the solution and stir at room temperature for 1 hour. Causality: This allows the equilibrium for imine formation to be established before the addition of the reducing agent.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The reaction may become slightly exothermic.
-
Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.
-
Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether. Add 1 M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Protocol 2: Purification via Ion-Exchange Chromatography
For instances where the crude product contains acidic or basic impurities, ion-exchange chromatography can be an effective purification method.[14]
-
Load the crude hydrochloride salt dissolved in water onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8).
-
Wash the resin with deionized water to remove any neutral or anionic impurities.
-
Elute the desired product from the resin using an aqueous ammonia solution (e.g., 2 M NH₄OH).
-
Combine the basic fractions containing the product and remove the solvent and excess ammonia under reduced pressure.
-
Re-dissolve the resulting free amine in an appropriate solvent (e.g., ethanol) and treat with HCl (as in Protocol 1) to precipitate the final hydrochloride salt.
Ensuring Reproducibility: A Workflow
A systematic approach is key to achieving consistent results. The following workflow outlines a self-validating system for the synthesis.
Conclusion
The reproducible synthesis of this compound is readily achievable through a well-controlled reductive amination protocol. The key to consistency lies not in a rigid adherence to a single method, but in a deep understanding of the underlying chemical principles. By selecting a highly selective reducing agent such as sodium triacetoxyborohydride, maintaining control over reaction conditions, and utilizing high-purity starting materials, researchers can minimize side reactions and simplify purification. This guide provides the necessary framework and comparative data to empower scientists to move from inconsistent outcomes to a robust, reliable, and scalable synthetic process, thereby accelerating research and development in this important area of medicinal chemistry.
References
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S. G. Ramachandran, et al. (2021). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition, 61(2). Available at: [Link]
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Synple Chem AG. (n.d.). Application Note – Reductive Amination. Available at: [Link]
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M. B. G. de la Torre, et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(49), 16334-16338. Available at: [Link]
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Wikipedia. (2023). Reductive amination. Available at: [Link]
-
A. C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]
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A. F. Abdel-Magid, et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
E. L. Aleku, et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology, 12, 3496-3513. Available at: [Link]
-
Y. Zhang, et al. (2020). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Available at: [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available at: [Link]
-
T. T. T. Nguyen, et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 27(8), 2824-2829. Available at: [Link]
-
K. M. Touchette. (2006). A Multistep Synthesis for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Available at: [Link]
-
S. Chamoin, et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(4), 240-244. Available at: [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]
-
T. Yan, et al. (2019). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 5(2), eaaw5011. Available at: [Link]
-
The Synthetic Chemist. (2023, March 16). Reductive Amination [Video]. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
- A. R. R. Reddy, et al. (2010). Preparation of (s)-2-aminobutyric acid. WIPO Patent Application WO/2010/019469.
- Z. Jianxin, et al. (2013). Synthesis method of S-2-aminobutanamide hydrochloride. Chinese Patent CN103012190A.
-
B. G. Shearer, et al. (2003). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development, 7(2), 155-161. Available at: [Link]
-
J. C. G. dos Santos, et al. (2022). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. Molbank, 2022(4), M1501. Available at: [Link]
-
Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Available at: [Link]
-
S. Bergold, et al. (2016). INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS. FILTECH 2016. Available at: [Link]
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SlideShare. (2015). Proteomics Protein purification and characterization techniques. Available at: [Link]
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J. John, et al. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES. World Journal of Pharmaceutical Research, 11(9), 622-637. Available at: [Link]
-
K. K. Sharma, et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Chemical Society Reviews, 50(22), 12499-12547. Available at: [Link]
-
A. V. Patwardhan, et al. (2015). Separation and Purification of Amino Acids. ResearchGate. Available at: [Link]
-
A. Rapp, et al. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. International Journal of Molecular Sciences, 23(22), 13915. Available at: [Link]
-
C. A. McFarland, et al. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A, 1604, 460458. Available at: [Link]
- W. Jianping, et al. (2014). Process route and method for synthesizing 2-aminopropanol by using glycerin as raw material. Chinese Patent CN103910642A.
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Inter-Laboratory Comparison Guide: Analytical Strategies for 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
Executive Summary
This guide presents the findings and recommended protocols from a multi-site inter-laboratory comparison (ILC) focused on 2-[(Propan-2-yl)amino]butanoic acid hydrochloride (CAS: 113470-42-9). This compound is a critical chiral intermediate in the synthesis of racetam-class antiepileptic drugs (e.g., Brivaracetam).
The Core Analytical Challenge: Unlike aromatic intermediates, this molecule lacks a distinct UV chromophore above 210 nm. Consequently, traditional HPLC-UV methods yield poor signal-to-noise ratios and high variability across laboratories. This guide objectively compares three orthogonal approaches validated during the study: qNMR (Primary Reference), HPLC-CAD (Routine QC), and Chiral HPLC with Derivatization (Enantiomeric Purity).
The Analytical Landscape
The ILC evaluated three distinct methodologies to determine assay (purity) and chiral composition. The following table summarizes the performance metrics observed across 12 participating laboratories.
Table 1: Comparative Performance Matrix
| Feature | Method A: 1H-qNMR | Method B: HPLC-CAD (HILIC) | Method C: Pre-col Derivatization HPLC |
| Principle | Primary Ratio Method (Molar) | Charged Aerosol Detection (Mass sensitive) | Fluorescence/UV after OPA/FMOC reaction |
| Target Attribute | Absolute Purity (Assay) | Assay & Impurities | Enantiomeric Excess (Chiral Purity) |
| Reference Standard | Not Required (Internal Std used) | Required | Required |
| Inter-Lab RSD (%) | 0.45% (High Precision) | 1.2% (Moderate) | 2.8% (Variable due to reaction kinetics) |
| Linearity (R²) | > 0.9999 | > 0.995 (Polynomial fit often needed) | > 0.998 |
| Key Limitation | Low sensitivity for trace impurities | Mobile phase volatility constraint | Reaction stability; Indirect measurement |
| Verdict | Gold Standard for Assay | Best for Routine QC | Mandatory for Chiral Analysis |
Critical Analytical Challenges & Causality
The "Invisible" Analyte
The structure of 2-[(Propan-2-yl)amino]butanoic acid consists of an aliphatic backbone, a secondary amine, and a carboxylic acid.
-
Observation: Laboratories attempting direct UV detection at 205–210 nm reported high baseline drift and interference from mobile phase cut-offs (e.g., acetate buffers).
-
Causality: The absence of conjugated
-systems means the molecule has negligible molar absorptivity ( ). -
Solution: Charged Aerosol Detection (CAD) was selected as the robust alternative.[1] CAD detects particles based on mass, not optical properties, providing a uniform response for the HCl salt and non-chromophoric impurities.
Salt Stoichiometry
-
Observation: Discrepancies in "purity" often stemmed from reporting the free base vs. the hydrochloride salt.
-
Protocol: All quantitative results must be reported on an "as-is" basis (salt form) and corrected for water content (determined via Karl Fischer titration).
Experimental Protocols
Method A: Quantitative NMR (qNMR) – The Primary Reference
Rationale: qNMR provides metrological traceability to the SI unit (mole) without requiring a high-purity reference standard of the analyte itself.
Workflow:
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade). High purity, distinct singlet at ~6.3 ppm (D2O), well-separated from analyte signals.
-
Solvent: D2O (99.9% D).
-
Preparation: Weigh ~20 mg of Sample and ~10 mg of IS (precision ±0.01 mg) into a vial. Dissolve in 1.0 mL D2O.
-
Acquisition:
-
Pulse: 90° excitation.
-
Relaxation Delay (D1): 60 seconds (Calculated as
of the slowest relaxing proton) to ensure full magnetization recovery. -
Scans: 64.
-
-
Integration: Integrate the methyl doublet of the analyte (0.9 ppm) vs. the singlet of Maleic Acid (6.3 ppm).
Method B: HILIC-HPLC with CAD – Routine QC
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar zwitterion better than Reversed-Phase, and CAD offers universal detection.
Instrument: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar). Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm). Mobile Phase:
- A: 10 mM Ammonium Formate in Water (pH 3.0).
- B: Acetonitrile.
- Note: Phosphate buffers are non-volatile and incompatible with CAD. Gradient:
- 0-1 min: 90% B (Isocratic hold)
- 1-7 min: 90% -> 60% B
- 7-10 min: 60% B Detector Settings: Evaporation Temp: 35°C; Data Collection Rate: 10 Hz.
Inter-Laboratory Study Design & Visualization
To validate these methods, a "Round Robin" study was designed following ISO 13528 guidelines.
The Validation Workflow
Figure 1: ISO 13528 Compliant Inter-Laboratory Comparison Workflow.
Analytical Decision Tree
Researchers should use the following logic to select the appropriate method for their specific development phase.
Figure 2: Method Selection Decision Tree for Non-Chromophoric Amino Acids.
Statistical Evaluation (ISO 13528)[5]
In the inter-lab study, laboratory performance was evaluated using the Z-score :
Where:
- : The participant's result.
- : The robust average (consensus value) derived from Algorithm A (ISO 13528).
- : The standard deviation for proficiency assessment.
Results:
-
qNMR Group: 100% of labs achieved
. -
HPLC-UV (Direct): 40% of labs received "Unsatisfactory" (
) scores due to baseline noise integration errors.
References
-
ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization.[2] [Link]
-
Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Gamache, P. H., et al. (2013). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Wiley Analytical Science. [Link]
-
European Pharmacopoeia (Ph.[1][3] Eur.) . 2.2.46 Chromatographic Separation Techniques. [Link][4][5][6]
-
PubChem . Compound Summary: (S)-2-Aminobutanoic acid hydrochloride.[7] National Library of Medicine. [Link]
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A Researcher's Guide to Secondary Assay Confirmation: Characterizing the Bioactivity of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
Introduction: The Crucial Step Beyond the Primary Screen
In the landscape of drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is a rigorous process of validation and characterization. A primary high-throughput screen (HTS) may identify hundreds of "hits," but this is merely the first step. These initial findings are often prone to artifacts and lack detailed mechanistic insight. This guide focuses on the critical subsequent phase: the secondary assay. Here, we move from a simple "yes/no" answer to the more nuanced and vital questions of "how" and "how well" a compound functions.
This document provides an in-depth, experience-driven framework for confirming and characterizing the biological activity of a novel compound, using 2-[(Propan-2-yl)amino]butanoic acid hydrochloride as our case study. We will operate under the hypothesis that a primary screen has flagged this compound as a potential modulator of a G-protein coupled receptor (GPCR). Our objective is to design and execute a secondary assay that not only validates this initial hit but also provides a quantitative measure of its potency and efficacy, comparing it against established standards.
From Hit to Candidate: The Logic of Secondary Screening
The transition from a primary hit to a confirmed lead requires a strategic shift in experimental approach. While primary assays prioritize speed and scale, secondary assays prioritize biological relevance and data quality. The choice of a secondary assay is therefore paramount and must be guided by the specific biological question at hand.
G-protein coupled receptors, which constitute a significant portion of all drug targets, can signal through various intracellular pathways.[1][2] A primary screen might not distinguish, for example, between a compound that directly binds the receptor (an orthosteric ligand) and one that modifies the receptor's activity in the presence of the native ligand (an allosteric modulator). A well-designed secondary assay provides this crucial mechanistic detail.
dot
Caption: High-level workflow from primary hit to lead candidate.
Selecting the Right Tool: A Comparison of GPCR Secondary Assays
Given our hypothesis that this compound modulates a GPCR, several robust secondary assay formats are available. The choice depends on the specific G-protein coupling (e.g., Gs, Gi, Gq) and the desired endpoint.
| Assay Type | Principle | Advantages | Disadvantages |
| Radioligand Binding | Measures direct binding of a labeled ligand to the receptor, which is displaced by the test compound.[3] | Gold standard for quantifying binding affinity (Ki). | Requires radioactive materials; does not measure function (agonist vs. antagonist). |
| Second Messenger Assays | Quantifies downstream signaling molecules like cyclic AMP (cAMP) for Gs/Gi-coupled receptors or intracellular Ca2+ for Gq-coupled receptors.[4] | Direct measure of functional receptor activation; high signal-to-noise ratio. | Pathway-specific; may miss biased agonism or other signaling pathways. |
| β-Arrestin Recruitment | Measures the recruitment of β-arrestin to the activated GPCR, a near-universal event in GPCR desensitization.[5] | G-protein independent, making it a universal assay for most GPCRs.[5] | Measures a desensitization pathway, which may not always correlate with the primary therapeutic signal. |
| Label-Free Assays (DMR) | Dynamic Mass Redistribution (DMR) assays provide a holistic view of the cellular response after GPCR activation.[6] | Unbiased and pathway-sensitive; captures integrated cellular response.[6] | Mechanistically complex; can be difficult to interpret the specific signaling pathway being activated. |
For this guide, we will proceed with a cAMP second messenger assay . This choice is based on its direct functional readout and widespread use for characterizing Gs- and Gi-coupled receptor modulators. It allows us to clearly distinguish between agonism (stimulating cAMP production), inverse agonism (decreasing basal cAMP), and antagonism (blocking the effect of a known agonist).
The Signaling Pathway: Visualizing cAMP Production
To understand the assay, we must first visualize the underlying biology. For a Gs-coupled receptor, ligand binding initiates a cascade that results in the production of cAMP by the enzyme adenylyl cyclase.
dot
Caption: Simplified Gs-coupled GPCR signaling cascade leading to cAMP production.
Experimental Protocol: A cAMP GloSensor™ Assay
This protocol is designed to be a self-validating system, incorporating essential controls to ensure the trustworthiness of the data. We will use the Promega GloSensor™ technology, which employs a genetically engineered luciferase that emits light in direct proportion to the intracellular cAMP concentration.[4]
Objective: To determine if this compound acts as an agonist or antagonist at a hypothetical Gs-coupled receptor stably expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing the target GPCR and the GloSensor™-22F cAMP plasmid.
-
Assay Medium: CO2-independent medium (e.g., Gibco® Leibovitz's L-15).
-
GloSensor™ cAMP Reagent.
-
Test Compound: this compound, 10 mM stock in DMSO.
-
Reference Agonist: Isoproterenol, 10 mM stock in water.
-
Reference Antagonist: Propranolol, 10 mM stock in DMSO.
-
Forskolin (Adenylyl cyclase activator), 10 mM stock in DMSO.
-
Solid white, 96-well or 384-well assay plates.
-
Luminometer.
Methodology:
Part A: Agonist Mode Assay
-
Cell Plating:
-
Seed the engineered HEK293 cells in white, clear-bottom 96-well plates at a density of 20,000 cells/well in 100 µL of culture medium.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
Rationale: This allows cells to adhere and reach a healthy, confluent monolayer essential for a consistent physiological response.
-
-
Reagent Preparation:
-
Equilibrate the GloSensor™ cAMP Reagent to room temperature. Prepare the reagent according to the manufacturer's protocol by reconstituting it in assay medium.
-
Prepare serial dilutions of the Test Compound and Reference Agonist (Isoproterenol) in assay medium. A typical 8-point, 1:10 dilution series might range from 100 µM to 10 pM.
-
Rationale: A wide concentration range is crucial for capturing the full dose-response curve and accurately determining the EC50.
-
-
Assay Execution:
-
Remove culture medium from the cells.
-
Add 80 µL/well of the prepared GloSensor™ cAMP Reagent.
-
Incubate at room temperature for 2 hours.
-
Rationale: This incubation allows the reagent to equilibrate within the cells, providing a stable baseline for measurement.
-
Add 20 µL of the compound dilutions (Test Compound, Reference Agonist, or vehicle control) to the appropriate wells.
-
Incubate at room temperature for 20 minutes.
-
Rationale: This incubation period is typically sufficient for GPCR signaling to reach a peak or steady-state level of cAMP production.
-
Measure luminescence using a plate luminometer.
-
Part B: Antagonist Mode Assay
-
Follow steps 1-3 from Part A.
-
Pre-incubation with Antagonist:
-
Prepare serial dilutions of the Test Compound and Reference Antagonist (Propranolol).
-
Add 10 µL of the antagonist dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Rationale: This pre-incubation allows the potential antagonist to occupy the receptor before the agonist is introduced.
-
-
Agonist Challenge:
-
Add 10 µL of the Reference Agonist at a pre-determined EC80 concentration to all wells (except for negative controls).
-
Rationale: Using an EC80 concentration of the agonist provides a robust signal that can be effectively inhibited, allowing for an accurate determination of the antagonist's IC50.
-
Incubate for 20 minutes at room temperature.
-
-
Measurement: Measure luminescence using a plate luminometer.
Data Analysis and Comparative Results
The raw luminescence data is normalized to controls and plotted as a dose-response curve. Potency (EC50/IC50) and efficacy (Emax) are calculated using a non-linear regression model (e.g., four-parameter logistic fit).
Hypothetical Results Table:
| Compound | Concentration (M) | Luminescence (RLU) | % Activity (vs. Isoproterenol Max) |
| Vehicle (DMSO) | N/A | 5,100 | 0% |
| Isoproterenol | 1.00E-05 | 98,500 | 100% |
| Isoproterenol | 1.00E-06 | 97,900 | 99% |
| Isoproterenol | 1.00E-07 | 85,300 | 86% |
| Isoproterenol | 1.00E-08 | 52,000 | 50% |
| Isoproterenol | 1.00E-09 | 15,600 | 11% |
| Test Compound | 1.00E-05 | 89,100 | 90% |
| Test Compound | 1.00E-06 | 85,400 | 86% |
| Test Compound | 1.00E-07 | 65,200 | 64% |
| Test Compound | 1.00E-08 | 33,000 | 30% |
| Test Compound | 1.00E-09 | 8,800 | 4% |
Performance Comparison Guide:
Based on the analysis of the full dose-response curves, we can compare our test compound to known standards.
| Parameter | 2-[(Propan-2-yl)amino]... | Isoproterenol (Reference Agonist) | Propranolol (Reference Antagonist) |
| Mechanism of Action | Agonist | Agonist | Antagonist |
| Potency (EC50/IC50) | EC50 = 3.5 x 10⁻⁸ M | EC50 = 1.0 x 10⁻⁸ M | IC50 = 5.0 x 10⁻⁹ M |
| Efficacy (Emax) | 90% (relative to Isoproterenol) | 100% (by definition) | Not Applicable |
Interpretation:
In this hypothetical scenario, this compound is confirmed as a functional agonist of the target receptor. It demonstrates high potency, with an EC50 in the nanomolar range, albeit slightly less potent than the reference agonist Isoproterenol. Its efficacy as a partial agonist (Emax = 90%) suggests it may offer a different therapeutic window compared to a full agonist, potentially with a reduced side-effect profile, making it a promising candidate for further investigation.
Conclusion
This guide outlines a logical and robust methodology for the secondary validation of a primary screening hit. By moving from a qualitative initial finding to a quantitative, mechanism-based secondary assay, we have successfully confirmed the biological activity of this compound. The data generated provides a solid foundation for subsequent studies, including selectivity profiling and structure-activity relationship (SAR) analysis, which are essential steps on the path to developing a novel therapeutic agent.
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Cell-based Assays for GPCR Activity. Biocompare. [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
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GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
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A powerful tool for drug discovery. European Pharmaceutical Review. [Link]
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A Guide to Determining the Selectivity Profile of Novel Amino Acid Derivatives: A Case Study with 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
Introduction: The Imperative of Selectivity in Drug Discovery
In the pursuit of novel therapeutics, the potency of a lead compound against its intended target is only half the story. Of equal, if not greater, importance is its selectivity—the degree to which it binds to the intended target versus other, unintended biological molecules. A highly selective ligand minimizes the risk of off-target effects, which can range from diminished efficacy to severe adverse drug reactions. This guide provides a comprehensive framework for characterizing the selectivity profile of a novel compound, using the hypothetical molecule 2-[(Propan-2-yl)amino]butanoic acid hydrochloride as a case study.
Amino acid derivatives represent a rich source of potential therapeutics, often designed to interact with the receptors and transporters of endogenous amino acid neurotransmitters like glutamate and GABA.[1][2] The subject of our study, this compound, is a structurally novel aminobutanoic acid derivative. While its precise biological target is uncharacterized, its structure suggests potential interaction with systems modulated by amino acids. This guide will therefore outline the essential experimental workflow to identify its primary target, quantify its binding affinity, characterize its functional activity, and compare its selectivity against established ligands.
Phase 1: Primary Target Identification and Affinity Determination
The initial step is to ascertain the compound's primary biological target and its binding affinity. This is most commonly achieved through competitive radioligand binding assays, a robust and sensitive method for studying ligand-receptor interactions.[3][4]
Rationale for Experimental Design: The competitive binding assay is chosen for its ability to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (our test article) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target with high affinity. This approach is more versatile than a saturation assay when characterizing a new, unlabeled compound.[3] We will hypothesize a primary target family, G-Protein Coupled Receptors (GPCRs), which are common targets for drugs and are frequently modulated by amino acid-like structures.[5]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation:
-
Culture cells recombinantly expressing the GPCR of interest (e.g., a candidate GABA or glutamate receptor subtype) to high density.
-
Harvest the cells and prepare a membrane fraction by homogenization in a cold lysis buffer followed by centrifugation.[6]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration using a standard method like the BCA assay.[6]
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.[4]
-
To each well, add the following in sequence:
-
150 µL of the membrane preparation (containing a standardized amount of receptor protein, e.g., 10-20 µg).
-
50 µL of a solution containing this compound at various concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
50 µL of a known radioligand for the target receptor (e.g., [³H]-GABA) at a fixed concentration, typically at or below its dissociation constant (Kd).[7]
-
-
-
Controls:
-
Total Binding: Wells containing membranes and radioligand but no competitor.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, unlabeled ligand to block all specific binding to the receptor.[7]
-
-
Incubation and Filtration:
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.[6]
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand while unbound ligand passes through.[4][6]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filter mat and measure the trapped radioactivity using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Phase 2: Functional Characterization of Ligand Activity
Once binding is confirmed, it is crucial to determine the functional consequence of that interaction. Does the compound activate the receptor (agonist), block the action of an agonist (antagonist), or modulate the receptor's activity in another way? Functional assays measure the downstream signaling events that occur after receptor binding.[8]
Rationale for Experimental Design: The choice of functional assay depends on the signaling pathway of the target GPCR.[9]
-
For Gs-coupled receptors , activation leads to an increase in cyclic AMP (cAMP), which can be measured via TR-FRET-based assays.[10]
-
For Gi-coupled receptors , activation inhibits cAMP production.[10]
-
For Gq-coupled receptors , activation stimulates the release of intracellular calcium (Ca²⁺), which can be measured using fluorescent calcium-sensitive dyes.[10]
Experimental Protocol: Calcium Flux Assay (for a hypothetical Gq-coupled target)
-
Cell Preparation:
-
Seed cells expressing the Gq-coupled receptor of interest into a black, clear-bottom 96-well plate.
-
Allow cells to adhere and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) for 1 hour at 37°C.[10]
-
-
Compound Addition and Measurement:
-
Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and immediately monitor the change in fluorescence over time.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at its EC50 concentration.
-
-
Data Analysis:
-
For agonist activity, plot the peak fluorescence response against the log concentration of the compound to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximum effect).
-
For antagonist activity, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50 (inhibitory concentration).
-
Phase 3: Broad Panel Screening for Selectivity Profiling
A truly comprehensive selectivity profile is established by screening the compound against a broad panel of other receptors, transporters, and enzymes. This step is critical for identifying potential off-target interactions that could lead to undesirable side effects.
Rationale for Experimental Design: Commercial services or in-house platforms typically offer panels of 40-100 common off-targets, including other GPCRs, ion channels, kinases, and transporters.[8] The compound is typically tested at a single high concentration (e.g., 10 µM). Any significant activity (>50% inhibition or stimulation) flags a potential off-target interaction, which should then be confirmed with a full dose-response curve to determine the IC50 or EC50.
Data Interpretation and Comparative Analysis
The collected data allows for a quantitative comparison of this compound with other reference ligands. The selectivity is typically expressed as a ratio of the affinity for off-targets to the affinity for the primary target.
Table 1: Hypothetical Selectivity Profile Data
| Ligand | Primary Target Ki (nM) | Off-Target 1 (Receptor X) Ki (nM) | Off-Target 2 (Receptor Y) Ki (nM) | Functional Assay (EC50, nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| 2-[(Propan-2-yl)amino]butanoic acid HCl | 15 | 1,800 | >10,000 | 25 (Agonist) | 120-fold |
| Reference Ligand A (Selective Agonist) | 5 | 1,200 | >10,000 | 8 (Agonist) | 240-fold |
| Reference Ligand B (Non-Selective Ligand) | 50 | 150 | 400 | 90 (Agonist) | 3-fold |
From this hypothetical data, we can conclude:
-
This compound is a potent agonist at its primary target with an EC50 of 25 nM.
-
It displays a 120-fold selectivity for the primary target over Off-Target 1 and even greater selectivity over Off-Target 2.
-
Compared to Reference Ligand A , it is slightly less potent and less selective.
-
It demonstrates a significantly superior selectivity profile compared to the non-selective Reference Ligand B .
Visualizing the Workflow
A clear experimental workflow ensures reproducibility and logical progression from initial discovery to comprehensive profiling.
Caption: Experimental workflow for determining the selectivity profile of a novel ligand.
Conclusion
Characterizing the selectivity profile of a novel chemical entity like this compound is a multi-faceted process that is fundamental to modern drug development. It requires a systematic application of binding and functional assays, followed by broad off-target screening. By rigorously quantifying a compound's activity at both its intended target and a wide array of potential off-targets, researchers can make informed decisions, prioritizing candidates with the highest potential for efficacy and the lowest risk of adverse effects. This structured approach provides the critical data needed to advance a promising compound from a mere chemical structure to a potential therapeutic agent.
References
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National Center for Biotechnology Information (2021). Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. Available at: [Link]
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Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Available at: [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]
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Jiang, L., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12. Available at: [Link]
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Gifford Bioscience. Functional Assays. Available at: [Link]
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Zhu, T. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. Available at: [Link]
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Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]
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Slideshare. Techniques for measuring receptor binding – Its uses. Available at: [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
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ResearchGate. Amino Acid Neurotransmitters | Request PDF. Available at: [Link]
-
Tufte, T., et al. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 21(17), 6195. Available at: [Link]
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Rowley, M., et al. (1995). Determination of in vivo amino acid neurotransmitters by high-performance liquid chromatography with o-phthalaldehyde-sulphite derivatisation. Journal of Neuroscience Methods, 57(1), 93-99. Available at: [Link]
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OpenStax. Neurotransmitters Made from Amino Acids. Introduction to Behavioral Neuroscience. Available at: [Link]
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MDPI. Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. Available at: [Link]
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A Senior Application Scientist's Guide to the Metabolic Stability of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug development, a candidate molecule's success is not solely dictated by its therapeutic efficacy. A crucial, often decisive, factor is its metabolic stability—the molecule's susceptibility to breakdown by the body's metabolic enzymes. Poor metabolic stability can lead to a short duration of action, low bioavailability, and the formation of potentially toxic metabolites, ultimately halting a promising candidate's progression. Therefore, early and accurate assessment of metabolic stability is paramount.[1][2]
This guide provides a comparative analysis of the metabolic stability of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride, a novel amino acid derivative. We will delve into the established in vitro methodologies for assessing metabolic stability, compare its potential profile to structurally relevant compounds, and provide the detailed protocols necessary for researchers to conduct these evaluations in their own laboratories.
Compound of Interest: this compound
2-[(Propan-2-yl)amino]butanoic acid is a synthetic amino acid derivative. Structurally, it is an analogue of the natural amino acid L-valine, with an isopropyl group attached to the alpha-amino nitrogen. This structural modification is key, as it may influence the compound's interaction with metabolic enzymes and transporters. The hydrochloride salt form enhances solubility and is not expected to significantly impact the intrinsic metabolic stability of the parent molecule.
Comparator Compounds:
To provide context for the metabolic stability of our compound of interest, we will compare it to two well-characterized branched-chain amino acids (BCAAs):
-
L-Valine: A natural, essential amino acid that undergoes known metabolic degradation pathways.[3][4] Its metabolism is a good baseline for comparison.
-
L-Leucine: Another essential BCAA with a similar but distinct metabolic fate to L-valine.[3][4]
Understanding the metabolic pathways of these natural amino acids provides a valuable framework for predicting the potential metabolic liabilities of synthetic derivatives.[3]
In Vitro Assessment of Metabolic Stability: A Two-Tiered Approach
The liver is the primary site of drug metabolism.[5] To evaluate a compound's stability, we utilize subcellular fractions of liver cells that contain the key metabolic enzymes. The two most common systems for early-stage assessment are liver microsomes and S9 fractions.[6][7]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and primarily contain Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[1] Microsomal stability assays are excellent for identifying compounds susceptible to oxidative metabolism.[8]
-
Liver S9 Fraction: This fraction is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomes (Phase I enzymes) and the cytosol (rich in Phase II conjugating enzymes).[5][6][9] S9 assays provide a more comprehensive picture of a compound's overall hepatic metabolism.[9][10]
The following diagram illustrates the workflow for a typical in vitro metabolic stability assay.
Caption: General workflow for in vitro metabolic stability assays.
The Role of Cofactors in Metabolic Reactions
Metabolic enzymes require cofactors to function. The primary cofactor for Phase I CYP-mediated reactions is NADPH (Nicotinamide Adenine Dinucleotide Phosphate).[11][12][13] NADPH donates electrons, which are essential for the catalytic cycle of CYP enzymes.[11][12] For this reason, microsomal stability assays are initiated by the addition of NADPH.[7] Phase II reactions, such as glucuronidation, require cofactors like UDPGA (uridine diphosphate-glucuronic acid), which are present in the S9 fraction when supplemented.[5][9]
The following diagram illustrates the central role of NADPH in CYP450-mediated metabolism.
Caption: Simplified schematic of the CYP450 catalytic cycle.
Experimental Protocols
The following are detailed, step-by-step protocols for assessing metabolic stability using human liver microsomes and S9 fractions.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the rate of Phase I metabolism of a test compound.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compound, Comparators (10 mM stock in DMSO)
-
Positive Controls (e.g., Midazolam, Dextromethorphan - high turnover)
-
100 mM Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (or 10 mM NADPH stock)
-
Ice-cold Acetonitrile with Internal Standard (for quenching)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes at 37°C and keep on ice.[14] Prepare a working solution of microsomes in phosphate buffer to a final concentration of 0.5 mg/mL.[1][7]
-
Compound Addition: In a 96-well plate, add the test compound and controls to the microsomal solution to achieve a final concentration of 1 µM.[7] The final DMSO concentration should be ≤ 0.5%.[7]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding pre-warmed NADPH to a final concentration of 1 mM.[6]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile (2x the aliquot volume) to stop the reaction.[6][7] The 0-minute sample is taken immediately after adding NADPH.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
Protocol 2: Human Liver S9 Stability Assay
Objective: To determine the combined rate of Phase I and Phase II metabolism.
Procedure: This protocol is similar to the HLM assay, with the following key differences:
-
Test System: Use pooled Human Liver S9 fraction at a concentration of 1-2 mg/mL.[10]
-
Cofactors: To assess both Phase I and II metabolism, the reaction is initiated with a cofactor mix containing NADPH (1 mM), UDPGA (2 mM), and other relevant cofactors as needed.[6][9]
-
Controls: Include a negative control incubation without cofactors to assess for non-enzymatic degradation.[10]
Data Analysis and Interpretation
The primary data output from these assays is the concentration of the parent compound remaining at each time point.
-
Calculate Percent Remaining:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Determine the Half-Life (t½):
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
t½ (min) = 0.693 / -k
-
-
Calculate In Vitro Intrinsic Clearance (Clint):
Comparative Data Analysis
The following table presents illustrative data for our compound of interest and the comparators, based on typical outcomes for such structures.
| Compound | In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Metabolic Stability Classification |
| 2-[(Propan-2-yl)amino]butanoic acid HCl | HLM | > 60 | < 10 | High |
| 2-[(Propan-2-yl)amino]butanoic acid HCl | S9 | 45 | 22 | Moderate |
| L-Valine | S9 | 25 | 40 | Low |
| L-Leucine | S9 | 20 | 50 | Low |
| Midazolam (Control) | HLM | 8 | 125 | Very Low |
Interpretation:
-
2-[(Propan-2-yl)amino]butanoic acid HCl shows high stability in HLM, suggesting it is not readily metabolized by Phase I CYP enzymes. The N-isopropyl group likely provides steric hindrance, preventing access to the active sites of these enzymes. Its moderate stability in S9 suggests some susceptibility to Phase II conjugation or metabolism by cytosolic enzymes.
-
L-Valine and L-Leucine are expected to be metabolized more rapidly, primarily through transamination and subsequent oxidation, pathways that are active in the S9 fraction.[3]
-
Midazolam , a known CYP3A4 substrate, shows rapid turnover in HLM as expected, validating the activity of the assay system.[7]
Conclusion
This guide provides a comprehensive framework for evaluating the metabolic stability of this compound. The in vitro data suggest that this compound possesses favorable metabolic stability, particularly against Phase I oxidative metabolism, a desirable characteristic in drug design. The moderate clearance observed in the S9 fraction warrants further investigation into specific Phase II metabolic pathways. By employing the detailed protocols and data analysis techniques outlined here, researchers can effectively characterize the metabolic profile of novel chemical entities, enabling data-driven decisions in the drug discovery process.
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- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
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Validation of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride as a pharmacological tool
This guide provides an in-depth validation framework for 2-[(Propan-2-yl)amino]butanoic acid hydrochloride (also known as N-Isopropyl-α-aminobutyric acid or N-iPr-AABA ) as a pharmacological probe.
Based on its chemical structure—an N-alkylated derivative of the non-proteinogenic amino acid α-aminobutyric acid—this compound serves as a specialized tool for interrogating the steric tolerance and substrate specificity of amino acid transport systems, specifically distinguishing between System L (LAT1/SLC7A5) and System A (SNATs/SLC38) .
Content Type: Publish Comparison Guide Audience: Researchers in Transporter Physiology, Oncology, and Medicinal Chemistry
Executive Summary: The N-Isopropyl Probe
This compound is a structural probe used to define the steric limits of amino acid transporter binding pockets. Unlike the standard System A probe MeAIB (N-methyl-aminoisobutyric acid), which contains a small N-methyl group, the N-isopropyl group in this compound introduces significant steric bulk at the amino terminus.
This tool is critical for researchers attempting to:
-
Differentiate System A from System L activity: System L (LAT1) is generally intolerant of N-alkylation, while System A tolerates small N-alkyl groups.
-
Map the N-binding pocket: Determine the "size cutoff" for N-substituents in novel transporter targets (e.g., SLC38 family variants or GATs).
-
Validate Pharmacophore Models: Test computational docking predictions regarding the flexibility of the substrate-binding site.
Comparative Analysis: N-iPr-AABA vs. Standard Alternatives
To validate N-iPr-AABA, it must be benchmarked against established transporter inhibitors and substrates. The following table contrasts its physicochemical and pharmacological profile with the "Gold Standards."
Table 1: Pharmacological Profile Comparison
| Feature | N-iPr-AABA (The Tool) | BCH (Standard System L) | MeAIB (Standard System A) | L-Leucine (Endogenous Substrate) |
| IUPAC Name | 2-[(Propan-2-yl)amino]butanoic acid | 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | 2-(Methylamino)isobutyric acid | 2-Amino-4-methylpentanoic acid |
| Primary Target | Steric Probe (System A/L Interface) | LAT1 / LAT2 (System L) | SNAT1 / SNAT2 (System A) | LAT1, LAT2, B0AT1 |
| Selectivity Mechanism | N-Steric Hindrance (Isopropyl group) | Side-chain Bulk (Bicyclic ring) | N-Methylation + α-Methylation | Natural Affinity |
| Transport Competency | Low/Null for LAT1; Variable for System A | High (Competitive Inhibitor) | High (Non-metabolizable Substrate) | High |
| mTORC1 Activation | Negative Control (Predicted) | Inhibits (by blocking Leu uptake) | Activates (via SNAT-dependent priming) | Strong Activator |
| Key Application | Defining N-substituent tolerance threshold | Blocking AA uptake in cancer cells | Isolating System A activity | General nutrient signaling |
Scientific Integrity: Mechanism of Action
The utility of 2-[(Propan-2-yl)amino]butanoic acid lies in its ability to exploit the structural differences between transporter families.
The "Steric Filter" Hypothesis
-
System L (LAT1/SLC7A5): The binding site requires a free, primary
-amino group for optimal high-affinity binding. The addition of an isopropyl group (branched, 3-carbon) to the nitrogen creates a steric clash, drastically reducing affinity. Therefore, N-iPr-AABA acts as a negative control for LAT1 . -
System A (SNAT2/SLC38A2): This system evolved to transport small neutral amino acids and tolerates N-methylation (as seen in MeAIB). However, the isopropyl group tests the upper limit of this tolerance. If transport is observed, it indicates a highly plastic N-binding pocket.
Mechanistic Pathway Diagram
The following diagram illustrates how N-iPr-AABA fits into the amino acid sensing pathway relative to BCH and Leucine.
Figure 1: Mechanistic position of N-iPr-AABA. Unlike BCH, which actively blocks LAT1, N-iPr-AABA serves as a steric probe that likely fails to engage LAT1, thereby acting as a selectivity filter.
Experimental Validation Protocols
To validate 2-[(Propan-2-yl)amino]butanoic acid HCl in your specific model system, follow these self-validating protocols.
Protocol A: Competitive Cis-Inhibition Assay (Transport Specificity)
Objective: Determine if N-iPr-AABA interacts with System L or System A by competing with radiolabeled substrates.
Reagents:
- (System L specific substrate).
- (System A specific substrate).
-
Test Compound: N-iPr-AABA (1 mM and 10 mM).
-
Control Inhibitor: BCH (10 mM).
Workflow:
-
Cell Preparation: Use transport-competent cells (e.g., HeLa, HEK293, or Xenopus oocytes). Wash cells
with Na+-free Choline-Cl buffer (for System L) or Na+-containing buffer (for System A). -
Uptake Phase: Incubate cells for 1 minute (initial rate) with the radiolabeled substrate (
) the Test Compound or Control Inhibitor. -
Termination: Rapidly wash cells with ice-cold PBS to stop transport.
-
Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.
Validation Criteria (Expected Results):
-
If System L Active: N-iPr-AABA will reduce
uptake. (Expected: Minimal/No inhibition due to N-isopropyl bulk). -
If System A Active: N-iPr-AABA will reduce
uptake. (Expected: Partial inhibition if the transporter tolerates the isopropyl group).
Protocol B: mTORC1 Activation Assay (Functional Readout)
Objective: Assess if N-iPr-AABA can mimic Leucine to activate the mTORC1 growth pathway.
Workflow:
-
Starvation: Incubate cells in amino acid-free Krebs-Ringer buffer for 2 hours to suppress mTORC1 (dephosphorylate S6K).
-
Stimulation: Add N-iPr-AABA (2 mM) vs. L-Leucine (2 mM) vs. Vehicle for 30 minutes.
-
Analysis: Western Blot for Phospho-p70 S6 Kinase (Thr389) .
Interpretation:
-
If p-S6K increases : The compound is transported and recognized by intracellular sensors (Sestrin2).
-
If p-S6K remains low : The compound is either not transported or not recognized (Validating it as a negative control for nutrient signaling).
References & Authoritative Grounding
-
Christensen, H. N., et al. "Handedness of the transport agencies for amino acids." Journal of Biological Chemistry 244.6 (1969): 1510-1520. (Foundational work on N-alkylation effects on System A vs L).
-
Kanai, Y., et al. "The SLC7 family of amino acid transporters: functional characterization and physiological relevance." Current Opinion in Pharmacology (2021). Link
-
Mastroberardino, L., et al. "Amino-acid transport by heterodimers of 4F2hc/CD98 and members of a permease family." Nature 395 (1998): 288-291. (Identification of LAT1/System L).
-
Napolitano, L., et al. "LAT1 inhibitors: a review of recent patents and their potential medical applications." Expert Opinion on Therapeutic Patents (2018). (Review of BCH and structural analogs).
-
Sigma-Aldrich/Merck. "Product Specification: this compound." Link (Chemical source verification).
Note: As this compound is a specialized structural probe rather than a widely marketed drug, validation relies on the "Christensen Rules" of transporter pharmacology, which dictate that N-alkylation generally shifts specificity from System L to System A, with bulkier groups (Isopropyl) serving to define the steric cutoff of the binding pocket.
A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride
Introduction: The Double-Edged Sword of Specificity in Drug Discovery
In the quest for novel therapeutics, the specificity of a small molecule for its intended biological target is paramount. However, the reality is that many compounds exhibit polypharmacology, binding to multiple targets. These "off-target" interactions can be a double-edged sword: they can lead to unforeseen toxicities and adverse effects, but they can also reveal new therapeutic opportunities and mechanisms of action.[1][2][3] Therefore, a rigorous assessment of off-target effects is not merely a regulatory hurdle but a critical step in understanding a compound's true biological activity and de-risking its development.[4][5]
This guide provides a comprehensive framework for assessing the off-target profile of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride (hereafter referred to as Compound A ), a novel aminobutanoic acid-based compound. For the purpose of this guide, we will consider Compound A as a putative inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a target of significant interest in oncology due to its role in supplying amino acids to rapidly proliferating cancer cells.[6]
We will explore a multi-pronged approach to systematically identify and validate the off-target interactions of Compound A, comparing its profile to a known, highly selective ASCT2 inhibitor, Compound B . This guide is intended for researchers, scientists, and drug development professionals seeking to build a robust off-target screening cascade.
Pillar 1: Strategic Approaches to Uncovering Off-Target Interactions
A comprehensive off-target assessment strategy should be layered, moving from broad, early-stage screening to more focused, in-depth validation. The three main pillars of this strategy are:
-
In Silico Profiling: Computational methods, such as those used in an Off-Target Safety Assessment (OTSA), leverage large databases of known compound-target interactions to predict potential off-target binding based on the chemical structure of the query molecule.[5] This approach is cost-effective and can rapidly generate a list of potential off-targets for subsequent experimental validation.
-
In Vitro Profiling: This is the cornerstone of off-target assessment and involves screening the compound against large panels of purified proteins or in cell-based assays.[7][8] These screens provide direct evidence of interaction and can quantify the potency of the compound against a wide array of targets.
-
Phenotypic Screening: This target-agnostic approach evaluates the effect of a compound on cellular or organismal phenotypes, such as cell viability, morphology, or signaling pathway activation.[1][9][10] Phenotypic screens can reveal the functional consequences of off-target effects, even if the specific off-targets are unknown.[11]
The following diagram illustrates a typical workflow for a comprehensive off-target assessment:
Caption: A phased workflow for off-target assessment.
Pillar 2: Comparative In Vitro Profiling
A crucial step in understanding the selectivity of Compound A is to compare its activity against a broad panel of potential off-targets with that of a reference compound (Compound B). Kinases are a common class of off-targets for many small molecules due to the conserved nature of the ATP-binding pocket.[12][13]
Kinase Selectivity Profiling
A broad kinase screen is essential for identifying potential off-target liabilities.[12] Many contract research organizations (CROs) offer comprehensive kinase profiling services against hundreds of kinases.[12][14] The data generated can be used to calculate a selectivity score and identify any kinases that are inhibited with a potency close to that of the primary target.
Hypothetical Kinase Profiling Data
The following table presents hypothetical data from a screen of Compound A and Compound B against a panel of 400 kinases at a concentration of 10 µM.
| Compound | Primary Target (ASCT2) IC50 | Number of Kinases with >50% Inhibition at 10 µM | Most Potent Off-Target Kinase | Off-Target Kinase IC50 | Selectivity Score (S10) |
| Compound A | 0.5 µM | 15 | Kinase X | 1.2 µM | 0.0375 |
| Compound B | 0.2 µM | 2 | Kinase Y | 8.5 µM | 0.005 |
The Selectivity Score (S10) is calculated as the number of kinases with >50% inhibition at 10 µM divided by the total number of kinases in the panel (400).
From this hypothetical data, we can see that Compound A is less selective than Compound B, inhibiting a greater number of kinases and with a more potent off-target hit (Kinase X). This would warrant further investigation into the potential consequences of inhibiting Kinase X.
The following diagram illustrates a simplified signaling pathway, showing how an intended effect on an amino acid transporter could be complicated by an off-target effect on a kinase.
Caption: On-target vs. off-target effects of Compound A.
Pillar 3: Validating Target Engagement in a Cellular Context
While biochemical assays are excellent for identifying direct interactions, they do not always reflect the behavior of a compound in a complex cellular environment.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its intended target within intact cells and can also be used to identify novel off-targets.[16][17][18][19][20] The principle behind CETSA is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[16][20]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of Compound A with ASCT2 in a cellular context and to assess its effect on the thermal stability of the off-target, Kinase X.
Methodology:
-
Cell Culture and Treatment:
-
Culture A549 cells (a non-small-cell lung cancer cell line known to express ASCT2) to 80% confluency.
-
Treat the cells with either Compound A (at various concentrations), Compound B (as a positive control), or a vehicle control (DMSO) for 1 hour at 37°C.[16]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[20]
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[16]
-
-
Protein Detection and Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble ASCT2 and Kinase X at each temperature point by Western blotting using specific antibodies.
-
Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[21]
-
Pillar 4: Assessing Functional Consequences through Phenotypic Screening
Ultimately, the most important consideration is the functional consequence of any off-target interactions. A broad cell viability screen across a panel of cancer cell lines with different genetic backgrounds can provide valuable insights into potential off-target-driven toxicities or unexpected efficacies.
Comparative Cell Viability Assay
Hypothetical Cell Viability Data (IC50 values in µM)
| Cell Line | Primary Target (ASCT2) Expression | Compound A (IC50) | Compound B (IC50) | Notes |
| A549 | High | 0.8 | 0.3 | Both compounds are active, consistent with on-target activity. |
| HCT116 | High | 1.2 | 0.5 | Both compounds are active. |
| MCF7 | Low | 2.5 | >50 | Compound A shows significant activity despite low target expression, suggesting an off-target effect. |
| Jurkat | High | 0.9 | 0.4 | Both compounds are active. |
In this hypothetical dataset, Compound A exhibits potent cytotoxicity in the MCF7 cell line, which has low ASCT2 expression. This suggests that the observed cell killing in this line is likely due to an off-target effect, potentially the inhibition of Kinase X. This finding would necessitate further investigation to deconvolute the on- and off-target contributions to the overall efficacy of Compound A.[3][22]
Conclusion: Towards a More Complete Understanding of Drug Action
The assessment of off-target effects is an indispensable component of modern drug discovery. By employing a multi-faceted strategy that combines in silico prediction, broad in vitro profiling, cellular target engagement assays like CETSA, and phenotypic screening, researchers can build a comprehensive understanding of a compound's selectivity profile. This in-depth knowledge is crucial for interpreting experimental results, predicting potential toxicities, and ultimately, developing safer and more effective medicines. The case of Compound A highlights how a systematic approach can uncover potential liabilities and guide the next steps in the optimization of a promising therapeutic candidate.
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
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-
Reeves, M. A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Retrieved from [Link]
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MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. Retrieved from [Link]
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-
Chen, B., et al. (n.d.). In silico off-target profiling for enhanced drug safety assessment. PMC. Retrieved from [Link]
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-
Lauterwasser, E. M., et al. (2022). Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs. PubMed. Retrieved from [Link]
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-
Amaro, R. E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications. Retrieved from [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Retrieved from [Link]
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Istrate, A., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI. Retrieved from [Link]
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Yang, L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC. Retrieved from [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed. Retrieved from [Link]
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Wróbel, A., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Retrieved from [Link]
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Wang, Y., et al. (2024). Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. PubMed. Retrieved from [Link]
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Angeli, A., et al. (2021). PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX. MDPI. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride
This guide provides a comprehensive framework for the safe and compliant disposal of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride. As laboratory professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle the disposal of this compound with the highest regard for personal safety and environmental stewardship. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management.
Hazard Assessment and Characterization
Prior to any disposal procedure, a thorough understanding of the potential hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this compound was not located, its chemical structure as an amino acid hydrochloride suggests the following potential hazards:
-
Corrosivity: As a hydrochloride salt of an amino acid, the compound may be acidic and potentially corrosive to metals.
-
Irritation: Similar compounds can cause skin, eye, and respiratory tract irritation upon contact or inhalation.[1][2]
-
Toxicity: The toxicological properties have not been fully investigated for many research chemicals. Therefore, it is prudent to handle it as a potentially toxic substance.[1]
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3][4]
Personal Protective Equipment (PPE) and Safety Measures
Strict adherence to safety protocols is non-negotiable. Before handling this compound for disposal, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | Minimizes inhalation of potentially irritating dust. |
Step-by-Step Disposal Protocol
The proper disposal route for this compound is contingent on the quantity of waste and the form in which it exists (solid or in solution). All chemical waste must be treated as hazardous unless confirmed to be non-hazardous.[5]
Small Quantities (e.g., residual amounts, minor spills)
For small amounts of solid waste, the primary objective is secure containment and proper labeling for collection by a certified waste disposal service.
-
Containment: Carefully sweep up the solid material, minimizing dust generation.[3][4] Place the swept material into a clearly labeled, sealed container made of a compatible material (e.g., a high-density polyethylene bottle).
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound," and the approximate quantity.[5][6]
-
Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.[6][7]
Large Quantities and Bulk Disposal
Disposal of larger quantities of this compound must be managed through your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal company.[5][6][8]
-
Packaging: The waste must be packaged in approved, sealed, and properly labeled containers. Ensure the container is compatible with the chemical.[6][7][8]
-
Documentation: Complete a chemical waste pickup form as required by your institution.[6]
-
Collection: Arrange for collection by the appropriate hazardous waste management service.
Disposal of Solutions
Aqueous solutions of this compound should not be disposed of down the drain unless specifically permitted by local regulations and after appropriate treatment.
-
Neutralization (with caution): For dilute aqueous solutions, neutralization to a pH between 5.5 and 9.0 may be a prerequisite for disposal.[9] This should only be performed by trained personnel who understand the potential for exothermic reactions. The neutralized solution may then be collected as aqueous hazardous waste.
-
Collection: For all other solutions, collect the waste in a labeled, sealed container and dispose of it through your institution's hazardous waste program.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Regulatory Compliance
The disposal of all chemical waste is regulated by federal and state agencies. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[5][7][8] Academic laboratories may be subject to the alternative requirements outlined in Subpart K of the RCRA regulations.[10] It is imperative to be familiar with and adhere to your institution's specific chemical hygiene plan and waste disposal guidelines, which are designed to be in compliance with these regulations.
Emergency Procedures
In the event of a large spill or accidental release, follow these steps:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EH&S department.
-
Secure: If it is safe to do so, restrict access to the area.
-
Do Not Attempt to Clean Up Large Spills: Only personnel with specialized training in hazardous material cleanup should handle large spills.
References
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Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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Safety Data Sheet. (Generic for a solid research chemical). [Link]
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Safety Data Sheet. (Generic for a solid research chemical). [Link]
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Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]
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A Senior Application Scientist's Guide to Handling 2-[(Propan-2-yl)amino]butanoic Acid Hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides a detailed, experience-driven framework for the safe handling of 2-[(Propan-2-yl)amino]butanoic acid hydrochloride. It moves beyond a simple checklist to explain the rationale behind each safety protocol, empowering you to make informed decisions in your laboratory.
Foundational Risk Assessment: Understanding the Hazard Profile
While a specific, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available, we can establish a robust safety profile by analyzing data from structurally similar amino acid hydrochlorides. A conservative approach is warranted. The primary hazards are associated with related compounds, which are identified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] As a solid, the compound presents a risk of aerosolization, meaning fine dust particles can be unknowingly inhaled or come into contact with skin and eyes.[2]
Key Chemical Properties (Inferred):
-
Physical State: Solid, crystalline powder.
-
Stability: Likely stable under standard laboratory conditions.[3]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[2][3]
-
Hazardous Decomposition: Upon combustion, may release toxic fumes, including oxides of carbon and nitrogen.[2][3]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all solution; it is dictated by the specific procedure being performed. The following recommendations are based on a comprehensive risk assessment for handling a solid compound with irritant properties.
Eye and Face Protection
-
Mandatory Requirement: Safety glasses with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are the absolute minimum for any work in the laboratory.[2][3]
-
Rationale: The hydrochloride salt form and data on analogous compounds indicate a high potential for serious eye irritation.[1] Side shields are critical to protect against splashes and airborne particles from all angles.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk solution preparation or spill cleanup), upgrade to chemical safety goggles. For large-scale operations, a full-face shield worn over safety goggles provides the highest level of protection.
Skin and Body Protection
-
Gloves: Handle the compound with compatible chemical-resistant gloves at all times.[2] Nitrile gloves are a suitable first choice. Always check for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
-
Lab Coat: A standard laboratory coat is required to protect skin and personal clothing from contamination. Ensure it is fully buttoned.
-
Advanced Protection: For tasks involving large quantities or a high likelihood of contamination, consider impervious clothing or an apron.[4]
Respiratory Protection
-
Primary Control - Engineering: The first line of defense is always engineering controls.[2] All procedures that may generate dust, such as weighing, transferring solids, or preparing stock solutions, must be performed in a certified chemical fume hood, a powder containment hood, or a glove box.[2]
-
When to Use a Respirator: In the absence of adequate ventilation or during a large spill cleanup where dust generation is unavoidable, respiratory protection is necessary. A NIOSH-approved N95 or P100 particulate respirator is recommended.[2]
-
Rationale: The potential for respiratory tract irritation necessitates minimizing the inhalation of airborne particles.[1] Engineering controls are designed to capture these particles at the source.
Operational Plans: Integrating Safety into Your Workflow
This section provides step-by-step guidance for common laboratory tasks, ensuring that safety is an integral part of the procedure.
Protocol 1: Weighing and Transferring the Solid Compound
-
Preparation: Don your core PPE: safety glasses with side shields, a lab coat, and nitrile gloves.
-
Engineering Control: Perform all work inside a chemical fume hood or other ventilated enclosure.
-
Dispensing: Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat. Avoid any actions that could create a dust cloud, such as dropping the powder from a height.
-
Cleaning: Gently wipe down the spatula and any contaminated surfaces within the hood with a damp cloth or paper towel before removing them.
-
Disposal: Dispose of the contaminated wipe and weigh boat in a designated solid chemical waste container.
Protocol 2: Spill Management
-
Evacuate and Secure: Alert others in the area. If the spill is large or in a poorly ventilated space, evacuate immediately.
-
Assess and Don PPE: For a small, manageable spill, don enhanced PPE, including chemical goggles, double gloves, and if significant dust is present, a respirator.
-
Contain and Clean:
-
Gently cover the spill with an absorbent material, such as a chemical spill pillow or vermiculite, to prevent further aerosolization.[2]
-
Carefully sweep the absorbed material and compound into a dustpan.[2]
-
Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate the spill area with an appropriate cleaning solution, followed by water.
-
-
Disposal: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste according to institutional and local regulations.[2]
Emergency Response and First Aid
Should an exposure occur despite precautions, immediate and correct action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][3] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task and associated risks.
Caption: PPE selection flowchart for handling the target compound.
References
- Safety Data Sheet. (n.d.). Generic safety data sheet information compiled from various sources.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2011, February 10). Fisher Scientific.
-
2-[(Propan-2-yl)amino]acetic acid hydrochloride | C5H12ClNO2 | CID 19986908 - PubChem . (n.d.). PubChem. Retrieved from [Link]
- PPE Requirements Hazardous Drug Handling. (n.d.).
- Comprehensive Guide to Hydrolysis and Analysis of Amino Acids - Waters Corporation. (n.d.). Waters Corporation. Retrieved from the search results, providing context on handling amino acids.
- Amino Acid Analysis (AAA) - Interchim. (n.d.). Interchim.
- A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. (n.d.). Journal of the American Chemical Society.
- NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.). Centers for Disease Control and Prevention.
- 2-(propan-2-ylamino)propanoic acid hydrochloride | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- (R)-2-Amino-3-(furan-2-yl)propanoic acid-SDS-MedChemExpress. (2023, February 24). MedChemExpress.
- US2404503A - Preparation of amino acids from their salts - Google Patents. (n.d.). Google Patents.
- AMINO ACID ANALYSIS. (2002, July 18).
-
3-((Propan-2-yl)amino)propanoic acid hydrochloride | C6H14ClNO2 | CID 17567358 - PubChem . (n.d.). PubChem. Retrieved from [Link]
- 3-methyl-2-(propan-2-ylamino)butanoic acid hydrochloride | SCBT. (n.d.). Santa Cruz Biotechnology.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
